Isoxazole-5-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRGDFENMZKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384079 | |
| Record name | 1,2-oxazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-72-2 | |
| Record name | 5-Isoxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-oxazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-5-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Isoxazole-5-carbothioamides from β-Keto Esters
Abstract
Isoxazole-5-carbothioamides represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents due to the unique electronic and steric properties conferred by the isoxazole ring and the hydrogen-bonding capabilities of the carbothioamide moiety.[1][2] This in-depth technical guide provides a comprehensive framework for the synthesis of these valuable compounds, starting from readily available β-keto esters. The guide elucidates a robust two-stage synthetic strategy: initial construction of an isoxazole-5-carboxylate intermediate followed by a decisive thionation step. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss critical process parameters and characterization techniques. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development seeking to leverage this versatile synthetic pathway.
Introduction: The Strategic Value of Isoxazole-5-carbothioamides
The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of a multitude of commercial drugs, including the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[3][4] Its stability and capacity for diverse functionalization make it an attractive core for molecular design.[5] When coupled with a carbothioamide group (—C(S)NH₂), the resulting molecule gains a potent hydrogen bond donor/acceptor unit, which is often critical for specific, high-affinity interactions with biological targets like enzymes and receptors.[1][6]
The synthesis of isoxazole-5-carbothioamides from β-keto esters is a strategically sound approach that builds molecular complexity in a controlled, stepwise manner. This guide details a primary pathway that first establishes the heterocyclic core and then introduces the sulfur element in a final, efficient transformation.
Overview of the Synthetic Strategy
The conversion of a β-keto ester to an isoxazole-5-carbothioamide is efficiently achieved through a two-stage process. This methodology ensures high yields and purity by separating the ring formation from the functional group transformation.
-
Stage 1: Heterocyclic Core Formation. A β-keto ester is reacted with hydroxylamine to form the isoxazole ring, yielding an isoxazole-5-carboxylate intermediate. This step is often followed by amidation to produce an isoxazole-5-carboxamide, which is more amenable to the subsequent thionation.
-
Stage 2: Thionation. The carbonyl group of the isoxazole-5-carboxamide is converted to a thiocarbonyl group using a specialized thionating agent, most commonly Lawesson's Reagent, to yield the final this compound product.
Figure 1: High-level workflow for the two-stage synthesis.
Stage 1: Construction of the Isoxazole-5-carboxamide Core
The foundational step in this synthesis is the construction of the isoxazole ring. The reaction between a 1,3-dicarbonyl compound, such as a β-keto ester, and hydroxylamine is a classic and reliable method for forming the isoxazole heterocycle.[7]
Mechanism and Experimental Rationale
The reaction proceeds via a condensation mechanism. The more nucleophilic amine of hydroxylamine initially attacks one of the carbonyl groups of the β-keto ester to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the remaining carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[7][8]
Causality of Experimental Choices:
-
pH Control: The pH of the reaction is critical. The reaction is typically run under conditions that are neutral to slightly acidic. Strongly basic conditions can favor the formation of the isomeric 5-isoxazolone byproduct, where the cyclization occurs differently.[9] Using hydroxylamine hydrochloride with a mild base like sodium acetate or pyridine provides a buffered system to maintain optimal pH.
-
Intermediate Amidation: While the isoxazole-5-carboxylate ester could theoretically be thionated directly, the reaction is often sluggish and requires harsh conditions.[10] Amides, however, undergo thionation much more readily.[11] Therefore, converting the intermediate ester to the corresponding amide is a crucial and pragmatic step that significantly improves the efficiency of the final thionation. This is typically achieved by standard aminolysis or by converting the ester to a carboxylic acid followed by amide coupling.
Detailed Experimental Protocol: Synthesis of 3-Methylisoxazole-5-carboxamide
This protocol describes the synthesis starting from ethyl acetoacetate.
Step 3.2.1: Synthesis of Ethyl 3-Methylisoxazole-5-carboxylate
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ester.
Step 3.2.2: Synthesis of 3-Methylisoxazole-5-carboxamide
-
Saponification: Dissolve the crude ethyl 3-methylisoxazole-5-carboxylate from the previous step in a mixture of ethanol (50 mL) and a 2M aqueous solution of sodium hydroxide (NaOH, 60 mL, 0.12 mol). Stir at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl). The carboxylic acid will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 3-methylisoxazole-5-carboxylic acid.
-
Amidation: Suspend the dried carboxylic acid (0.1 mol) in dichloromethane (DCM, 100 mL). Add oxalyl chloride (9.5 mL, 0.11 mol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Stir at room temperature for 2 hours until gas evolution ceases.
-
Amine Addition: Cool the resulting acid chloride solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide (20 mL) dropwise with vigorous stirring.
-
Final Workup: Stir for an additional hour, then dilute with water. Filter the resulting solid precipitate, wash thoroughly with water, and dry to yield 3-methylisoxazole-5-carboxamide.
Stage 2: Thionation with Lawesson's Reagent
The final and defining step is the conversion of the amide's carbonyl oxygen to sulfur. Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the premier choice for this transformation due to its high efficiency and mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[10][11]
Mechanism of Thionation
The accepted mechanism for thionation with Lawesson's Reagent (LR) is not a simple oxygen-sulfur exchange.[12]
-
Active Species Formation: In solution, Lawesson's Reagent exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[10][11]
-
Carbonyl Attack: This reactive ylide attacks the carbonyl oxygen of the isoxazole-5-carboxamide.
-
Intermediate Formation: This leads to the formation of a four-membered thiaoxaphosphetane ring intermediate.
-
Cycloreversion: The driving force for the reaction is the subsequent cycloreversion of this intermediate. This step is analogous to the mechanism of the Wittig reaction and results in the formation of a very stable phosphorus-oxygen double bond, releasing the desired thiocarbonyl compound (the this compound).[11][12][13]
Figure 2: Simplified mechanism of thionation using Lawesson's Reagent.
Detailed Experimental Protocol: Thionation
-
Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylisoxazole-5-carboxamide (12.6 g, 0.1 mol) in anhydrous toluene or tetrahydrofuran (THF) (200 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (22.2 g, 0.055 mol, 0.55 equivalents) to the solution in one portion. Safety Note: Lawesson's Reagent should be handled in a fume hood as it can release hydrogen sulfide upon contact with moisture.
-
Reaction: Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting amide is fully consumed.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. The crude residue will contain the product and phosphorus byproducts.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The phosphorus byproducts are generally less polar and will elute first. Combine the product-containing fractions and concentrate in vacuo to yield the pure this compound.
Spectroscopic Characterization
The successful conversion can be confirmed by various spectroscopic methods.[1][14][15]
| Technique | Isoxazole-5-carboxamide (Intermediate) | This compound (Product) | Rationale for Change |
| FT-IR | Strong C=O stretch at ~1680 cm⁻¹ | Absence of C=O stretch; C=S stretch appears at ~1100-1250 cm⁻¹ | Replacement of the carbonyl group with a thiocarbonyl group. |
| ¹³C NMR | C=O signal at ~160-170 ppm | C=S signal is significantly downfield, ~190-200 ppm | The carbon of a thiocarbonyl is more deshielded than a carbonyl carbon. |
| ¹H NMR | Amide protons (N-H) signal | Thioamide protons (N-H) signal is typically shifted downfield | The electronic environment around the amide/thioamide nitrogen is altered. |
| Mass Spec | Molecular ion peak (M+) | Molecular ion peak at (M+16)+ | Replacement of an oxygen atom (16 amu) with a sulfur atom (32 amu). |
| Table 1: Comparative Spectroscopic Data for Reaction Monitoring. |
Conclusion
The synthesis of isoxazole-5-carbothioamides from β-keto esters via a two-stage approach is a reliable and versatile method for accessing this important class of molecules. By first constructing the isoxazole-5-carboxamide core and then performing a targeted thionation with Lawesson's Reagent, chemists can achieve high yields and purity. The mechanistic insights and detailed protocols provided in this guide offer a solid foundation for researchers to successfully implement this strategy in their drug discovery and development programs, enabling the exploration of novel chemical space and the creation of potent therapeutic candidates.
References
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules.
- Lawesson's Reagent. (n.d.). Organic Chemistry Portal.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals.
- Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.).
- Mechanism of amide thiocarbonylation via Lawesson's reagent. (n.d.).
- Mechanism of formation of isoxazole-5-carboxamides 6. (n.d.).
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
- Use of Lawesson's Reagent in Organic Syntheses. (n.d.).
- synthesis of isoxazoles. (2019). YouTube.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
- Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). Innovare Academic Sciences.
- Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evalu
- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
- (PDF) Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2025).
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
- Technical Support Center: Synthesis of Isoxazole-5-carboxyl
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to the Physicochemical Properties of Isoxazole-5-carbothioamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole-5-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules, and the introduction of a carbothioamide group at the 5-position imparts unique chemical characteristics that can influence molecular interactions, metabolic stability, and overall pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical identity, solubility, acidity/basicity, and spectroscopic signature. Due to a notable absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from closely related isoxazole derivatives and established principles of physical organic chemistry to provide a robust predictive and practical framework for researchers. Detailed experimental protocols for the determination of these key properties are also presented to empower researchers in their own investigations.
Chemical Identity and Molecular Structure
This compound is a five-membered heterocyclic compound containing an isoxazole ring substituted with a carbothioamide functional group at the 5-position.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 1,2-oxazole-5-carbothioamide |
| CAS Number | 175334-72-2[3][4] |
| Molecular Formula | C₄H₄N₂OS[3][4] |
| Molecular Weight | 128.15 g/mol [3][4] |
| Canonical SMILES | C1=C(ON=C1)C(=S)N[3] |
| InChIKey | CEDRGDFENMZKCQ-UHFFFAOYSA-N[4] |
Predicted Physicochemical Properties
While experimentally determined data for this compound is limited, computational models provide valuable estimations for several key physicochemical parameters. These predictions are useful for initial screening and hypothesis generation in drug discovery workflows.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Density | 1.392 g/cm³ | [5] |
| Boiling Point | 287.2°C at 760 mmHg | [5] |
| Flash Point | 127.5°C | [5] |
| Refractive Index | 1.632 | [5] |
| Polar Surface Area (PSA) | 84.14 Ų | [5] |
| logP | 1.009 | [5] |
Note: These values are computationally predicted and should be confirmed by experimental methods.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The isoxazole ring itself is polar and tends to be more soluble in polar solvents.[6] However, the overall solubility of this compound will be influenced by the interplay between the polar isoxazole and carbothioamide moieties and the overall crystal lattice energy of the solid form.
Based on the structures of related isoxazole derivatives, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar aprotic organic solvents.
Expected Solubility Trends:
-
Water: Limited solubility is expected.
-
Ethanol: Moderate solubility is likely.
-
Dimethyl Sulfoxide (DMSO): High solubility is anticipated.[7]
-
Dichloromethane (DCM): Moderate to good solubility is expected.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
This high-throughput method provides a rapid assessment of a compound's solubility.
Workflow Diagram:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration of the compound in the well immediately preceding the well where a significant increase in turbidity is observed.
Acidity and Basicity (pKa)
The pKa of a compound is crucial for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound molecule possesses both weakly acidic and weakly basic centers. The isoxazole ring is a very weak base. The carbothioamide group has an acidic proton on the nitrogen and can also be protonated on the sulfur atom.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds with a chromophore that changes absorbance upon ionization.
Workflow Diagram:
Caption: Workflow for pKa determination by UV-metric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute, constant concentration solution of this compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility across the desired pH range.
-
Titration: Place the solution in a thermostatted vessel and perform a pH titration by adding small, precise volumes of standardized HCl and KOH solutions.
-
UV-Vis Spectroscopy: After each addition of acid or base and pH stabilization, record the full UV-Vis spectrum of the solution.
-
Data Analysis: Analyze the collected spectra to identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the measured pH.
-
pKa Calculation: Use appropriate software to fit the sigmoidal absorbance vs. pH curves to the Henderson-Hasselbalch equation to calculate the pKa value(s).
Spectroscopic Profile
The spectroscopic profile of a molecule is its unique fingerprint, essential for its identification and structural elucidation. While spectra for the parent this compound are not widely published, data from closely related derivatives provide strong indications of the expected spectral features.[1][2][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected based on analyses of similar structures:[1][2]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Two bands for the primary amine of the carbothioamide |
| C-H Stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the isoxazole ring |
| C=N Stretch (isoxazole) | 1560 - 1590 | Characteristic stretching of the carbon-nitrogen double bond in the isoxazole ring |
| C=S Stretch | 1230 - 1250 | Thioamide C=S stretching vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR:
-
Isoxazole Ring Protons: Two distinct signals are expected for the two protons on the isoxazole ring, likely in the aromatic region (δ 6.0-9.0 ppm).
-
NH₂ Protons: A broad singlet corresponding to the two amine protons of the carbothioamide group is expected. The chemical shift of this signal can be concentration and solvent dependent and the signal is D₂O exchangeable.[1][2]
¹³C NMR:
-
Isoxazole Ring Carbons: Signals for the three carbon atoms of the isoxazole ring are expected in the aromatic region.
-
C=S Carbon: A downfield signal corresponding to the carbon of the thioamide group is anticipated.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be at m/z 129.01.[1][2]
Chemical Stability
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. The isoxazole ring can be susceptible to degradation under certain conditions.
pH and Temperature Stability:
Studies on other isoxazole-containing compounds have shown that the isoxazole ring can undergo hydrolytic cleavage, particularly under acidic conditions and at elevated temperatures.[8] The degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone was shown to be subject to specific acid catalysis at pH values below 3.5.[8] This suggests that this compound may also exhibit instability in strongly acidic environments.
The carbothioamide functional group can also be prone to hydrolysis, although it is generally more stable than its oxo-amide counterpart. The hydrolytic stability of related C=N containing functional groups like hydrazones and oximes is known to be pH-dependent, with hydrolysis often being acid-catalyzed.[10][11]
Experimental Protocol: HPLC-Based Stability Assessment
This method is used to quantify the degradation of a compound over time under various stress conditions.
Workflow Diagram:
Caption: Workflow for HPLC-based chemical stability assessment.
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers covering a range of pH values (e.g., pH 2, 7.4, and 9).
-
Incubation: Store the solutions in sealed vials at various controlled temperatures (e.g., 4°C, 25°C, and 40°C) protected from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Analyze each aliquot using a validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection. The mobile phase should be optimized to achieve good separation between the parent compound and any potential degradation products.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line will give the degradation rate constant (k) at each condition.
Conclusion
This compound is a molecule with significant potential in the landscape of drug discovery. A thorough understanding of its physicochemical properties is paramount for its successful development. This guide has provided a detailed overview of its chemical identity, predicted properties, solubility, pKa, spectroscopic characteristics, and stability. While a lack of direct experimental data necessitates a degree of prediction based on related structures, the provided experimental protocols offer a clear path for researchers to generate the empirical data needed to advance their research and development efforts. The interplay of the polar isoxazole ring and the versatile carbothioamide functionality makes this a compound worthy of further investigation, and the principles and methods outlined herein provide a solid foundation for such endeavors.
References
-
Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation. (n.d.). AWS. Retrieved from [Link]
-
Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). Retrieved from [Link]
-
1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC. Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]
-
Isoxazole-5-carboxamide | C4H4N2O2 | CID 7020483. (n.d.). PubChem. Retrieved from [Link]
-
1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
5-isoxazolecarboxamide, N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-4,5-dihydro- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org. Retrieved from [Link]
-
(PDF) Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC. Retrieved from [Link]
-
Isoxazole-5-thiocarboxamide-175334-72-2. (n.d.). Thoreauchem. Retrieved from [Link]
-
5-isoxazolecarboxamide, 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-N-(2-hydroxy-5-methylphenyl)- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved from [Link]
-
(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. Retrieved from [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PMC. Retrieved from [Link]
-
Figure S7. Mass spectra (EI-MS) of compound 5b. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC. Retrieved from [Link]
-
3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (4-pentyloxy-phenyl)-amide - MS (GC) - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022, December 9). MDPI. Retrieved from [Link]
-
Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. (n.d.). NIH. Retrieved from [Link]
-
Hydrolytic stability of hydrazones and oximes. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2 [matrix-fine-chemicals.com]
- 4. Isoxazoles | Fisher Scientific [fishersci.ie]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isoxazole-5-carbothioamide: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Isoxazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is nascent, this document synthesizes foundational knowledge of the isoxazole scaffold and related carbothioamide derivatives to offer predictive insights into its synthesis, chemical characteristics, and potential therapeutic applications.
Core Molecular Attributes of this compound
This compound is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a carbothioamide group at the 5-position. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, provides a stable, electron-rich core that is amenable to various chemical modifications.[1] The carbothioamide moiety (a sulfur analog of an amide) is a key functional group known to participate in hydrogen bonding and other interactions with biological targets, often conferring unique pharmacological properties compared to its carboxamide counterpart.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175334-72-2 | [3] |
| Molecular Formula | C₄H₄N₂OS | [3] |
| Molecular Weight | 128.15 g/mol | [3] |
| IUPAC Name | 1,2-oxazole-5-carbothioamide | [3] |
| SMILES | S=C(C1=CC=NO1)N | N/A |
Synthesis of the this compound Scaffold
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing isoxazole rings and introducing the carbothioamide functional group.
General Synthetic Strategy
A plausible and efficient synthetic route involves a two-step process: the formation of an isoxazole-5-carbonitrile or isoxazole-5-carboxamide intermediate, followed by thionation.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
The following protocol is a predictive methodology based on standard organic chemistry techniques for the synthesis of related compounds.[4]
Step 1: Synthesis of Isoxazole-5-carboxamide
-
Cyclocondensation: React a suitable β-dicarbonyl compound, such as an appropriate β-ketoester, with hydroxylamine hydrochloride in a suitable solvent like ethanol. The reaction is typically carried out under basic conditions (e.g., using sodium ethoxide) and reflux to facilitate the cyclization and formation of the isoxazole ring, yielding an isoxazole-5-carboxylate ester.
-
Amidation: The resulting ester is then converted to the corresponding carboxamide. This can be achieved by reacting the ester with ammonia (either as a solution in a suitable solvent or by bubbling ammonia gas through the reaction mixture).
Step 2: Thionation of Isoxazole-5-carboxamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Isoxazole-5-carboxamide in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, quench it with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Predicted Chemical Properties and Spectral Data
The chemical behavior of this compound is dictated by the interplay of the aromatic isoxazole ring and the nucleophilic sulfur atom of the carbothioamide group.
-
Stability: Isoxazole rings are generally stable, but the carbothioamide group may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Solubility: It is predicted to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and limited solubility in water and nonpolar solvents.
Table 2: Predicted Spectral Characteristics
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons on the isoxazole ring are expected in the downfield region (δ 7.0-9.0 ppm). The protons of the -NH₂ group will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons of the isoxazole ring and the carbon of the C=S group (expected to be significantly downfield, >160 ppm). |
| IR (cm⁻¹) | N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching of the isoxazole ring (around 1500-1600 cm⁻¹), and a characteristic C=S stretching vibration (around 1000-1250 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight (128.15 m/z). |
Potential Applications in Drug Discovery and Biological Activity
While direct biological studies of this compound are not widely reported, the isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][7] The replacement of an amide oxygen with sulfur can significantly alter the biological activity of a molecule, sometimes leading to enhanced potency or a different mechanism of action.[2]
Anticancer Potential
Many isoxazole derivatives exhibit potent anticancer activity.[8] For instance, some N-phenyl-5-carboxamidyl isoxazoles have shown efficacy against colon cancer cells.[5] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, cyclooxygenase (COX) enzymes, or heat shock protein 90 (HSP90).[9][10] The carbothioamide moiety in this compound could potentially enhance its anticancer properties, as seen in other heterocyclic carbothioamides.[2]
Caption: Hypothetical mechanism of anticancer action for this compound.
Anti-inflammatory and Other Activities
The isoxazole ring is a core component of the selective COX-2 inhibitor, valdecoxib.[9] This suggests that this compound could be investigated for anti-inflammatory properties. Furthermore, various isoxazole derivatives have been explored for their potential as antibacterial, antiviral, and antioxidant agents.[11][12]
Proposed Experimental Workflows for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflows are recommended.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
-
Cell Culture: Plate cancer cell lines of interest (e.g., DU-145 for prostate cancer, MCF-7 for breast cancer) in 96-well plates and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Enzyme Inhibition Assays
If a specific molecular target is hypothesized (e.g., a kinase or COX enzyme), a direct enzyme inhibition assay should be performed.
-
Assay Setup: In a suitable buffer, combine the purified enzyme, the substrate, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Detection: After a set incubation period, measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Determine the IC₅₀ value of the compound for the specific enzyme.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the well-established biological activities of related isoxazole derivatives, it is a compelling candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays. The presence of the carbothioamide group may confer unique properties that warrant further investigation. Future research should focus on developing a robust and scalable synthesis for this compound and its derivatives, followed by comprehensive biological evaluation to elucidate its mechanism of action and therapeutic potential.
References
-
The Royal Society of Chemistry. (2019). Supporting Information - The synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]
- Rani, P., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
- Poda, S., et al. (2023). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 761-769.
- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Shaik, A. B., et al. (n.d.). Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation.
- Kumar, V., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-28.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18218.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
- Shen, J., et al. (2014). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. European Journal of Medicinal Chemistry, 87, 236-250.
-
ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and.... Retrieved from [Link]
- Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18218.
-
PubChem. (n.d.). Isoxazole-5-carboxamide. Retrieved from [Link]
- Al-Qaisi, Z. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 299.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
- Qiu, D., et al. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
ResearchGate. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. Retrieved from [Link]
- Arslan, M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1549-1556.
- Pan, X., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32986.
-
ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Isoxazoles | Fisher Scientific [fishersci.ie]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpca.org [ijpca.org]
The Isoxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic architecture, metabolic stability, and versatile synthetic accessibility have cemented its role as a cornerstone in the development of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the isoxazole core, from its initial discovery and origins in natural products to its current prominence in rational drug design. We will delve into the foundational synthetic methodologies, elucidating the mechanistic underpinnings of these reactions and providing actionable experimental protocols. Through a blend of historical context, mechanistic insights, and practical applications, this guide aims to equip researchers and drug development professionals with a thorough understanding of the isoxazole pharmacophore and its enduring significance in the quest for novel therapeutics.
The Genesis of a Privileged Scaffold: Discovery and Natural Origins
The journey of the isoxazole ring in science began in the late 19th century. The name "isoxazole" was first proposed by Hantszch to distinguish it from its isomer, oxazole, which had been identified earlier. However, the first synthesis of the parent isoxazole compound is credited to Ludwig Claisen in 1903, who achieved this milestone through the oximation of propargylaldehyde acetal. This seminal work laid the foundation for over a century of chemical exploration and therapeutic innovation centered around this unassuming heterocycle.
While early discoveries were rooted in synthetic chemistry, the isoxazole motif is not entirely a human invention. Nature, in its vast biosynthetic wisdom, has also incorporated this ring system into biologically active molecules. Notable examples include ibotenic acid and its decarboxylated derivative, muscimol, found in Amanita muscaria mushrooms. These compounds act as potent neurotransmitter agonists, showcasing the inherent ability of the isoxazole core to interact with biological targets.
The intersection of natural product chemistry and synthetic modification has proven to be a particularly fruitful area of research. Scientists have strategically introduced the isoxazole/isoxazoline skeleton into complex natural products like curcumin, maslinic acid, and forskolin to enhance their pharmacological properties, such as anticancer and anti-inflammatory activities. This approach leverages the favorable physicochemical and biological attributes of the isoxazole ring to improve the therapeutic potential of naturally occurring scaffolds.
Foundational Synthetic Strategies: Building the Isoxazole Core
The synthetic versatility of the isoxazole ring is a key driver of its widespread use in medicinal chemistry. Two classical and enduring methodologies form the bedrock of isoxazole synthesis: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides.
Condensation of 1,3-Dicarbonyls with Hydroxylamine
This method represents one of the most direct and atom-economical routes to isoxazoles. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic isoxazole ring.
Causality of Experimental Choice: This approach is often favored for its operational simplicity and the ready availability of a wide variety of 1,3-dicarbonyl precursors. The reaction conditions are typically mild, making it compatible with a broad range of functional groups.
Experimental Protocol: Synthesis of 3,5-dimethylisoxazole
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.7 g, 10 mmol).
-
The mixture is stirred at room temperature, and a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL) is added dropwise.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and diethyl ether (20 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford 3,5-dimethylisoxazole.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of 3,5-dimethylisoxazole.
The Huisgen 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry developed by Rolf Huisgen, is a powerful and highly versatile method for constructing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
Causality of Experimental Choice: This method offers exceptional control over regioselectivity, allowing for the synthesis of specifically substituted isoxazoles. The in situ generation of the often-unstable nitrile oxide from an aldoxime precursor is a common and practical strategy. The reaction is highly efficient and can be performed under mild conditions, often catalyzed by copper(I) salts.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
-
To a solution of the desired aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL) is added a base, for example, triethylamine (1.5 mmol).
-
An oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 mmol), is added portion-wise at 0 °C to generate the nitrile oxide in situ.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Self-Validating System: The formation of the nitrile oxide intermediate can be inferred by the consumption of the aldoxime. The final product's regiochemistry can be unequivocally determined by 2D NMR techniques such as NOESY or HMBC.
Caption: Mechanism of Huisgen 1,3-Dipolar Cycloaddition.
The Isoxazole Moiety in FDA-Approved Drugs: A Quantitative Overview
The isoxazole ring is a key pharmacophore in a significant number of commercially available drugs, spanning a wide range of therapeutic areas. This underscores the clinical and commercial success of isoxazole-containing compounds.
| Drug Name | Therapeutic Area | Key Pharmacological Action |
| Valdecoxib | Anti-inflammatory | COX-2 Inhibitor |
| Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibitor |
| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor |
| Cloxacillin | Antibacterial | β-lactamase resistant penicillin |
| Dicloxacillin | Antibacterial | β-lactamase resistant penicillin |
| Flucloxacillin | Antibacterial | β-lactamase resistant penicillin |
| Zonisamide | Anticonvulsant | Sodium/calcium channel blocker |
| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist |
| Danazol | Endocrine Agent | Gonadotropin inhibitor |
Data Presentation: The table above summarizes a selection of FDA-approved drugs containing the isoxazole core, highlighting their diverse therapeutic applications. This diversity is a testament to the isoxazole's ability to be tailored for specific biological targets.
The Isoxazole as a Bioisostere: A Tool for Rational Drug Design
In medicinal chemistry, bioisosterism refers to the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The isoxazole ring is frequently employed as a bioisostere for other chemical moieties, such as amide or ester groups.
Causality of Experimental Choice: The decision to use an isoxazole as a bioisostere is driven by several factors:
-
Metabolic Stability: The aromatic nature of the isoxazole ring imparts greater resistance to enzymatic degradation compared to labile ester or amide bonds.
-
Conformational Rigidity: The planar isoxazole ring can lock a molecule into a specific conformation, which may be more favorable for binding to a biological target.
-
Modulation of Physicochemical Properties: The introduction of an isoxazole ring can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
The bioisosteric replacement of a morpholine ring with a 1,2,3-triazole in the antibiotic linezolid, and the use of oxadiazoles as ester bioisosteres in antirhinovirus agents, are examples of successful applications of this strategy, with isoxazoles being considered in similar contexts.
Caption: The role of isoxazole as a bioisostere in drug design.
Future Perspectives and Conclusion
The journey of the isoxazole core, from its discovery to its current status as a privileged scaffold, is a compelling narrative of chemical innovation and its impact on human health. The development of novel synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, continues to expand the chemical space accessible to medicinal chemists. The ongoing exploration of isoxazole derivatives in diverse therapeutic areas, such as oncology, neurodegenerative diseases, and infectious diseases, promises to deliver the next generation of innovative medicines.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 12, 2026, from [Link]
- A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews, 21(1), 1783–1793.
- Alam, M. M., & Siddiqui, N. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Infectious Disorders - Drug Targets, 20(4), 433-454.
- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (1995). Journal of Medicinal Chemistry, 38(19), 3772-3779.
- Wang, X., Hu, Q., Tang, H., & Xin, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1383.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1383.
- Potential activities of isoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science.
- The Isoxazole Core: A Journey from Discovery to Drug Design. (2025). BenchChem.
- Martis, G. J., & Kumar, H. S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1).
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34261-34285.
-
Isoxazole. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub.
- Natural products-isoxazole hybrids. (2024). Arabian Journal of Chemistry, 17(5), 105794.
- Sahoo, B. M., & Jha, A. K. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10).
- Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 94.
- Isoxazole – Knowledge and References. (n.d.). Taylor & Francis.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., Aldous, S., Pevear, D. C., & Dutko, F. J. (1994). Oxadiazoles as ester bioisoster
Isoxazole-5-carbothioamide derivatives and their potential biological activities
<## An In-Depth Technical Guide to Isoxazole-5-carbothioamide Derivatives and Their Potential Biological Activities>
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole nucleus, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities. This guide focuses specifically on this compound derivatives, a class of compounds gaining significant attention for their therapeutic potential. We will delve into their synthesis, explore their diverse biological activities—with a primary focus on anticancer and antimicrobial applications—and provide detailed protocols for their evaluation. This document serves as a comprehensive resource, synthesizing current knowledge to empower researchers in the rational design and development of novel this compound-based therapeutic agents.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring is a versatile building block in drug discovery due to its unique physicochemical properties.[1] It can participate in various non-covalent interactions with biological targets, and its stability allows for extensive functionalization.[1][2] The incorporation of a carbothioamide group at the 5-position introduces a critical pharmacophore capable of forming strong hydrogen bonds, which often enhances binding affinity to target proteins.
Isoxazole derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][3][4] This broad spectrum of activity underscores the importance of the isoxazole scaffold as a "privileged structure" in the development of new therapeutic agents.[3]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, often starting from readily available chalcones. A general synthetic pathway is outlined below.
General Synthetic Pathway
The synthesis often commences with the Claisen-Schmidt condensation of a substituted acetophenone with an appropriate aldehyde to form a chalcone. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the isoxazole ring. Subsequent reactions can introduce the carbothioamide moiety. A recently described method involves the condensation of isoxazolyl chalcones with thiosemicarbazide in glacial acetic acid to directly form isoxazole-clubbed dihydropyrazole-1-carbothioamides.[5]
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of Isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles[5]
This protocol is adapted from a published procedure for the synthesis of a novel series of isoxazole-clubbed dihydropyrazole-1-carbothioamides.[5]
-
Synthesis of (E)-1-(isoxazole-5-yl)-3-(aryl substituted)prop-2-en-1-one (Chalcone Intermediate):
-
Equimolar quantities of a substituted aromatic benzaldehyde (0.01 mol) and a substituted aromatic acetophenone (0.01 mol) are dissolved in 25 mL of alcohol.[6]
-
Sodium hydroxide solution (0.02 mol) is added slowly, and the mixture is stirred for 12 hours until a cloudy precipitate of the chalcone is formed.[6]
-
-
Synthesis of Isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles:
-
A mixture of the (E)-1-(isoxazole-5-yl)-3-(aryl substituted)prop-2-en-1-one derivative (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in 15-20 mL of glacial acetic acid for 8-11 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the excess acetic acid is removed under reduced pressure.
-
The reaction mixture is then poured into crushed ice.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., acetone).[6]
-
The structure of the final compound is confirmed using spectral techniques such as Mass Spectrometry, FT-IR, and 1H NMR.
-
Spectrum of Biological Activities
This compound derivatives have emerged as promising candidates in various therapeutic areas, with significant research focused on their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of isoxazole derivatives against a range of cancer cell lines.[3][7][8] The mechanisms underlying their cytotoxicity are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
3.1.1 Mechanisms of Action
The anticancer effects of isoxazole derivatives are attributed to several mechanisms, including:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to induce programmed cell death in cancer cells.[7]
-
Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][7]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9]
-
Receptor Inhibition: Certain isoxazole compounds have demonstrated inhibitory activity against receptors like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for angiogenesis.[10]
Caption: Mechanisms of anticancer activity of isoxazole derivatives.
3.1.2 In Vitro Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12] It is a crucial tool for the initial screening of potential anticancer compounds.[13]
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).[14]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16] The carbothioamide moiety is often crucial for this activity.
3.2.1 In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19]
Protocol for Broth Microdilution Assay:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[19]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[17]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[17][18]
Data Summary and Future Perspectives
The following table summarizes the reported biological activities of selected this compound derivatives.
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Reference |
| Isoxazole-clubbed dihydropyrazole-1-carbothioamides | Anticancer (Prostate cancer cell line DU-145) | Not fully elucidated | [5] |
| Chloro-fluorophenyl-isoxazole carboxamides | Anticancer, Antifungal (Candida albicans) | COX-1 inhibition | [20] |
| N-phenyl-5-carboxamidyl Isoxazoles | Anticancer (Mouse colon carcinoma) | Cytotoxic | [1] |
| 5-methyl-3-phenylisoxazole-4-Carboxamides | Anticancer (Melanoma B16-F1) | Not specified | [21] |
| Isoxazole-based carboxamides, ureates, and hydrazones | Anticancer (Hepatocellular carcinoma HepG2) | VEGFR2 inhibition | [10] |
The field of this compound derivatives is ripe with opportunities for further research and development. Future studies should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help in identifying the key structural features required for potent and selective biological activity.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies need to be evaluated in preclinical animal models to assess their therapeutic efficacy and safety.[13]
-
Development of Drug Delivery Systems: Novel formulations, such as nano-emulgels, could enhance the bioavailability and targeted delivery of these compounds.[21]
Conclusion
This compound derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for drug discovery programs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these compounds into novel therapeutic agents for the treatment of cancer, infectious diseases, and other significant health challenges.
References
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71.
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved from
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Methods in Cell Science, 20(1-4), 67-76.
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Research Journal of Pharmacy and Technology.
-
Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2023). Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 762-768.
-
Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17725-17734.
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics, 42(1), 1-21.
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute.
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy.
-
Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 38.
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules, 26(5), 1469.
-
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry, 116, 105325.
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2023). Letters in Drug Design & Discovery, 20(12), 1994-2002.
-
Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). Pharmacological Reports, 68(5), 950-956.
-
A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. (2025). Benchchem.
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
-
Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (2021). ResearchGate.
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). Current Medicinal Chemistry, 25(30), 3627-3638.
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. (n.d.). ResearchGate.
-
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Der Pharmacia Lettre, 3(3), 378-382.
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Results in Chemistry, 7, 101416.
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
-
Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate.
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.
-
Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. (2021). Scientific Reports, 11(1), 20173.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico ADMET Profiling of Isoxazole-5-carbothioamide Derivatives
Executive Summary
The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and toxicity profiles.[1][2] The Isoxazole-5-carbothioamide scaffold, a privileged structure in medicinal chemistry, holds immense therapeutic potential.[3][4] However, to unlock this potential, a rigorous and early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. This guide provides a comprehensive, in-depth framework for leveraging in silico computational tools to predict the ADMET profile of this compound derivatives. By integrating robust, validated computational models, researchers can de-risk their discovery pipeline, prioritize candidates with the highest chance of success, and ultimately accelerate the delivery of novel therapeutics to patients. This whitepaper details the foundational principles of computational ADMET prediction, presents a step-by-step workflow using freely accessible tools, and offers insights into data interpretation and multiparametric optimization for candidate selection.
Introduction: The Imperative of Early ADMET Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. A significant portion of drug candidates that show high efficacy in initial screens ultimately fail in later stages due to poor ADMET properties.[1] These late-stage failures are not only financially costly but also represent a significant loss of time and resources. The this compound core is a versatile heterocyclic scaffold that has been explored for a wide range of biological activities, including anticancer and antimicrobial effects.[3][5][6] Its unique electronic and structural features make it an attractive starting point for novel drug design.
In silico ADMET prediction offers a powerful solution to mitigate these risks. By using computational models, we can obtain rapid, cost-effective estimations of a compound's likely behavior in the human body before it is even synthesized.[7] This allows medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles and flag potential toxicity liabilities at the earliest stages of the discovery process.[8][9]
Part I: Foundational Principles of In Silico ADMET Prediction
At its core, in silico ADMET prediction relies on mathematical models that correlate a molecule's structural features with its biological properties. These models are built using large datasets of experimentally determined ADMET data. The two primary methodologies are:
-
Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR): These are statistical models that relate numerical representations of a molecule's structure (molecular descriptors) to its observed activity or property.[1][10] QSAR models are the backbone of many predictive ADMET tools.[11]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, mechanistic simulations that represent the body as a series of interconnected physiological compartments (organs).[12][13] These models can predict the time-course of drug concentration in various tissues and are invaluable for understanding the interplay between different ADMET processes.[14][15]
Part II: A Step-by-Step Workflow for Predicting ADMET Properties of this compound Derivatives
This section outlines a practical, step-by-step workflow using a combination of widely used and freely accessible web-based tools: SwissADME and pkCSM .[16][17][18] These platforms provide a comprehensive suite of predictive models for a wide range of ADMET endpoints.[2][19][20]
Step 1: Molecular Input and Physicochemical Characterization
The first step is to obtain the chemical structure of your this compound derivatives, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string.
Protocol:
-
Input the SMILES string of your molecule into the query box.
-
Click "Run" to initiate the calculations.
-
SwissADME will provide a detailed output of key physicochemical properties, including:
-
Molecular Weight (MW): A fundamental descriptor for drug-likeness.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for membrane permeability.
-
Water Solubility (LogS): Essential for dissolution and absorption.
-
Causality Insight: These initial physicochemical properties are critical as they form the basis for many higher-level ADMET predictions. For instance, a high LogP value might suggest good membrane permeability but could also lead to poor solubility and increased metabolic clearance.
Step 2: Prediction of Pharmacokinetic Properties (ADME)
Both SwissADME and pkCSM offer a suite of models to predict the Absorption, Distribution, Metabolism, and Excretion profiles of your compounds.
Protocol:
-
Absorption:
-
In SwissADME , examine the "Pharmacokinetics" section for predictions on Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.[21][22]
-
In pkCSM ([Link]), input the SMILES string and analyze the "Absorption" predictions, which include Caco-2 permeability and P-glycoprotein (P-gp) substrate/inhibitor status.[23] P-gp is an important efflux transporter that can limit drug absorption.
-
-
Distribution:
-
pkCSM provides predictions for key distribution parameters like Volume of Distribution at steady state (VDss) and Plasma Protein Binding (PPB). High PPB can limit the amount of free drug available to exert its therapeutic effect.
-
-
Metabolism:
-
Both platforms predict interactions with Cytochrome P450 (CYP) enzymes, which are the primary family of enzymes responsible for drug metabolism. Look for predictions of CYP inhibition (e.g., CYP2D6, CYP3A4), as inhibition can lead to drug-drug interactions.
-
-
Excretion:
-
pkCSM offers predictions for Total Clearance and Renal Organic Cation Transporter 2 (OCT2) substrate status, providing insights into how the drug is eliminated from the body.[19]
-
dot digraph "In_Silico_ADMET_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Input" { label="Step 1: Input & Physicochemical Properties"; bgcolor="#E8F0FE"; SMILES [label="Input SMILES String", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SwissADME [label="SwissADME Server\n(swissadme.ch)"]; PhysChem [label="Calculate Physicochemical Properties\n(MW, LogP, TPSA, LogS)"]; SMILES -> SwissADME; SwissADME -> PhysChem; }
subgraph "cluster_ADME" { label="Step 2: ADME Prediction"; bgcolor="#E6F4EA"; pkCSM [label="pkCSM Server\n(biosig.lab.uq.edu.au/pkcsm)"]; Absorption [label="Absorption\n(GI, BBB, P-gp)"]; Distribution [label="Distribution\n(VDss, PPB)"]; Metabolism [label="Metabolism\n(CYP Inhibition)"]; Excretion [label="Excretion\n(Total Clearance)"];
}
subgraph "cluster_Toxicity" { label="Step 3: Toxicity Prediction"; bgcolor="#FCE8E6"; Tox [label="Toxicity Endpoints"]; hERG [label="hERG Inhibition\n(Cardiotoxicity)"]; Ames [label="Ames Mutagenicity\n(Genotoxicity)"]; Hepatotoxicity [label="Hepatotoxicity"];
}
subgraph "cluster_Analysis" { label="Step 4: Analysis & Decision"; bgcolor="#FEF7E0"; Profile [label="Compile ADMET Profile"]; MPO [label="Multiparametric Optimization (MPO)\nRank Compounds"]; Decision [label="Prioritize for Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} } caption: "General workflow for in silico ADMET prediction."
Step 3: Prediction of Toxicity (T)
Early identification of potential toxicity is crucial for preventing late-stage failures. pkCSM provides predictions for several key toxicity endpoints.
Protocol:
-
Using the pkCSM results, evaluate the following toxicity predictions:
-
hERG I Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity.[24][25][26][27] A positive prediction here is a significant red flag.
-
Ames Mutagenicity: The Ames test is a standard assay for assessing a compound's potential to cause genetic mutations.[28][29][30][31][32] A positive result suggests potential carcinogenicity.
-
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury is a leading reason for drug withdrawal from the market.[33][34][35][36][37]
-
Self-Validation Insight: It is critical to understand the Applicability Domain (AD) of each model. The predictions are most reliable when the query molecule is structurally similar to the compounds in the model's training set. Always consider the confidence scores provided by the prediction tools, if available.
Part III: Data Integration and Interpretation
The true power of in silico profiling lies in the ability to integrate multiple predicted parameters to form a holistic view of a compound's potential.
Data Summary Table
For a set of this compound analogs, the predicted data should be compiled into a clear, comparative table.
| Compound ID | MW ( g/mol ) | LogP | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | hERG I Inhibitor | Ames Toxic | Hepatotoxicity |
| IZC-001 | 350.4 | 3.2 | High | Yes | No | No | No | No |
| IZC-002 | 420.5 | 4.8 | High | Yes | Yes | Yes | No | No |
| IZC-003 | 380.2 | 2.5 | Low | No | No | No | Yes | Yes |
This table presents hypothetical data for illustrative purposes.
Multiparametric Optimization (MPO) for Candidate Selection
No single parameter determines the success of a drug candidate. Instead, a balance of properties is required. MPO is a strategy where multiple ADMET parameters are scored and weighted to generate a single desirability score for each compound.
Example MPO Logic:
-
High Desirability: High GI absorption, no BBB permeation (for peripherally acting drugs), no CYP inhibition, no hERG inhibition, no Ames toxicity, and no hepatotoxicity.
-
Low Desirability: Low GI absorption, significant toxicity flags, and potential for drug-drug interactions (CYP inhibition).
Based on the hypothetical data in the table, IZC-001 would be the most promising candidate to advance for synthesis and in vitro testing due to its balanced profile. IZC-002 shows potential liabilities with CYP and hERG inhibition, while IZC-003 has multiple red flags including poor absorption and predicted toxicity.
dot digraph "Decision_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start with\nPredicted ADMET Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tox_Check [label="Any Critical Toxicity?\n(Ames, hERG, Hepatotoxicity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Absorption_Check [label="Acceptable GI Absorption?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism_Check [label="Major CYP Inhibition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Prioritize [label="Prioritize for Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprioritize [label="Deprioritize / Redesign", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Tox_Check; Tox_Check -> Deprioritize [label="Yes"]; Tox_Check -> Absorption_Check [label="No"]; Absorption_Check -> Deprioritize [label="No"]; Absorption_Check -> Metabolism_Check [label="Yes"]; Metabolism_Check -> Deprioritize [label="Yes"]; Metabolism_Check -> Prioritize [label="No"]; } caption: "Decision-making based on predicted ADMET properties."
Conclusion
The integration of in silico ADMET profiling into early-stage drug discovery is no longer a niche methodology but a cornerstone of efficient and effective research. For projects centered on the promising this compound scaffold, these predictive tools offer an invaluable lens through which to view and prioritize novel chemical matter. By embracing a computational-first approach, research organizations can better navigate the complexities of drug development, reduce attrition rates, and focus resources on candidates with the most favorable safety and pharmacokinetic profiles. This guide provides a robust and actionable framework, but it is the thoughtful application and critical interpretation of these predictive data by skilled scientists that will ultimately translate computational insights into clinical successes.
References
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Hewitt, D. G., Mucs, D., & Hewitt, P. (2013). In silico models for the prediction of dose-dependent human hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1265-1282. [Link]
-
Rowland, M., & Lesko, L. J. (2015). Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective. Clinical Pharmacology & Therapeutics, 97(3), 247–262. [Link]
-
Scilit. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]
-
Sushko, I., Novotarskyi, S., Körner, R., Pandey, A. K., Rupp, M., Te-Chuan, C., ... & Tetko, I. V. (2012). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of chemical information and modeling, 52(8), 2212-2224. [Link]
-
Wikipedia. Physiologically based pharmacokinetic modelling. [Link]
-
ADMET and DMPK. Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. [Link]
-
Lee, W. M. (2020). In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. Toxicology and Applied Pharmacology, 409, 115312. [Link]
-
Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies, 4(3), 141-149. [Link]
-
Ekins, S., & Rose, J. (2004). Building predictive ADMET models for early decisions in drug discovery. Current opinion in drug discovery & development, 7(1), 49-61. [Link]
-
Chen, M., & Borlak, J. (2021). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Clinical Pharmacology & Therapeutics, 109(1), 126-139. [Link]
-
Biosig Lab. pkCSM. [Link]
-
ResearchGate. New advanced tool for the computational estimation of Ames test mutagenesis. [Link]
-
Creanza, T. M., Delre, P., Ancona, N., Lentini, G., Saviano, M., & Mangiatordi, G. F. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 5037-5050. [Link]
-
ADMETlab. Home-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. [Link]
-
Elmokadem, A., & Ibrahim, M. A. (2019). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. Journal of clinical pharmacology, 59 Suppl 1, S16-S30. [Link]
-
Cai, C., Guo, Z., Zhang, Y., & Li, Y. (2019). Cardiotoxicity Prediction Based on Integreted hERG Database with Molecular Convolution Model. 2019 IEEE International Conference on Bioinformatics and Biomedicine (BIBM), 869-873. [Link]
-
Cheng, A. (2009). In Silico Prediction of Hepatotoxicity. Current Computer-Aided Drug Design, 5(2), 122-127. [Link]
-
Creanza, T. M., Delre, P., Ancona, N., Lentini, G., Saviano, M., & Mangiatordi, G. F. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 5037-5050. [Link]
-
International Journal of Pharmaceutical Sciences. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. [Link]
-
Delre, P., Creanza, T. M., Ancona, N., Saviano, M., Lentini, G., & Mangiatordi, G. F. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in pharmacology, 13, 940562. [Link]
-
ResearchGate. Deep Learning-Based Prediction of Drug-Induced Cardiotoxicity. [Link]
-
YouTube. Applications of Machine Learning and AI to Develop PBPK and QSAR Models for ADMET Prediction. [Link]
-
YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]
-
Vinken, M. (2020). In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. Archives of toxicology, 94(1), 1-18. [Link]
-
Chaitanya sai, G., et al. DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI- BACTERIALS. [Link]
-
ResearchGate. Can you explain how pkCSM works?. [Link]
-
Li, H., & Li, D. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in pharmacology, 12, 638438. [Link]
-
ResearchGate. (PDF) Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development. [Link]
-
Simulations Plus. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily. [Link]
-
Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]
-
ResearchGate. (PDF) Computational Intelligence Methods for ADMET Prediction. [Link]
-
Dassault Systèmes. QSAR, ADMET & Predictive Toxicology | BIOVIA. [Link]
-
Cerdà-Bernad, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 103. [Link]
-
Lagunin, A. A., et al. (2025). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. Pharmaceuticals. [Link]
-
Click2Drug. Directory of computer-aided Drug Design tools. [Link]
-
ResearchGate. (PDF) DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. [Link]
-
IIP Series. in silico admet predictions: enhancing drug development through qsar modeling. [Link]
-
Li, X., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]
-
ResearchGate. Free web servers used for the prediction of ADMET parameters. [Link]
-
Khan, M. T. H. (2017). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current drug metabolism, 18(12), 1136-1145. [Link]
-
YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]
-
Ahmad, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS omega, 7(34), 30094-30105. [Link]
-
Scribd. SwissADME. [Link]
-
Lagunin, A. A., et al. (2025). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. Pharmaceuticals. [Link]
-
YouTube. SwissADME. [Link]
-
YouTube. How to use SwissADME?. [Link]
-
Ukaaz Publications. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]
-
SIB Swiss Institute of Bioinformatics. SwissADME. [Link]
-
ResearchGate. (PDF) An open source multistep model to predict mutagenicity from statistical analysis and relevant structural alerts. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building predictive ADMET models for early decisions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 12. Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 14. Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study [iris.unina.it]
- 25. Cardiotoxicity Prediction Based on Integreted hERG Database with Molecular Convolution Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]
- 28. Integrated in silico approaches for the prediction of Ames test mutagenicity [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. In silico models for the prediction of dose-dependent human hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 34. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benthamdirect.com [benthamdirect.com]
- 37. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Isoxazole-5-carbothioamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Stability and Degradation Pathways of Isoxazole-5-carbothioamide
The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in a multitude of clinically significant therapeutic agents.[1] Its presence in drugs such as the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the immunosuppressive leflunomide underscores its versatility and importance in medicinal chemistry.[2][3] The bioisosteric replacement of a carboxamide with a carbothioamide group can significantly modulate a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity. Consequently, this compound represents a critical building block and a pharmacologically relevant scaffold for the development of novel therapeutics.
A comprehensive understanding of the chemical stability and degradation pathways of this scaffold is paramount for drug development professionals. This knowledge is not only a regulatory requirement for establishing stability-indicating analytical methods but is also fundamental to ensuring the safety, efficacy, and quality of any resulting drug product.[4][5][6] This in-depth technical guide provides a detailed exploration of the stability profile of this compound, proposing its likely degradation pathways under various stress conditions based on established chemical principles and evidence from analogous structures. We will also present a robust experimental framework for conducting forced degradation studies.
Intrinsic Stability and Physicochemical Properties
The stability of this compound is governed by the interplay of its two key functional groups: the isoxazole ring and the carbothioamide moiety.
-
The Isoxazole Ring: This heterocycle is aromatic, but the inherent weakness of the N-O bond makes it susceptible to cleavage under certain energetic conditions, such as high heat, strong acid/base, or UV radiation.[3] Ring-opening reactions can be a significant degradation pathway for isoxazole-containing compounds.[4][7][8][9]
-
The Carbothioamide Group: The thioamide functional group is generally more resistant to hydrolysis than its amide counterpart due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.[10] However, it is more susceptible to oxidation at the sulfur atom.[5][11]
A thorough investigation into the stability of this compound must, therefore, probe its susceptibility to hydrolysis, oxidation, and photolysis.
Proposed Degradation Pathways of this compound
Forced degradation studies are designed to intentionally degrade a drug substance to identify its potential degradation products and pathways.[12] Based on the known chemistry of isoxazoles and thioamides, we can postulate the following degradation pathways for this compound under standard stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for molecules containing labile functional groups. For this compound, two primary sites are susceptible to hydrolysis: the carbothioamide group and the isoxazole ring itself.
Pathway A: Hydrolysis of the Carbothioamide Moiety
Under both acidic and basic conditions, the carbothioamide group is expected to undergo hydrolysis. This will likely proceed in a stepwise manner:
-
Hydrolysis to Isoxazole-5-carboxamide: The initial and most probable hydrolytic degradation step is the conversion of the carbothioamide to the corresponding carboxamide. While thioamides are more resistant to hydrolysis than amides, this reaction can be forced under heating in acidic or basic media.[10][13]
-
Further Hydrolysis to Isoxazole-5-carboxylic Acid: The resulting carboxamide can then undergo further hydrolysis to yield isoxazole-5-carboxylic acid and ammonia. This is a well-documented degradation pathway for related isoxazole-carboxamide structures like leflunomide.[14][15]
Pathway B: Isoxazole Ring Opening
Under more strenuous hydrolytic conditions (e.g., strong acid and high temperature), the isoxazole ring itself may undergo cleavage. Acid-catalyzed degradation of an N-(3,4-dimethyl-5-isoxazolyl)-containing compound has been shown to yield smaller fragments like 2-butanone, indicating the breakdown of the heterocyclic ring.[9] This pathway would lead to a more complex mixture of degradation products.
Caption: Postulated oxidative degradation pathway of the carbothioamide moiety.
Photolytic Degradation
The isoxazole ring contains a weak N-O bond, which is a known chromophore that can absorb UV light, making it susceptible to photolytic degradation. [3]
-
N-O Bond Cleavage and Rearrangement: Upon absorption of UV radiation, the N-O bond in the isoxazole ring can cleave, forming a reactive azirine intermediate. This intermediate can then rearrange to form the more stable oxazole-5-carbothioamide. [3]2. Photo-oxidation: In the presence of light and oxygen, photo-oxidative processes can occur, potentially leading to the oxidation of the carbothioamide group as described in the oxidative degradation section. Photochemical reactions of thioamides can also lead to cyclized products. [16]
Caption: Proposed photolytic degradation pathway via isoxazole ring rearrangement.
Experimental Protocol for Forced Degradation Studies
A robust forced degradation study is essential to validate a stability-indicating analytical method. The following protocol outlines the recommended stress conditions and analytical methodology.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products without completely destroying the parent compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8-24 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal Degradation | Solid API | 80°C | 7 days |
| Photostability | API in Solution & Solid | ICH Q1B Conditions* | As per guidelines |
*ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [17][18][19]
Step-by-Step Methodology
-
Sample Preparation:
-
For solution studies, prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Add the stressor (acid, base, or peroxide) to the stock solution.
-
For thermal and photolytic studies, expose the solid API and the solution to the specified conditions. A dark control sample should be stored under the same temperature conditions to differentiate thermal degradation from photolytic degradation.
-
-
Time Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Recommended Analytical Method: Stability-Indicating HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard for stability studies. [20][21]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to effectively separate the parent compound from its potentially more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength that provides a good response for both the parent compound and potential degradation products (determined by UV spectral analysis).
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. A key aspect of validation is to assess peak purity using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting degradation products.
Conclusion and Forward Outlook
The this compound scaffold, while promising, possesses inherent chemical liabilities that must be thoroughly understood and characterized. The primary degradation pathways are anticipated to involve hydrolysis and oxidation of the carbothioamide group and photolytic rearrangement or cleavage of the isoxazole ring. The provided experimental protocol offers a robust framework for systematically investigating these pathways and for developing and validating a stability-indicating analytical method.
For researchers and drug development professionals, these insights are critical for making informed decisions regarding formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. A proactive approach to understanding the stability of this compound will ultimately de-risk the development process and ensure the delivery of a safe and effective final drug product.
References
-
Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. (2015). Journal of Pharmaceutical Analysis, 5(3), 207-212. Available at: [Link]
- A Validated Stability Indicating RP-HPLC Method for the Determination of Leflunomide in Bulk and Pharmaceutical Dosage Form. (2012). Asian Journal of Pharmaceutical Analysis, 2(4), 90-93.
-
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (2002). Drug Metabolism and Disposition, 30(10), 1168-1174. Available at: [Link]
-
Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. (2015). PubMed. Available at: [Link]
-
A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products through Retro-Synthesis. (2017). Journal of Applied Pharmaceutical Science, 7(05), 012-017. Available at: [Link]
-
A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products through Retro-Synthesis. (2017). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. (2006). Drug Metabolism and Disposition, 34(4), 607-616. Available at: [Link]
-
Thioacetamide Degradation Pathway. (2006). Eawag Biocatalysis/Biodegradation Database. Available at: [Link]
-
Metabolism of Thioamides by Ralstonia pickettii TA. (2006). Applied and Environmental Microbiology, 72(8), 5328-5334. Available at: [Link]
- Putative sulfamethoxazole (SMX) degradation pathway by strain Acinetobacter sp. W1. (2018).
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2016). ACS Catalysis, 6(8), 5064-5068. Available at: [Link]
-
Thioamide. Wikipedia. Available at: [Link]
- Forced Degradation – A Review. (2022).
-
Enhanced Removal of the Antibiotic Sulfamethoxazole by a B-Doped Mesoporous Carbon Nanosheet/Peroxymonosulfate System: Characterization and Mechanistic Insights. (2023). MDPI. Available at: [Link]
- Isoxazole–Containing drugs with various pharmacological activities. (2024).
-
Isoxazole. Wikipedia. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Available at: [Link]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. (2024). Journal of Materials Chemistry A. Available at: [Link]
- Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. (2021). Scientific Reports, 11(1), 23130.
-
Photochemical studies of thioamide derivatives. (2014). International Journal of Current Research. Available at: [Link]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
-
mechanism of amide hydrolysis. (2019). YouTube. Available at: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(iii) Bromides in Aqueous Solution. (1982). Journal of the Chemical Society, Dalton Transactions, (1), 41-46. Available at: [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2022). Journal of the American Chemical Society. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Available at: [Link]
-
Degradation of Sulfamethoxazole in Aqueous Solution by Low-Energy X-ray Irradiation. (2023). MDPI. Available at: [Link]
-
Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. (2001). PubMed. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research, 27(1), 1-27. Available at: [Link]
-
Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. (2021). PubMed Central. Available at: [Link]
- Ring-Opening Fluorination of Isoxazoles. (2019). Organic Letters, 21(15), 5915-5919.
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. (2024). Journal of Materials Chemistry A. Available at: [Link]
- Synthesis of Thioamides via Decarboxylative/Oxidative Cross‐Coupling Reaction by Visible‐Light Photocatalysis. (2020). ChemistrySelect, 5(2), 564-567.
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990). Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
- Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research.
- Theoretical study of Isoxazoles and their derivatives. (2020).
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioamide - Wikipedia [en.wikipedia.org]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
- 16. Photochemical studies of thioamide derivatives | International Journal of Current Research [journalcra.com]
- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. ijsdr.org [ijsdr.org]
The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the isoxazole core in drug discovery, from synthetic strategies and biological evaluation to in-depth structure-activity relationship (SAR) analyses and mechanisms of action.
I. The Strategic Advantage of the Isoxazole Moiety
The isoxazole ring is more than just a molecular building block; it is a strategic tool for medicinal chemists. Its 1,2-azolic nature, with two electronegative heteroatoms, allows for hydrogen bonding interactions with biological targets that are often difficult to achieve with other heterocyclic systems.[4][5] Furthermore, the isoxazole nucleus is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles in drug candidates.[6][7] The versatility of its synthesis allows for the introduction of a wide array of substituents, enabling fine-tuning of steric and electronic properties to optimize potency and selectivity.[8][9]
II. Synthetic Pathways to Isoxazole Derivatives: A Practical Approach
The construction of the isoxazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
A. 1,3-Dipolar Cycloaddition: A Powerful and Versatile Method
One of the most widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][5] This reaction is highly efficient and allows for the regioselective formation of 3,5-disubstituted isoxazoles.
-
Reactant Preparation: In a microwave-safe vial, dissolve the aldoxime (1.0 eq) and dimethyl-2-methylene glutarate (1.2 eq) in a suitable solvent such as methanol (5 mL).
-
Oxidant Addition: Add diacetoxyiodobenzene (1.1 eq) to the mixture. This will oxidize the aldoxime in situ to the corresponding nitrile oxide.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired isoxazoline-derived dimethyl carboxylate.
-
Saponification and Acidification: The resulting ester is then saponified using a base (e.g., NaOH in methanol/water) and subsequently acidified (e.g., with HCl) to yield the final isoxazoline dicarboxylic acid derivatives.
III. Biological Activities and Therapeutic Applications
Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation in numerous therapeutic areas. [1][3][7]
| Therapeutic Area | Biological Target/Mechanism | Key Findings and Examples |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Valdecoxib, a selective COX-2 inhibitor, showcases the isoxazole ring's ability to confer selectivity and reduce gastrointestinal side effects associated with non-selective NSAIDs. [1][10]The sulfonylmethyl group on an adjacent phenyl ring is often crucial for selective COX-2 inhibition. [11] |
| Anticancer | Tubulin Polymerization Inhibition, Kinase Inhibition, Apoptosis Induction | Isoxazole-containing compounds have been shown to inhibit tubulin polymerization, similar to combretastatin A-4. [12]They can also act as kinase inhibitors and induce apoptosis in various cancer cell lines. [13][14]The presence of electron-withdrawing groups on phenyl substituents often enhances cytotoxic effects. [15] |
| Antimicrobial | Dihydropteroate Synthase Inhibition | Sulfamethoxazole, an isoxazole-containing antibiotic, inhibits the synthesis of dihydrofolic acid in bacteria. [16]The isoxazole ring acts as a bioisostere for the p-aminobenzoic acid (PABA) moiety. |
| Antiviral | Various viral targets | Isoxazole derivatives have shown promise as antiviral agents, though specific mechanisms are diverse and target-dependent. [6] |
| Neuroprotective | nAChR Agonism | Certain isoxazole derivatives act as agonists at nicotinic acetylcholine receptors, suggesting potential for treating neurological disorders. [1]|
IV. Mechanism of Action: A Deeper Dive
A. COX-2 Inhibition: The Case of Valdecoxib
Valdecoxib exemplifies the successful application of the isoxazole scaffold in designing selective enzyme inhibitors. It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [1]Its selectivity for COX-2 over COX-1 is attributed to the specific interactions of the isoxazole and its substituents with the larger active site of the COX-2 enzyme. [10][11]
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the isoxazole test compound or a reference inhibitor (e.g., celecoxib) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
B. Anticancer Activity: Induction of Apoptosis
Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. [13][14]While the precise molecular targets are diverse, some isoxazole-containing compounds have been shown to inhibit heat shock protein 90 (HSP90), leading to the destabilization of client proteins essential for tumor cell survival and proliferation. [14]
[14]
-
Cell Culture and Treatment: Cancer cell lines (e.g., K562, U251-MG) are cultured and treated with various concentrations of the isoxazole derivative for a specified duration (e.g., 24, 48 hours).
-
Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the test compound.
V. Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
Systematic modification of the isoxazole scaffold and its substituents is crucial for optimizing biological activity. SAR studies provide invaluable insights into the key structural features required for potent and selective drug action. [13][15]
A. SAR of Isoxazole-Based Anticancer Agents
For isoxazole derivatives with anticancer activity, several key SAR trends have been observed: [12][15]
-
Substituents on Phenyl Rings: Electron-withdrawing groups (e.g., halogens such as chloro and bromo) on phenyl rings attached to the isoxazole core often enhance cytotoxic activity. [15]* Position of Phenyl Groups: The relative positioning of aryl substituents on the isoxazole ring can significantly impact activity. For instance, 4,5-diarylisoxazoles have shown greater antimitotic activity than 3,4-diarylisoxazoles.
-
Indole Moiety: When fused or linked to an indole nucleus, small alkyl substitutions on the indole nitrogen are generally favorable for activity. [15]
Compound R1 (Indole N1) R2 (Phenyl at C3 of Isoxazoline) IC50 (µM) against C4-2 Prostate Cancer Cells [15] 6c H 4-Br 2.5 - 5.0 6d H 4-Cl 2.5 - 5.0 6i CH3 4-Br 2.5 - 5.0 | 6l | CH3 | 4-Cl | 2.5 - 5.0 |
B. SAR of Isoxazole-Based Anti-inflammatory Agents
In the context of COX-2 inhibition, the following SAR observations are noteworthy: [10][11][18]
-
Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or sulfone group on a phenyl ring adjacent to the isoxazole is a common feature of selective COX-2 inhibitors.
-
Substitution on Aryl Rings: Methoxy groups on the aryl substituents can influence potency and selectivity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to access the active site of the enzyme.
VI. Future Perspectives
The isoxazole scaffold continues to be a fertile ground for drug discovery. [1][3]Emerging trends include the development of multi-targeted therapies, where isoxazole-containing molecules are designed to interact with multiple biological targets simultaneously. [2]Furthermore, the application of green chemistry principles, such as the use of ultrasonic irradiation and environmentally benign solvents, is making the synthesis of isoxazole derivatives more efficient and sustainable. [19]As our understanding of disease biology deepens, the versatility and favorable properties of the isoxazole ring will undoubtedly lead to the discovery of new and improved therapeutic agents.
VII. References
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - MDPI. [Link]
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition - MDPI. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
Structure–activity relationship insights for antitumor activity and... | Download Scientific Diagram - ResearchGate. [Link]
-
Viewing a reaction path diagram — Cantera 3.2.0 documentation. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. [Link]
-
(PDF) Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity - ResearchGate. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives - iajps. [Link]
-
Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Semantic Scholar. [Link]
-
rNets: A standalone package to visualize reaction networks. - ChemRxiv. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. [Link]
-
A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis - PubMed Central. [Link]
-
Graphviz and dot: Generating Diagrams with Code - YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. espublisher.com [espublisher.com]
- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoxazole-5-carbothioamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of isoxazole-5-carbothioamide analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The described methodology is a multi-step synthesis commencing with the construction of the isoxazole-5-carboxylate core, followed by amidation, and concluding with a thionation reaction to yield the target carbothioamide. This guide offers detailed, step-by-step experimental procedures, discusses the rationale behind key steps, and provides troubleshooting strategies. The synthesis is designed to be versatile, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, is of growing interest due to the unique physicochemical properties imparted by the thioamide group, which can enhance metabolic stability and receptor binding affinity compared to its amide counterpart. Ethionamide, an antitubercular drug, highlights the therapeutic importance of the carbothioamide functionality.[3] This guide details a robust and adaptable synthetic route to access this compound analogs, providing researchers with the tools to explore this promising chemical space.
Overall Synthetic Strategy
The synthesis of this compound analogs is typically achieved through a three-stage process. The initial stage focuses on the construction of the isoxazole ring, incorporating a carboxylic acid or ester functionality at the 5-position. The second stage involves the formation of an amide bond by coupling the isoxazole-5-carboxylic acid with a desired amine. The final stage is the conversion of the amide to the corresponding thioamide.
Caption: Overall workflow for the synthesis of this compound analogs.
Part 1: Synthesis of Isoxazole-5-carboxylic Acid Intermediate
The isoxazole-5-carboxylic acid core can be synthesized through various methods. A common and effective approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne ester, followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of an ethyl isoxazole-5-carboxylate with an aryl substituent at the 3-position.
Materials:
-
Aryl aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Ethyl propiolate (1.2 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (1.1 eq) in dichloromethane to the stirred mixture. Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).[4]
-
Once the nitrile oxide formation is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.[4]
Protocol 2: Hydrolysis of Ethyl Isoxazole-5-carboxylate
Materials:
-
Ethyl 3-aryl-isoxazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 3-aryl-isoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
The resulting precipitate is the 3-aryl-isoxazole-5-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.[5]
Part 2: Synthesis of Isoxazole-5-carboxamide Analogs
The isoxazole-5-carboxylic acid is then coupled with a diverse range of primary or secondary amines to generate a library of isoxazole-5-carboxamide analogs.
Protocol 3: Amide Coupling
Materials:
-
3-Aryl-isoxazole-5-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 3-aryl-isoxazole-5-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and triethylamine (2.0 eq).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole-5-carboxamide analog.[5][6]
Part 3: Synthesis of this compound Analogs
The final step is the thionation of the isoxazole-5-carboxamide to the target this compound. Lawesson's reagent is a mild and effective reagent for this transformation.
Protocol 4: Thionation using Lawesson's Reagent
Materials:
-
Isoxazole-5-carboxamide analog (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous toluene or tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the isoxazole-5-carboxamide analog (1.0 eq) in anhydrous toluene or THF.
-
Add Lawesson's Reagent (0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound analog.
Mechanism and Rationale
The thionation of an amide using Lawesson's Reagent involves the replacement of the carbonyl oxygen with a sulfur atom. The reaction proceeds through a four-membered thiaoxaphosphetane intermediate. The driving force for this reaction is the formation of a stable P=O bond.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Data Summary
The following table provides representative data for the synthesis of a hypothetical this compound analog. Yields are indicative and may vary depending on the specific substrates used.
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1. Isoxazole Formation | Ethyl 3-phenyl-isoxazole-5-carboxylate | Benzaldehyde oxime, Ethyl propiolate | NCS, Triethylamine | 75-85 |
| 2. Hydrolysis | 3-Phenyl-isoxazole-5-carboxylic acid | Ethyl 3-phenyl-isoxazole-5-carboxylate | LiOH | 90-95 |
| 3. Amide Coupling | N-benzyl-3-phenyl-isoxazole-5-carboxamide | 3-Phenyl-isoxazole-5-carboxylic acid, Benzylamine | EDC, HOBt, Triethylamine | 80-90 |
| 4. Thionation | N-benzyl-3-phenyl-isoxazole-5-carbothioamide | N-benzyl-3-phenyl-isoxazole-5-carboxamide | Lawesson's Reagent | 60-75 |
Generation of Analogs
The versatility of this synthetic protocol allows for the generation of a diverse library of this compound analogs by varying the starting materials at two key points of diversification.
Caption: Points of diversification for analog synthesis.
-
R1 Diversity: By starting with a variety of substituted aryl or alkyl aldoximes in Protocol 1, analogs with different substituents at the 3-position of the isoxazole ring can be synthesized.
-
R2 Diversity: A wide range of commercially available primary and secondary amines can be used in Protocol 3 to introduce diverse functionalities on the carbothioamide nitrogen.
Troubleshooting and Safety
-
Low Yield in Thionation: Ensure Lawesson's reagent is fresh and the reaction is carried out under strictly anhydrous conditions. The reaction temperature and time may need optimization for specific substrates.
-
Side Reactions: During the 1,3-dipolar cycloaddition, dimerization of the nitrile oxide can occur. Slow addition of the activating agent (NCS) can minimize this side reaction.[4]
-
Safety: Lawesson's reagent and thionyl chloride (if used for acid chloride formation) are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
References
-
Arya, G.C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
-
Golebiewski, W. M., & Gucma, M. (2007). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Journal of Heterocyclic Chemistry, 44(5), 1043-1048.
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and conditions. (n.d.). ResearchGate.
-
BenchChem. (2025). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. BenchChem.
-
Guidechem. (n.d.). 5-Methylisoxazole-4-carboxylic acid 42831-50-5 wiki.
-
Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
-
Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
-
Kishor, D. S., et al. (2022). Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation. AWS.
-
Khan, I., et al. (2017). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1845-1850.
-
PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.
-
Mechanism of formation of isoxazole‐5‐carboxamides 6. (n.d.). ResearchGate.
-
Kumar, V., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(11), 2657-2677.
-
Singh, P. P., & Kumar, R. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies, 17(4), 453-468.
-
Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
BenchChem. (2025). Technical Support Center: Synthesis of Isoxazole-5-carboxylates. BenchChem.
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738.
-
Kiyani, H., & Gharehassanlou, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
-
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2022). Molecules, 27(15), 4995.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing the Cytotoxicity of Isoxazole-5-carbothioamide using the MTT Assay
Abstract & Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antiproliferative effects[1][2][3][4]. Novel derivatives, such as Isoxazole-5-carbothioamide, are of significant interest in drug discovery programs. A critical first step in characterizing these compounds is to determine their cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6][7]. This application note provides a detailed, field-proven protocol for evaluating the cytotoxic effects of this compound on cultured mammalian cells. We will delve into the biochemical principles of the assay, provide a step-by-step experimental workflow, and discuss critical parameters for ensuring data integrity and reproducibility. Recent studies have successfully used the MTT assay to demonstrate the antiproliferative activity of isoxazole derivatives, highlighting the relevance of this method[8].
Scientific Principle of the MTT Assay
The trustworthiness of the MTT assay is grounded in a fundamental biochemical process occurring within living cells. The assay quantitatively measures the reduction of a yellow tetrazolium salt, MTT, into an insoluble purple formazan product[7][9].
Causality of the Color Change: This conversion is exclusively catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria[5][10]. The activity of these enzymes, such as succinate dehydrogenase, is directly proportional to the metabolic activity of the cell and mitochondrial integrity[10][11]. Therefore, only viable, metabolically active cells can perform this reduction. Dead or dying cells with compromised mitochondrial function lose this ability. The resulting intracellular purple formazan crystals are then solubilized using an organic solvent, and the absorbance of the colored solution is measured spectrophotometrically. This absorbance is directly proportional to the number of viable cells in the well[12][13].
Caption: Biochemical basis of the MTT assay in live vs. dead cells.
Materials and Reagents
Successful execution of this protocol requires properly prepared and stored reagents.
| Reagent/Material | Specifications & Storage |
| Target Cell Line | Appropriate for the research question (e.g., A549, MCF-7, etc.). Ensure cells are in the exponential growth phase. |
| This compound | Stock solution prepared in a suitable solvent (e.g., DMSO). Store protected from light. |
| MTT Reagent | 5 mg/mL in sterile Phosphate Buffered Saline (PBS). Filter-sterilize (0.2 µm filter) and store at 4°C, protected from light[7][14]. Discard if the solution appears blue or green[15][16]. |
| Cell Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin. |
| Solubilization Solution | Anhydrous Dimethyl Sulfoxide (DMSO) or Acidified Isopropanol (0.04 N HCl in isopropanol)[11]. |
| Sterile PBS | pH 7.4, for washing cells. |
| Equipment & Consumables | 96-well flat-bottom tissue culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm), inverted microscope. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating essential controls for data integrity.
Phase 1: Preliminary Assay - Determining Optimal Cell Seeding Density
Rationale: The number of cells seeded is a critical variable. Too few cells will produce a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic rates. The optimal density should fall within the linear range of the assay[17].
-
Prepare Cell Suspension: Harvest cells that are in the logarithmic growth phase and prepare a single-cell suspension.
-
Create Serial Dilutions: Prepare a two-fold serial dilution of cells to achieve densities ranging from 1,000 to 40,000 cells per well (in 100 µL).
-
Plate Cells: Seed the dilutions in a 96-well plate and incubate for the planned duration of your drug treatment (e.g., 24, 48, or 72 hours).
-
Perform MTT Assay: At the end of the incubation, perform the MTT assay as described in Phase 4.
-
Analyze: Plot absorbance vs. cell number. Select a seeding density from the linear portion of the curve that yields an absorbance reading between 0.75 and 1.25[17]. This density will be used for all subsequent cytotoxicity experiments.
Phase 2: Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding (Day 1):
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium.
-
Scientist's Note: To mitigate the "edge effect," avoid using the outer wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity across the plate[13].
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere[5].
-
-
Compound Preparation & Treatment (Day 2):
-
Prepare a 2X working stock of this compound serial dilutions in culture medium. A typical starting point is a high concentration of 100-200 µM, serially diluted down.
-
Control Setup (Crucial for Validation):
-
Untreated Control: Wells with cells treated only with culture medium. Represents 100% viability.
-
Vehicle Control: Wells with cells treated with the highest concentration of the compound's solvent (e.g., DMSO). This is essential to ensure the solvent itself is not cytotoxic.
-
Blank Control: Wells containing only culture medium (no cells). Used for background subtraction[18].
-
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 3, 4, or 5):
-
At the end of the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Scientist's Note: It is recommended to perform this step in serum-free medium, as components in serum can interfere with the assay[10].
-
Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells using a microscope[5].
-
Formazan Solubilization:
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[10]. Incomplete solubilization is a common source of error[11][13].
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the untreated control wells using the following formula:
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) x 100
-
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum.
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data. Software like GraphPad Prism or specialized Excel add-ins are recommended for this[19][20].
-
The IC50 is the concentration that corresponds to 50% viability on the fitted curve[20].
-
| Concentration (µM) | Replicate 1 OD | Replicate 2 OD | Replicate 3 OD | Average OD | % Viability |
| Untreated Control | 1.152 | 1.188 | 1.170 | 1.170 | 100.0% |
| 0.1 | 1.115 | 1.145 | 1.160 | 1.140 | 97.4% |
| 1.0 | 0.985 | 1.011 | 0.998 | 0.998 | 85.3% |
| 10.0 | 0.590 | 0.625 | 0.605 | 0.607 | 51.9% |
| 50.0 | 0.210 | 0.198 | 0.224 | 0.211 | 18.0% |
| 100.0 | 0.105 | 0.111 | 0.108 | 0.108 | 9.2% |
| Blank | 0.085 | 0.088 | 0.086 | 0.086 | N/A |
Table depicts example data after background subtraction and normalization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blanks | Microbial contamination of media or reagents.[16] | Use sterile technique. Discard contaminated reagents.[17] |
| Low Absorbance Readings | Insufficient cell number; short MTT incubation time.[13] | Optimize cell seeding density (Phase 1). Increase MTT incubation time (up to 4 hours).[13][17] |
| High Variability Between Replicates | Inconsistent cell seeding; incomplete formazan solubilization.[13] | Ensure a homogenous cell suspension before plating. Ensure uniform and complete mixing after adding DMSO.[13] |
| Compound Interference | Test compound is colored or has reducing properties.[11] | Run a cell-free control with the compound and MTT reagent to check for direct reduction. If interference occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).[13] |
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Slideshare. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. (2023-12-16). [Link]
-
MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. NCBI. [Link]
-
How can I calculate IC50 from mtt results? ResearchGate. (2015-08-19). [Link]
-
How to calculate IC50 from MTT assay. YouTube. (2020-09-27). [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. (2025-09-17). [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. [Link]
-
Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. (2025-03-17). [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. atcc.org [atcc.org]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. clyte.tech [clyte.tech]
Application Notes & Protocols: In Vitro Anticancer Screening of Isoxazole-5-carbothioamide Derivatives
Introduction: The Therapeutic Potential of Isoxazole Scaffolds in Oncology
Cancer remains a formidable global health challenge, necessitating the urgent development of novel therapeutic agents that are both effective and selective.[1][2] Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a cornerstone of medicinal chemistry due to their diverse pharmacological activities.[1] Among these, the isoxazole ring system has garnered significant attention for its broad biological potential, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting key enzymes like aromatase and topoisomerase, and disrupting tubulin polymerization, a critical process in cell division.[2][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of a specific subclass, Isoxazole-5-carbothioamide derivatives, for their anticancer activity. We will detail the foundational cytotoxicity screening protocols to determine a compound's potency and then delve into mechanistic assays to elucidate how these compounds induce cancer cell death.
Part 1: Primary Screening - Assessing Cytotoxicity with the MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[7][9]
Principle of the MTT Assay: The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[9] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are then dissolved in a solubilization solution (typically DMSO), and the intensity of the purple color is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of cell viability after treatment with the test compounds.[9]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HepG2)[4][10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a viable cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare a stock solution of each isoxazole derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).[7]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[11]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9][12]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis: The results are expressed as a percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%, is a key metric of cytotoxic potency.[7]
-
% Cell Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
IC₅₀ values are determined by plotting a dose-response curve with % cell viability versus the logarithm of the compound concentration.
Table 1: Example Cytotoxicity Data for Isoxazole Derivatives
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HeLa | IC₅₀ (µM) on HepG2 |
|---|---|---|---|
| Isoxazole-A | 15.48 | 25.12 | 23.50 |
| Isoxazole-B | 5.96 | 8.75 | 7.11 |
| Isoxazole-C | >100 | >100 | >100 |
| Doxorubicin | 0.85 | 1.02 | 1.25 |
Data is hypothetical for illustrative purposes. Results from studies show IC₅₀ values can range from sub-micromolar to over 100 µM.[1][3][4]
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills the cancer cells. Induction of apoptosis and cell cycle arrest are common mechanisms for anticancer agents.[6][13] Flow cytometry is a powerful tool for these analyses.[14]
A. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Principle of the Assay: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[16]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[17]
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat them with the isoxazole derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[15]
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.[18]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17][18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[16][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][18]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] FITC fluorescence is typically measured in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation: The flow cytometry data is visualized as a dot plot, separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
An effective anticancer compound will show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the untreated control.[4]
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle of the Assay: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19] PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[14] Cells are first fixed (e.g., with ethanol) to permeabilize their membranes, allowing PI to enter and stain the nucleus. RNase is added to prevent the staining of double-stranded RNA.[19] Flow cytometry analysis then generates a histogram where G0/G1 cells (2N DNA content) form one peak, and G2/M cells (4N DNA content) form a second peak of approximately double the fluorescence intensity. Cells in the S phase (synthesizing DNA) will have intermediate DNA content and appear between the two peaks.[14]
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cell populations
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[19]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the isoxazole derivative as described for the apoptosis assay.
-
Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least two hours or overnight at 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze the samples on a flow cytometer. View the DNA staining on a linear scale.[19]
Data Interpretation: The cell cycle distribution is analyzed using modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase (e.g., an increase in the G2/M peak), preventing them from proceeding to mitosis and proliferation.[4]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound derivatives as potential anticancer agents. By first establishing cytotoxicity with the MTT assay and then exploring the mechanisms of cell death through apoptosis and cell cycle analysis, researchers can effectively identify and characterize promising lead compounds for further development. The versatility of the isoxazole scaffold continues to make it an exciting area for oncology research, with the potential to yield novel and effective cancer therapies.[5][10]
References
-
Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). [Link]
-
Kumar, A., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]
-
Yadav, G., et al. (2022). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. Research J. Pharm. and Tech. [Link]
-
Wang, X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
-
Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
-
Yunus, F. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health (NIH). [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Liu, M., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Reddy, C., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. [Link]
-
Yunus, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
-
Thamilvaani, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Chavez-Reyes, A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
-
Kumar, D., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.utep.edu [scholarworks.utep.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bosterbio.com [bosterbio.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Method for evaluating the antioxidant activity of Isoxazole-5-carbothioamide
An Application Guide: Evaluating the Antioxidant Activity of Isoxazole-5-carbothioamide using a Multi-Mechanistic In Vitro Approach
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rationale for Antioxidant Profiling in Drug Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, making them a critical area of investigation in pharmacology.[2]
The isoxazole nucleus is a prominent five-membered heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][3] Recent studies have specifically highlighted that isoxazole derivatives, including chalcones and carboxamides, can exhibit potent antioxidant and radical scavenging activities.[3][4][5] Therefore, a thorough and systematic evaluation of the antioxidant potential of a novel compound like this compound is a crucial step in its preclinical characterization.
This guide provides a comprehensive, technically-grounded framework for evaluating the antioxidant activity of this compound. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and reliable antioxidant profile can be established. We advocate for a multi-mechanistic approach, as no single assay can fully capture the complex interactions of a compound with various radical species.[6][7]
Pillar 1: A Multi-Mechanistic Strategy for Comprehensive Evaluation
The antioxidant activity of a compound is not a monolithic property. It can act through various mechanisms, which are broadly categorized into two main types: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. This is a direct and typically fast reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[10]
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the radical, converting it to an anion. This is often followed by protonation from the solvent. The Ferric Reducing Antioxidant Power (FRAP) assay operates via a direct SET mechanism.[8][10][11]
A-H + R• → [A-H]•+ + R⁻
Some widely used assays, such as DPPH and ABTS, can operate through a combination of both HAT and SET mechanisms, with the dominant pathway depending on the antioxidant's structure and the solvent system used.[8][10][12] To build a complete profile for this compound, it is imperative to utilize a panel of assays that covers these different mechanisms.
Caption: A multi-mechanistic approach to antioxidant evaluation.
Pillar 2: Detailed Application Protocols
The following sections provide self-validating protocols for four standard antioxidant assays. Each protocol is designed for a 96-well microplate format for high-throughput screening and includes explanations for key experimental choices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[13] DPPH is a deep violet-colored crystalline powder that forms a stable radical in solution.[14][15] When reduced by an antioxidant, its color fades to a pale yellow, a change that is measured spectrophotometrically at approximately 517 nm.[13][14] The degree of discoloration is directly proportional to the scavenging activity of the test compound.[13]
Causality and Experimental Choices
-
Solvent: Methanol or ethanol are the most common solvents because DPPH is readily soluble in them, and they do not interfere with the radical reaction.[15]
-
Wavelength: The maximum absorbance of the DPPH radical is at 517 nm. This peak diminishes upon reduction, providing a sensitive measurement point.[14][15]
-
Incubation Time: A 30-minute incubation in the dark is standard. This allows the reaction to reach a steady state or completion. The dark condition is crucial as DPPH is light-sensitive.[15]
-
Controls: A positive control (e.g., Ascorbic Acid, Trolox) validates the assay's performance. A blank control (solvent + DPPH) represents 0% scavenging activity.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Experimental Protocol: DPPH Assay
| Step | Procedure |
|---|---|
| 1. Reagent Prep | DPPH Stock (1 mM): Dissolve 2 mg of DPPH in 5 mL of methanol. Store in the dark at 4°C. DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. Adjust so that the absorbance at 517 nm is ~1.0. Prepare fresh daily.[15] Sample Stock: Prepare a 1 mg/mL stock of this compound in a suitable solvent (e.g., DMSO, methanol). Standard Stock: Prepare a 1 mg/mL stock of Ascorbic Acid or Trolox in methanol. |
| 2. Assay Plate Setup | In a 96-well plate, add 100 µL of serially diluted test compound and standard to respective wells. Add 100 µL of solvent to the blank wells. |
| 3. Reaction | Add 100 µL of the DPPH working solution to all wells. Mix gently. |
| 4. Incubation | Cover the plate and incubate for 30 minutes in the dark at room temperature. |
| 5. Measurement | Measure the absorbance at 517 nm using a microplate reader. |
| 6. Calculation | Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [13] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. Plot % Inhibition vs. concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of the Assay This assay measures a compound's ability to scavenge the stable ABTS radical cation (ABTS•+).[16] ABTS is oxidized using potassium persulfate to generate the ABTS•+, a blue-green chromophore with a characteristic absorbance maximum at 734 nm.[16][17] Antioxidants present in the sample donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing a reduction in color intensity that is proportional to the antioxidant's activity.[16]
Causality and Experimental Choices
-
Radical Generation: Potassium persulfate is a strong oxidizing agent that reliably generates the ABTS•+ radical cation. The overnight incubation allows for the complete formation of the radical.[18]
-
pH: The assay is typically run at a neutral pH (7.4), which is more physiologically relevant than the acidic conditions of the FRAP assay.
-
Wavelength: The ABTS•+ has several absorption maxima, but 734 nm is most commonly used as it minimizes interference from the color of natural product samples.[16]
-
Standard: Trolox, a water-soluble analog of Vitamin E, is the standard for this assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]
Caption: Workflow for the ABTS Radical Scavenging Assay.
Experimental Protocol: ABTS Assay
| Step | Procedure |
|---|---|
| 1. Reagent Prep | ABTS Radical Cation (ABTS•+) Stock: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[18] ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.[18] Sample/Standard Prep: Prepare stock solutions (1 mg/mL) of the test compound and Trolox and perform serial dilutions. |
| 2. Assay Plate Setup | Add 20 µL of serially diluted test compound and standard to respective wells of a 96-well plate. Add 20 µL of solvent to the blank wells. |
| 3. Reaction | Add 180 µL of the ABTS•+ working solution to all wells. |
| 4. Incubation | Cover the plate and incubate for 6 minutes in the dark at room temperature. |
| 5. Measurement | Measure the absorbance at 734 nm using a microplate reader. |
| 6. Calculation | Calculate % Inhibition as done for the DPPH assay. To determine the TEAC value, generate a standard curve by plotting the % inhibition of Trolox against its concentration. The TEAC value of the sample is calculated from this curve and expressed as µM of Trolox equivalents per µM of the sample. |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of the Assay The FRAP assay directly measures the total antioxidant power of a sample through its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11] The assay uses a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the ferrous form, which results in the formation of an intense blue-colored complex.[11] The intensity of this color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[11]
Causality and Experimental Choices
-
Low pH (3.6): The reaction is performed in an acidic environment (pH 3.6) to maintain iron solubility and drive the reduction reaction.[11][19] This is a key limitation, as it is not a physiological pH.
-
Reagent Composition: The FRAP reagent is a mixture of acetate buffer (maintains pH), TPTZ solution (the chromogenic ligand), and ferric chloride (the oxidant).[19] Preparing it fresh is critical for reproducibility.
-
Wavelength: The Fe²⁺-TPTZ complex has a maximum absorbance at 593 nm, providing a clear and specific signal for quantification.
-
Standard: Ferrous sulfate (FeSO₄) or a known antioxidant like Ascorbic Acid is used to create a standard curve, allowing the results to be expressed as Fe²⁺ equivalents or Ascorbic Acid equivalents.[2][19]
Caption: Workflow for the FRAP Assay.
Experimental Protocol: FRAP Assay
| Step | Procedure |
|---|---|
| 1. Reagent Prep | Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid. Make up to 1 L with distilled water. TPTZ Solution (10 mM): Dissolve 31.2 mg TPTZ in 10 mL of 40 mM HCl. Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg FeCl₃·6H₂O in 10 mL distilled water. FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.[19] Standard: Prepare a fresh FeSO₄ standard curve (e.g., 100 to 2000 µM). |
| 2. Assay Plate Setup | Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate. |
| 3. Reaction | Add 180 µL of the pre-warmed FRAP reagent to all wells. |
| 4. Incubation | Incubate the plate at 37°C for 4-6 minutes.[11] |
| 5. Measurement | Measure the absorbance at 593 nm. |
| 6. Calculation | Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the regression equation to determine the FRAP value of the sample, expressed as µM Fe(II) equivalents. |
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20] The assay uses AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), which thermally decomposes to generate peroxyl radicals.[21] These radicals quench the fluorescence of a probe, typically fluorescein.[22] In the presence of an antioxidant, the probe is protected, and its fluorescence is preserved. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[23]
Causality and Experimental Choices
-
Radical Source: AAPH is used because it generates peroxyl radicals, a biologically relevant ROS, at a constant rate upon thermal decomposition at 37°C.[20]
-
Fluorescent Probe: Fluorescein is the probe of choice due to its high quantum yield and photostability, providing a strong and stable signal.
-
Standard: Trolox is the universal standard for the ORAC assay, and results are expressed as Trolox Equivalents (TE).[24]
-
Measurement: The kinetic measurement of fluorescence decay over time provides more detailed information than a single endpoint reading, reflecting both the inhibition time and degree of inhibition.[21]
Caption: Workflow for the ORAC Assay.
Experimental Protocol: ORAC Assay
| Step | Procedure |
|---|---|
| 1. Reagent Prep | Phosphate Buffer (75 mM, pH 7.4): Standard buffer for dilutions. Fluorescein Stock (1 mM): Prepare in buffer and store in the dark. Fluorescein Working Solution: Dilute stock with buffer to desired concentration (e.g., 10 nM). AAPH Solution: Prepare fresh in buffer just before use (e.g., 240 mM).[21] Standard: Prepare a Trolox standard curve (e.g., 12.5 to 200 µM) in buffer.[24] |
| 2. Assay Plate Setup | In a black, clear-bottom 96-well plate, add 25 µL of sample, standard, or blank (buffer). Then add 150 µL of the fluorescein working solution to all wells.[24] |
| 3. Incubation | Place the plate in a fluorescence microplate reader pre-set to 37°C and incubate for at least 30 minutes to equilibrate.[22] |
| 4. Reaction & Measurement | Using the reader's injectors, add 25 µL of AAPH solution to initiate the reaction.[21] Immediately begin kinetic reading of fluorescence every 1-2 minutes for 90-120 minutes (Excitation: ~485 nm, Emission: ~520 nm). |
| 5. Calculation | Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. Calculate the net AUC for each sample by subtracting the AUC of the blank. Plot a standard curve of net AUC vs. Trolox concentration. Determine the ORAC value of the sample from the standard curve, expressed as µM Trolox Equivalents (TE). |
Pillar 3: Data Interpretation & Cross-Validation
After performing the assays, the data must be synthesized to form a coherent antioxidant profile for this compound.
Quantitative Data Summary
| Assay | Primary Mechanism | Result Expressed As | Standard Control | Interpretation |
| DPPH | Mixed (SET/HAT) | IC₅₀ (µg/mL or µM) | Ascorbic Acid / Trolox | Lower IC₅₀ indicates higher radical scavenging activity. |
| ABTS | Mixed (SET/HAT) | TEAC (µM TE/µM) | Trolox | Higher TEAC indicates stronger radical scavenging activity compared to Trolox. |
| FRAP | SET | µM Fe(II) Equivalents | FeSO₄ / Ascorbic Acid | Higher value indicates stronger electron-donating (reducing) capacity. |
| ORAC | HAT | µM TE/µM | Trolox | Higher value indicates stronger peroxyl radical scavenging by H-atom donation. |
Expert Insights for Interpretation
-
Compare Assay Results: Does the compound show high activity in both SET (FRAP) and HAT (ORAC) assays? This would suggest a versatile antioxidant with multiple mechanisms of action. A compound highly active in FRAP but less so in ORAC may be a potent reducing agent but a poor hydrogen donor.
-
Potency (IC₅₀ vs. TEAC): The IC₅₀ value from the DPPH assay gives a measure of potency (concentration needed for 50% effect). TEAC values from ABTS and ORAC provide a direct comparison of potency relative to a standard antioxidant, Trolox. Some isoxazole derivatives have shown potent DPPH scavenging activity, with IC₅₀ values even lower than the standard Trolox.[1]
-
Structure-Activity Relationship: The carbothioamide moiety in the target molecule may influence its electron-donating properties. The results from these assays can provide initial insights into how this functional group contributes to the overall antioxidant activity, guiding future chemical modifications.
Conclusion
Evaluating the antioxidant activity of a novel compound like this compound requires more than a single measurement. By employing a carefully selected panel of assays—DPPH, ABTS, FRAP, and ORAC—researchers can build a comprehensive profile that elucidates the compound's potency and primary mechanisms of action (both electron and hydrogen atom donation). This multi-mechanistic approach, grounded in the robust and self-validating protocols detailed in this guide, provides the trustworthy data necessary for advancing promising new chemical entities through the drug discovery pipeline.
References
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
-
Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link]
-
Shaik, A., Bhandare, R. R., Shaik, S. P., & Shaik, S. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1055. [Link]
-
Iqbal, J., Abbasi, B. A., Ahmad, R., Mahmood, T., Kanwal, S., Ali, B., Khalil, A. T., & Shah, S. A. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18146. [Link]
-
Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Retrieved from [Link]
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
-
BMG LABTECH. (2022). ORAC assay measures antioxidant capacity. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
M. M. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 52(4), 1-10. [Link]
-
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(2), 243. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Wołosiak, R., Drużyńska, B., Derewiaka, D., Majewska, E., Ciecierska, M., & Worobiej, E. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(3), 1045. [Link]
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. mdpi.com [mdpi.com]
- 23. cosmobiousa.com [cosmobiousa.com]
- 24. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for Testing the Antitubercular Activity of Isoxazole-5-carbothioamide Derivatives
Abstract
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. Isoxazole-containing compounds have emerged as a promising class of molecules with potent antimycobacterial activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antitubercular potential of a novel series of Isoxazole-5-carbothioamide derivatives. The protocols detailed herein cover essential in vitro and in vivo assays, including determination of minimum inhibitory concentration (MIC), assessment of cytotoxicity, and preliminary in vivo efficacy studies, ensuring a robust and reproducible evaluation of these promising compounds.
Introduction: The Rationale for Targeting Tuberculosis with Isoxazole Derivatives
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[3] The current treatment regimen for drug-susceptible TB is lengthy, and the emergence of resistant strains significantly complicates therapeutic management.[4][5] Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2][6] Several studies have reported the promising antitubercular activity of various isoxazole-containing scaffolds, some of which are thought to act by inhibiting crucial mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA), a key component of the mycolic acid biosynthesis pathway.[1][3][4][7] The this compound scaffold represents a novel chemical entity that warrants thorough investigation for its potential to contribute to the anti-TB drug pipeline.
This guide provides a structured approach to systematically evaluate the antitubercular properties of these novel derivatives, from initial screening to preliminary in vivo validation.
Essential Safety Precautions: Working with Mycobacterium tuberculosis
All work involving live cultures of Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[8][9][10] Adherence to strict safety protocols is paramount to prevent laboratory-acquired infections.[11] Key safety considerations include:
-
Personal Protective Equipment (PPE): Mandatory use of solid-front gowns, gloves, and respiratory protection (e.g., N95 respirators or PAPRs).
-
Biological Safety Cabinets (BSCs): All manipulations of open cultures must be performed in a certified Class II BSC.[8][12]
-
Waste Disposal: All contaminated materials must be decontaminated, preferably by autoclaving, before disposal.[10]
-
Aerosol Containment: Procedures that may generate aerosols (e.g., vortexing, sonicating, centrifuging) must be performed in sealed containers or within a BSC.[9][11]
In Vitro Antitubercular Susceptibility Testing
The initial step in evaluating a new compound is to determine its direct activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the MIC of compounds against Mtb.[13][14][15][16][17]
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells.[14] In the presence of an effective antitubercular agent, mycobacterial growth is inhibited, and the Alamar blue solution remains blue. Conversely, in the absence of inhibition, the bacteria metabolize and reduce the dye, resulting in a color change to pink.[14]
Protocol: MABA for MIC Determination
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound derivatives (dissolved in DMSO)
-
Isoniazid and Rifampicin (positive controls)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Drug Dilution:
-
Prepare a stock solution of the this compound derivatives and control drugs in DMSO.
-
Perform serial two-fold dilutions of the compounds in 7H9 broth directly in the 96-well plates. The final concentration range should typically span from 100 µg/mL to 0.09 µg/mL.
-
Include a drug-free control (containing only DMSO at the highest concentration used) and a media-only control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compounds.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Visually assess the color change or measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15]
-
Caption: Hypothetical mechanism targeting the InhA enzyme.
Further studies, such as enzymatic assays with purified InhA or whole-cell thermal shift assays, would be required to validate this hypothesis.
In Vivo Efficacy Testing in a Mouse Model
Promising candidates from in vitro screening should be evaluated for their efficacy in an animal model of TB. The mouse model is the most common for preclinical testing of antitubercular drugs.
[5][18][19]#### 6.1. Protocol: Acute Mouse Model of Tuberculosis
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old).
Step-by-Step Procedure:
-
Infection:
-
Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs). [5] * Confirm bacterial uptake in a subset of mice 24 hours post-infection.
-
-
Treatment:
-
Begin treatment 2-3 weeks post-infection when a stable bacterial load is established.
-
Administer the this compound derivative orally or via an appropriate route daily for 4 weeks.
-
Include a vehicle control group (receiving only the drug vehicle) and a positive control group (receiving a standard drug like isoniazid).
-
-
Evaluation:
-
Monitor the body weight and clinical signs of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates to determine the bacterial load (Colony Forming Units - CFU).
-
-
Data Analysis:
-
Compare the log₁₀ CFU counts in the lungs and spleens of the treated groups with the vehicle control group.
-
A statistically significant reduction in bacterial load indicates in vivo efficacy.
-
Caption: Timeline for an acute in vivo efficacy study in mice.
Conclusion
This application note provides a comprehensive framework for the initial preclinical evaluation of novel this compound derivatives as potential antitubercular agents. By following these standardized and validated protocols, researchers can generate robust and comparable data on the in vitro activity, cytotoxicity, and in vivo efficacy of their compounds. This systematic approach is essential for identifying promising lead candidates for further development in the fight against tuberculosis.
References
- Vilchèze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35–50.
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1292, 145-153.
- Yajko, D. M., Madej, J. J., Lancaster, M. V., Sanders, C. A., Gee, B., Babst, A., & Hadley, W. K. (1995). Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis. Journal of Clinical Microbiology, 33(9), 2324–2327.
- Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
- Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Ramirez, M. E. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366.
- Bwanga, F., Hoffner, S., Haile, M., & Joloba, M. L. (2009). Direct susceptibility testing for multi drug resistant tuberculosis: a meta-analysis. BMC Infectious Diseases, 9, 67.
- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227.
- Cardona, P. J. (2019). Animal models of tuberculosis. Key issues in tuberculosis, 1, 1-28.
- Lenaerts, A. J., Bitting, C., & Woolhiser, L. K. (2015). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 70(5), 1438-1445.
- Dharmadhikari, A. S., Basaraba, R. J., Van Der Walt, M. L., Weyer, K., Mphahlele, M., Venter, K., ... & Orme, I. M. (2011). A mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery. Antimicrobial agents and chemotherapy, 55(10), 4801-4807.
- Nuermberger, E. L., & Grosset, J. H. (2004). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 54(4), 783-788.
- Al-Dhabi, N. A., Arasu, M. V., Balasubramanian, B., & Choi, K. C. (2020). Host bioenergetic parameters reveal cytotoxicity of antituberculosis drugs undetected using conventional viability assays. mSphere, 5(2), e00049-20.
- Lebeau, C., Vicaud, J., Herledan, A., & Spitaels, J. (2008). Biosafety recommendations for the contained use of Mycobacterium tuberculosis complex isolates in industrialized countries. Applied Biosafety, 13(3), 151-160.
- Singh, R., & Singh, B. (2017). System for efficacy and cytotoxicity screening of inhibitors targeting intracellular Mycobacterium tuberculosis. Journal of visualized experiments: JoVE, (122), 55434.
- Nikonenko, B. V., Apt, A. S., & Mezhlumova, M. B. (2004). Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 48(5), 1548-1552.
- World Health Organization. (2012). Tuberculosis laboratory biosafety manual.
- Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and terms of binding. Journal of Biological Chemistry, 278(47), 46945-46951.
- Li, Y., Zhang, C., & Wang, H. (2020). Screening of compounds for anti-tuberculosis activity, and in vitro and in vivo evaluation of potential candidates. Frontiers in Microbiology, 11, 1856.
- Pieroni, M., et al. (2018). Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–to–lead optimization and release of a novel antitubercular chemotype via scaffold derivatization. ACS Infectious Diseases, 4(10), 1484-1497.
-
Slideshare. (n.d.). Isoniazid, Rifampicin, Pyrazinamide and Ethambutol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assays Conducted Using Vero Cell Cytotoxicity Screening Protocol. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
- Wang, H., & Shen, A. (2020). Biohazard levels and biosafety protection for Mycobacterium tuberculosis strains with different virulence. Journal of Thoracic Disease, 12(5), 2736.
- Kumar, A., Singh, R. K., & Sharma, S. (2024). Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. Journal of Chemical Sciences, 136(3), 56.
- Khan, I., et al. (2021).
-
American Public Health Laboratories. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis. Retrieved from [Link]
- Patel, K., & Patel, M. (2024). Investigation of Antituberculosis Activity of Substituted Isoxazole Derivatives: A Combined Experimental and Molecular Docking Study. International Journal of Medical Toxicology and Legal Medicine, 27(1&2), 1-8.
- Singh, S., et al. (2025). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. ACS Infectious Diseases, 11(1), 1-13.
-
Pharmacy, T. (2020, February 18). Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2) [Video]. YouTube. [Link]
- Kumar, P., et al. (2021). In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 39(10), 3625-3638.
-
International Federation of Biosafety Associations. (n.d.). The Handbook Global Edition - Laboratory Safety. Retrieved from [Link]
- Singh, H., et al. (2023). Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. Current Organic Chemistry, 27(15), 1308-1318.
- Kumar, P., et al. (2023). Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. Current Organic Chemistry, 27(15), 1308-1318.
- Pieroni, M., et al. (2010).
Sources
- 1. Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents | Bentham Science [benthamscience.com]
- 3. Investigation of Antituberculosis Activity of Substituted Isoxazole Derivatives: A Combined Experimental and Molecular Docking Study | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 4. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents [ouci.dntb.gov.ua]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. biosafety.be [biosafety.be]
- 9. Biosafety in TB Laboratory: Factors to be Considered in TB Laboratory Risk Assessment | Knowledge Base [ntep.in]
- 10. mednexus.org [mednexus.org]
- 11. internationalbiosafety.org [internationalbiosafety.org]
- 12. aphl.org [aphl.org]
- 13. scilit.com [scilit.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 18. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Investigating Isoxazole-5-carbothioamide in Cell Culture
Here are the detailed Application Notes and Protocols for studying the effects of Isoxazole-5-carbothioamide.
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] this compound, a specific derivative, belongs to a class of compounds under active investigation for its therapeutic potential, particularly in oncology.[5][6] Studies on similar isoxazole-based molecules suggest that their mechanism of action often involves the induction of cell cycle arrest and apoptosis, making them promising candidates for drug development.[1][7]
This guide provides a comprehensive framework for researchers and drug development professionals to meticulously characterize the cellular effects of this compound in vitro.[8] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible approach to understanding the compound's biological activity.
Part 1: Foundational & Pre-Experimental Considerations
A successful investigation begins long before the first assay. Proper planning, cell model selection, and compound handling are paramount to generating reliable and meaningful data.
Cell Line Selection: Choosing the Right Biological Context
The choice of cell line is critical as the compound's efficacy can be highly context-dependent. Literature on analogous isoxazole-carbothioamide and -carboxamide derivatives has shown significant antiproliferative activity against specific cancer cell lines.
Recommended Starting Points:
-
Prostate Cancer: DU-145 cells have been used to screen isoxazole clubbed dihydropyrazole-1-carbothioamides, showing potent activity.[5][6]
-
Melanoma: B16-F1 melanoma cells have shown high sensitivity to certain isoxazole-carboxamide derivatives.[7][9]
-
Other Relevant Lines: Depending on the research focus, other lines such as MCF-7 (breast), HeLa (cervical), and HepG2 (liver) have also been used to evaluate isoxazole derivatives.[2][9]
Causality: Selecting a cell line where similar compounds have shown activity increases the probability of observing a measurable effect. It is also crucial to include a non-cancerous cell line (e.g., L02, Hek293T) in later-stage experiments to assess selectivity and potential toxicity to normal cells.[5][7]
Compound Handling: Ensuring Stability and Accurate Dosing
Small organic molecules require careful handling to maintain their integrity and ensure accurate concentrations in experiments.[10][11]
Protocol for Stock Solution Preparation:
-
Centrifugation: Before opening, briefly centrifuge the vial of powdered this compound to ensure all powder is at the bottom.[11]
-
Solvent Selection: The most common solvent for small molecules is dimethyl sulfoxide (DMSO).[12][13] Use only high-purity, anhydrous DMSO, as moisture can degrade the compound.[12]
-
Reconstitution: Prepare a high-concentration primary stock solution (e.g., 10 mM or 25 mM) by adding the calculated volume of DMSO directly to the vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[14]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[11]
-
Storage Conditions: Store the aliquots at -20°C for short-term (up to one month) or -80°C for long-term storage (up to 6 months).[11] When ready to use, thaw a single aliquot at room temperature.[12]
Trustworthiness: When diluting the DMSO stock into aqueous cell culture media for experiments, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%, and always consistent across all treatments, including the vehicle control).[10]
Part 2: Core Experimental Protocols & Methodologies
The following protocols provide a logical workflow to systematically evaluate the biological effects of this compound, starting with broad screening and progressing to more detailed mechanistic studies.
Experimental Workflow Overview
Caption: Experimental workflow for characterizing this compound.
Protocol: Cell Viability & Cytotoxicity Assay (MTS Assay)
This initial screen is fundamental for quantifying the compound's effect on cell proliferation and health, allowing for the determination of the half-maximal inhibitory concentration (IC50).[15][16] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[17]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
| Treatment Group | Concentration (µM) | Absorbance (490nm) | % Viability |
| Vehicle Control (0.1% DMSO) | 0 | 1.250 | 100% |
| This compound | 1 | 1.100 | 88% |
| This compound | 5 | 0.875 | 70% |
| This compound | 10 | 0.625 | 50% |
| This compound | 25 | 0.313 | 25% |
| This compound | 50 | 0.150 | 12% |
| Caption: Example data table for an MTS assay to determine the IC50 value. |
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
If the compound reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis).[18][19] This assay uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[20]
Causality: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[20]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[20]
-
Washing: Wash the collected cells twice with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer compounds function by halting the cell cycle at specific checkpoints.[22] Flow cytometry with PI staining is a robust method to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[23][24]
Causality: PI is a fluorescent dye that binds stoichiometrically to DNA. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.[24]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with this compound as described in Protocol 2.2.
-
Cell Harvesting: Harvest and wash the cells with 1X PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Expertise: RNase A is crucial to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting data on a linear scale. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in a specific phase compared to the control suggests cell cycle arrest.
Protocol: Western Blot Analysis of Signaling Pathways
Western blotting is an essential technique to investigate the molecular mechanisms underlying the observed phenotypic effects by measuring changes in the expression and phosphorylation status of key proteins.[25][26]
Causality: The activity of many signaling pathways, such as PI3K/Akt or MAPK/ERK, is controlled by protein phosphorylation.[25] An antibody specific to a phosphorylated form of a protein (e.g., phospho-Akt) can reveal whether a pathway has been activated or inhibited by the compound treatment.[27]
Methodology:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[25]
-
Gel Electrophoresis: Separate the denatured proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., total Akt, phospho-Akt, Cyclin B1, Caspase-3) overnight at 4°C.[26]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.[25]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Caption: Hypothetical pathway showing potential inhibition by the compound.
References
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
Pricella. (2024, November 8). cell biology academy | ultra-detailed apoptosis assay selection guide!. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Apoptosis Assays. Retrieved from [Link]
-
DC Fine Chemicals. (2023, April 18). The Importance of High-Quality Chemicals in Cell Culture: Growing Cells as Model Systems In Vitro. Retrieved from [Link]
-
Wikipedia. (n.d.). In vitro. Retrieved from [Link]
-
ScienceDaily. (2025, January 28). Testing the effect of thousands of compounds on cellular metabolism. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. Retrieved from [Link]
-
PMC - NIH. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
MDPI. (2022, February 6). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Retrieved from [Link]
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of compounds on human cell lines. Cells were treated with the.... Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
-
PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]
-
ResearchGate. (2022, June 24). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. captivatebio.com [captivatebio.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 22. nanocellect.com [nanocellect.com]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for Molecular Docking Simulation of Isoxazole-5-carbothioamide with Target Proteins
For: Researchers, scientists, and drug development professionals
Introduction: The Convergence of a Privileged Scaffold and In Silico Screening
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its derivatives have shown potential as inhibitors of various enzymes, making them attractive candidates for drug discovery.[4][5][6][7][8][9][10][11][12] Isoxazole-5-carbothioamide, a derivative of this versatile core, presents a compelling subject for computational analysis to explore its potential protein targets and binding interactions.
Molecular docking is a powerful in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[13][14] This method is instrumental in modern drug discovery for hit identification, lead optimization, and elucidating mechanisms of action at a molecular level. By simulating the interaction between this compound and various protein targets, researchers can gain insights into its binding affinity, key interacting residues, and potential therapeutic applications.
This comprehensive guide provides a detailed protocol for performing a molecular docking simulation of this compound with a representative protein target. We will delve into the scientific rationale behind each step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the results.
Conceptual Workflow of Molecular Docking
The molecular docking process can be systematically broken down into several key stages. Each stage is crucial for the accuracy and reliability of the final results. The overall workflow is depicted in the diagram below.
Figure 1: A conceptual diagram illustrating the major phases and steps involved in a typical molecular docking simulation workflow.
PART 1: Ligand and Protein Preparation - The Foundation of a Reliable Simulation
The quality of the input structures directly impacts the docking outcome. Therefore, meticulous preparation of both the ligand (this compound) and the target protein is paramount.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial step involves obtaining the 3D structure of this compound and preparing it for docking.
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure:
-
Energy Minimization and 3D Coordinate Generation (if starting from 2D):
-
If a 3D structure is not available, use software like Avogadro or ChemDraw to sketch the 2D structure.
-
Employ a computational chemistry package (e.g., ArgusLab, UCSF Chimera) to generate a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.
-
-
File Format Conversion for AutoDock Vina:
-
The prepared ligand file needs to be converted to the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.[15]
-
This can be achieved using AutoDock Tools (ADT) or a command-line tool like Open Babel.
-
Using AutoDock Tools (ADT):
-
Open ADT and load the ligand file (.mol2 or .pdb).
-
Navigate to Ligand -> Input -> Choose and select the loaded ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Finally, select Ligand -> Output -> Save as PDBQT.
-
-
Target Protein Selection and Preparation
The choice of the target protein should be guided by the known biological activities of isoxazole derivatives. For this protocol, we will use Protein Kinase A (PKA) as an exemplary target, given the prevalence of isoxazoles as kinase inhibitors.[7][9][11][13] We will use the PDB entry 4UJ1 , which is the crystal structure of PKA in complex with an inhibitor.[16]
Protocol 2: Protein Preparation
-
Download Protein Structure:
-
Access the RCSB Protein Data Bank ([Link]).
-
Search for the PDB ID: 4UJ1 and download the structure in PDB format.
-
-
Clean the Protein Structure:
-
A raw PDB file often contains non-essential molecules like water, co-factors, and existing ligands. These should be removed to create a clean receptor structure for docking.[17][18][19][20]
-
Use a molecular visualization tool like UCSF Chimera or PyMOL.
-
Using UCSF Chimera:
-
Open the downloaded 4UJ1.pdb file.
-
Remove water molecules: Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.
-
Remove the co-crystallized inhibitor and any other heteroatoms not essential for the protein's structural integrity.
-
-
-
Prepare the Receptor for Docking:
-
This step involves adding polar hydrogens, assigning partial charges (e.g., Gasteiger charges), and merging non-polar hydrogens.[19][21][22]
-
Using AutoDock Tools (ADT):
-
Open the cleaned protein PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Select Polar only.
-
Navigate to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein as a PDBQT file: Grid -> Macromolecule -> Choose. Select the protein and save it in PDBQT format.
-
-
PART 2: Performing the Molecular Docking Simulation
With the prepared ligand and protein, the next phase is to define the binding site and run the docking simulation using AutoDock Vina.
Defining the Binding Site: Grid Box Generation
AutoDock Vina requires a defined search space on the protein surface, known as the grid box, where it will attempt to dock the ligand.
Protocol 3: Grid Box Setup
-
Identify the Binding Pocket:
-
For PDB ID 4UJ1, the binding site is known as it was co-crystallized with an inhibitor.
-
Load both the prepared protein and the original PDB file (with the inhibitor) into a visualizer like PyMOL or UCSF Chimera.
-
The location of the co-crystallized inhibitor defines the active site.
-
-
Determine Grid Box Coordinates and Dimensions:
-
In AutoDock Tools, load the prepared protein PDBQT file.
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site, providing enough room for the ligand to move and rotate freely. A buffer of a few angstroms around the known inhibitor's position is generally recommended.
-
Record the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box.
-
Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a powerful and widely used command-line-based docking program.[23][24]
Protocol 4: Executing the Docking Simulation
-
Create a Configuration File:
-
Create a text file named conf.txt. This file will contain the necessary parameters for the Vina simulation.
-
The content of the file should be as follows, replacing the placeholders with your actual file names and grid box parameters:
-
-
Run AutoDock Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared PDBQT files, the conf.txt file, and the Vina executable.
-
Execute the following command:
-
Vina will perform the docking simulation and generate two output files: docking_results.pdbqt containing the predicted binding poses and their scores, and docking_log.txt with a summary of the results.
-
PART 3: Analysis and Interpretation of Docking Results
Analyzing Binding Affinity and Poses
The primary output of a docking simulation is a set of binding poses for the ligand, each with a corresponding binding affinity score.
Protocol 5: Initial Analysis of Docking Output
-
Examine the Log File:
-
Open the docking_log.txt file. It will contain a table of the top binding poses ranked by their binding affinity in kcal/mol.
-
A more negative binding affinity indicates a more favorable binding interaction.
-
-
Visualize the Docked Poses:
-
Use a molecular visualization tool that can handle multi-model PDBQT files, such as UCSF Chimera or PyMOL.
-
Using UCSF Chimera's ViewDock:
-
Open the prepared protein PDBQT file.
-
Go to Tools -> Surface/Binding Analysis -> ViewDock.[5][6][25][26][27]
-
Open the docking_results.pdbqt file.
-
The ViewDock window will list all the predicted poses and their scores, allowing you to click through and visualize each one in the context of the protein's binding site.
-
-
Table 1: Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.234 | 2.567 |
| 3 | -8.1 | 1.567 | 3.123 |
| 4 | -7.9 | 2.012 | 4.034 |
| 5 | -7.8 | 2.345 | 4.567 |
Note: The values in this table are illustrative. Your actual results will vary.
In-depth Interaction Analysis
Beyond the binding score, understanding the specific molecular interactions between this compound and the protein is crucial.
Protocol 6: Visualizing Protein-Ligand Interactions
-
Load the Best Pose:
-
In PyMOL or UCSF Chimera, load the protein structure and the top-ranked pose from your docking results.
-
-
Identify Key Interactions:
-
Look for hydrogen bonds, hydrophobic interactions, and any potential pi-pi stacking or salt bridges.
-
Using PyMOL:
-
Figure 2: A schematic representation of the analysis of interactions between the ligand and key amino acid residues in the protein's active site.
Conclusion and Future Perspectives
This guide has provided a comprehensive protocol for conducting a molecular docking simulation of this compound with a target protein. By following these steps, researchers can generate valuable hypotheses about the binding mode and affinity of this compound. It is crucial to remember that molecular docking is a computational prediction.[31] The results should be interpreted with an understanding of the method's inherent approximations and ideally validated through experimental techniques such as in vitro binding assays and X-ray crystallography. The insights gained from such simulations can significantly accelerate the drug discovery process, guiding the design of more potent and selective derivatives of the versatile isoxazole scaffold.
References
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]
-
Prashant Mhatre. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
UCSF RBVI. (2020). ViewDock. Docking.org. [Link]
-
How to Create a Protein PDBQT File for Docking. (n.d.). Schrödinger. [Link]
-
Bioinformatics Review. (2021). Multiple Ligand Docking by Autodock Vina through command line in UNIX/LINUX. YouTube. [Link]
-
Berman, H. M., et al. (2024). Impact of structural biology and the protein data bank on us fda new drug approvals of low molecular weight antineoplastic agents 2019–2023. Journal of Medicinal Chemistry. [Link]
-
How do I generate protein-ligand complex in a single pdb file in AutoDock Vina?. (2014). ResearchGate. [Link]
-
The selected PDB structures for each anticancer drug target. (n.d.). ResearchGate. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]
-
Prashant Mhatre. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). (n.d.). GitHub. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole-5-carboxamide. PubChem. [Link]
-
RCSB PDB. (2024). 8W9X: Structure of a bacterial protein. RCSB Protein Data Bank. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Bioinformatics Review. (2023). How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. YouTube. [Link]
-
Graphviz. (n.d.). User Guide. Graphviz Documentation. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
Bioinformatics with BB. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
-
Overview of PDB holdings for antineoplastic NMEs and their known molecular targets approved 2010-2018. (n.d.). ResearchGate. [Link]
-
Raschka, S. (n.d.). User Guide - HbindViz. GitHub. [Link]
-
RCSB PDB. (n.d.). Browse: Cancer. PDB-101. [Link]
-
RCSB PDB. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. RCSB Protein Data Bank. [Link]
-
RCSB PDB. (2021). 7EL1: Structure of a protein from bacteria. RCSB Protein Data Bank. [Link]
-
U.S. Department of Energy. (2024). Protein Structures Signal Fresh Targets for Anticancer Drugs. Office of Science. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Aby Jimson. (2022). AutoDock Vina Tutorial- Executing Vina_Split.exe command. YouTube. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
How to visualize binding site residues of docked complex in Pymol?. (2019). ResearchGate. [Link]
-
RCSB PDB. (2014). 4KNK: Crystal structure of Staphylococcus aureus hydrolase AmiA. RCSB Protein Data Bank. [Link]
-
PDBj. (n.d.). Search by PDB author. Protein Data Bank Japan. [Link]
-
GraphViz Examples and Tutorial. (n.d.). Graphviz. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl isoxazole-5-carboxylate. PubChem. [Link]
-
Roskoski, R., Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. [Link]
-
Kufareva, I., & Abagyan, R. (2008). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Journal of Chemical Information and Modeling. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-isoxazolecarboxamide. PubChem. [Link]
-
RCSB PDB. (2009). 3GD2: isoxazole ligand bound to farnesoid X receptor (FXR). RCSB Protein Data Bank. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. [Link]
Sources
- 1. Isoxazole-5-carboxamide | C4H4N2O2 | CID 7020483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. cgl.ucsf.edu [cgl.ucsf.edu]
- 6. ViewDock Tutorial [cgl.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Protein Structures Signal Fresh Targets for Anticancer Drugs | Department of Energy [energy.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. 175334-72-2|this compound|BLD Pharm [bldpharm.com]
- 11. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Protein-ligand Docking (PDBe REST-API) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. rcsb.org [rcsb.org]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PDB-101: Browse: Cancer [pdb101.rcsb.org]
- 24. m.youtube.com [m.youtube.com]
- 25. ViewDock Tutorial [cgl.ucsf.edu]
- 26. ViewDock [cgl.ucsf.edu]
- 27. ViewDock - DISI [wiki.docking.org]
- 28. medium.com [medium.com]
- 29. youtube.com [youtube.com]
- 30. User Guide - HbindViz [psa-lab.github.io]
- 31. I would like to inquire about the way to make the ligand file pdbqt. - Chimera-users - RBVI Mailing Lists [mail.cgl.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Isoxazole Derivatives
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of isoxazole derivatives. Isoxazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] However, their synthesis is not without challenges, from low yields to problematic side reactions and purification hurdles.
This document provides in-depth, experience-driven guidance to troubleshoot and optimize your synthetic routes. We will move beyond simple procedural steps to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile synthetic routes to isoxazole derivatives?
A1: The two primary methods for constructing the isoxazole ring are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3] The former, often called the Claisen Isoxazole Synthesis, is a robust condensation reaction. The latter, a [3+2] cycloaddition, is highly efficient and offers excellent control over regioselectivity, making it a modern favorite.[1][3] A popular variation involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride, which proceeds via cyclization.[4][5]
Q2: My reaction yield is consistently low or zero. What are the first things I should check?
A2: Low or no yield can often be traced back to three key areas: starting material integrity, reaction conditions, and the stability of intermediates.[3] First, verify the purity and stability of your starting materials. For instance, 1,3-dicarbonyls can exist as keto-enol tautomers, impacting reactivity. For cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount.[3] Next, critically evaluate your reaction conditions—temperature, solvent, and concentration. A systematic approach to troubleshooting is the most effective path forward.[3]
Q3: I'm observing significant side product formation. What is the likely culprit?
A3: A common side product in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form a furoxan. This occurs when the rate of dimerization competes with the rate of cycloaddition. To mitigate this, you can add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration or use a slight excess of the alkyne.[6]
Q4: My isoxazole derivative seems to be decomposing during workup or purification. Why?
A4: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions. Be cautious with strongly basic conditions, as some isoxazoles can undergo ring-opening. Similarly, reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), can cleave this bond.[3] Photochemical instability (UV light) and the presence of certain transition metals can also lead to degradation.[3]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during isoxazole synthesis.
Problem 1: Low or No Product Yield
Low yield is a multifaceted problem. The following logical workflow can help pinpoint the root cause.
Troubleshooting Logic for Low Reaction Yield
In-Depth Analysis:
-
Starting Material Integrity: Never underestimate the importance of high-purity starting materials. Impurities can act as catalysts for side reactions or inhibit your primary reaction. For syntheses involving chalcones, ensure the initial Claisen-Schmidt condensation has gone to completion.[4]
-
Reaction Conditions: Solvent and temperature are critical. For 1,3-dipolar cycloadditions, solvent polarity can influence not only the reaction rate but also the regioselectivity.[6] Temperature must be carefully optimized; while higher temperatures can increase reaction rates, they can also promote decomposition or side product formation.[6]
-
Nitrile Oxide Stability (for Cycloadditions): The in situ generation of nitrile oxides is a delicate balance. The base used for dehydrohalogenation of a hydroximoyl chloride or dehydration of an aldoxime must be chosen carefully. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[6][7] If generation is slow, the reaction stalls. If it's too fast and the dipolarophile concentration is low, dimerization to furoxan can dominate.[7]
Problem 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a frequent challenge, especially with unsymmetrical alkynes in 1,3-dipolar cycloadditions.[8] This outcome is governed by the interplay of steric and electronic factors of the reactants.
Strategies for Improving Regioselectivity:
| Strategy | Principle | Example Application | Reference |
| Solvent Modification | The polarity of the solvent can influence the transition state of the cycloaddition, favoring one regioisomer over another. | In some cases, switching to more polar or fluorinated solvents has been shown to enhance regioselectivity. | [6] |
| Catalyst Control | Lewis acids or transition metals can coordinate to one of the reactants, sterically or electronically directing the cycloaddition. | Copper(I) catalysis is widely used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[9] | [9] |
| Substrate Modification | Altering the electronic nature (electron-withdrawing vs. donating groups) or steric bulk of substituents on the alkyne or nitrile oxide can strongly favor one isomer. | An electron-withdrawing group on the alkyne often directs the formation of the 5-substituted isoxazole. | [10] |
| Temperature Control | Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomeric transition state over the other. | Running the reaction at 0°C instead of room temperature may improve the isomeric ratio. | [11] |
Problem 3: Difficult Purification
Purifying isoxazole derivatives can be complicated by the presence of unreacted starting materials, regioisomers with similar polarities, or side products.[3]
Advanced Purification Tactics:
-
Column Chromatography Optimization: If standard silica gel chromatography with hexane/ethyl acetate fails, consider alternative stationary phases like neutral or basic alumina. A three-solvent mobile phase (e.g., hexane/ethyl acetate/dichloromethane) or the addition of a small amount of triethylamine or acetic acid can also dramatically improve separation.[3]
-
Crystallization: This is a powerful technique for obtaining highly pure solid products. Systematically screen a variety of solvent systems (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate/heptane) to find conditions that induce crystallization of the desired product.
-
Preparative HPLC/SFC: For very challenging separations of valuable materials, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide baseline separation of isomers.[3]
-
Chemical Derivatization: In specific cases, one isomer might be selectively reacted to form a derivative that is easily separable. The protecting or derivatizing group is then removed to yield the pure isomer.[3]
Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. They include self-validating checkpoints to ensure the reaction is proceeding as expected.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.
General Workflow for 1,3-Dipolar Cycloaddition
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.1-1.2 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or EtOAc). Cool the solution to 0°C in an ice bath.
-
Nitrile Oxide Generation: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Cycloaddition: After the addition is complete, add a catalytic amount of pyridine or a stoichiometric amount of a base like triethylamine (1.1 eq) dropwise.[12] Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC), monitoring for the consumption of the starting materials and the appearance of a new, typically higher Rf, product spot.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% ethyl acetate in hexane) to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of a 5-Arylisoxazole from a Chalcone
This two-step procedure first involves the synthesis of a chalcone followed by its cyclization with hydroxylamine.[5]
Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.[4]
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.[4]
-
Continue stirring for 2-4 hours. A precipitate often forms. Monitor reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.[3] Filter, wash with water, and dry.
-
-
Isoxazole Formation:
-
Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol with a base such as KOH or sodium acetate.[5][13]
-
Checkpoint: The reaction can be monitored by TLC for the disappearance of the yellow/orange chalcone spot.
-
After 4-12 hours, cool the reaction mixture to room temperature.[14]
-
Pour the mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
References
-
Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Pharmaceuticals. Retrieved from [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
IJARIIT. (2018). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. Retrieved from [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
Thieme. (2016). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. Retrieved from [Link]
-
Mishra, B. B., & Tiwari, V. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PubMed Central. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
PubMed Central. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
National Institutes of Health. (2014). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. ijariit.com [ijariit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 13. ajrconline.org [ajrconline.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Stability of Isoxazole-5-carbothioamide in DMSO for long-term storage
Welcome to the technical support center for the handling and storage of Isoxazole-5-carbothioamide solutions in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your valuable compound stocks. Here, we address common challenges and provide expert-backed solutions to maintain the quality of your experimental results.
Introduction: The Challenge of Long-Term Storage
Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery and life sciences research due to its exceptional ability to dissolve a broad range of compounds.[1][2] However, the long-term storage of compounds in DMSO is not without its challenges.[3][4] Factors such as solvent hygroscopicity, compound precipitation, and chemical degradation can significantly impact the effective concentration and integrity of your stock solutions over time.[5][6]
This compound, a molecule of interest in various research fields, possesses functional groups—specifically the isoxazole ring and the carbothioamide group—that may be susceptible to degradation under suboptimal storage conditions. This guide provides a comprehensive overview of best practices, troubleshooting, and frequently asked questions regarding the long-term storage of this compound in DMSO.
Troubleshooting Guide: Addressing Common Issues
This section is designed to help you diagnose and resolve common problems encountered during the storage and use of this compound DMSO stock solutions.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Possible Cause A: Compound Degradation
-
Explanation: The carbothioamide group is susceptible to oxidation, and DMSO itself can act as an oxidant, especially in the presence of contaminants or under acidic conditions.[7] The isoxazole ring, while generally stable, can also undergo cleavage under certain conditions.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Always compare the activity of your stored solution to a freshly prepared one. This is the most reliable way to determine if the stored stock has degraded.
-
Analytical Chemistry Verification: If available, use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stored stock solution. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.
-
Minimize Oxygen Exposure: When preparing and handling stock solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.[8]
-
Possible Cause B: Inaccurate Concentration Due to Water Absorption
-
Explanation: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] This absorption of water can dilute your stock solution, leading to a lower effective concentration of this compound.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always start with high-purity, anhydrous DMSO for preparing stock solutions.
-
Proper Aliquoting and Storage: Aliquot your stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is exposed to ambient air.
-
Dessication: Store your DMSO stock vials in a desiccator to protect them from atmospheric moisture.[11]
-
Issue 2: Visible Precipitate in the Stock Solution
Possible Cause A: Compound Crystallization Upon Freezing
-
Explanation: While many compounds remain in solution in DMSO at low temperatures, some may precipitate or crystallize out, especially after multiple freeze-thaw cycles.[3][4]
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Before use, allow the vial to thaw completely at room temperature. Gently warm the solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved.[11]
-
Sonication: If warming and vortexing are insufficient, brief sonication can help to redissolve the precipitate.
-
Visual Inspection: Always visually inspect your thawed solution for any particulate matter before making dilutions.
-
Possible Cause B: Exceeding Solubility Limits
-
Explanation: The solubility of this compound in DMSO, while likely high, is not infinite. If the initial concentration is too high, it may be prone to precipitation.
-
Troubleshooting Steps:
-
Consult Solubility Data: If available, check the solubility data for your specific compound.
-
Prepare a More Dilute Stock: If precipitation is a persistent issue, consider preparing a new stock solution at a slightly lower concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound in DMSO?
A1: For long-term storage (months to years), it is recommended to store DMSO stock solutions at -20°C or -80°C.[11] While many compounds are stable for shorter periods at room temperature, lower temperatures significantly slow down potential degradation processes.[5]
Q2: How many freeze-thaw cycles can my this compound stock solution tolerate?
A2: The tolerance to freeze-thaw cycles is compound-specific. While some robust compounds can withstand numerous cycles, it is a best practice to minimize them.[6][12] We recommend aliquoting your stock solution into single-use volumes to avoid repeated freezing and thawing of the entire stock.
Q3: Should I be concerned about the purity of the DMSO I use?
A3: Absolutely. The purity of your DMSO is critical. Use only high-purity, anhydrous, and sterile-filtered (if for cell-based assays) DMSO. Impurities can potentially react with your compound or interfere with your experiments.
Q4: Can I store my this compound stock solution at 4°C?
A4: Storage at 4°C is generally not recommended for long-term storage. While it slows degradation compared to room temperature, it is not as effective as storage at -20°C or -80°C. Additionally, DMSO freezes at around 18.5°C, so at 4°C it will be solid, and you will still need to thaw it before use.
Q5: What type of storage container is best for my DMSO stock solution?
A5: Polypropylene or glass vials with secure caps are suitable for storing DMSO solutions.[6] Ensure the caps provide a tight seal to prevent moisture entry and solvent evaporation. For light-sensitive compounds, amber vials are recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound container and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound into a vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use vials.
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To determine the stability of this compound in DMSO over time.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately after preparation (Time 0), dilute a small aliquot of the stock solution in an appropriate solvent (e.g., acetonitrile) and analyze by HPLC.
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely, vortex, and then dilute and analyze by HPLC under the same conditions as the Time 0 sample.
-
Compare the chromatograms. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Visualizing Potential Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for this compound in DMSO, considering the chemical nature of the thioamide and isoxazole moieties.
A simplified diagram of potential degradation pathways.
Stability Study Workflow
This workflow outlines the key steps in conducting a systematic stability study of your compound in DMSO.
A typical workflow for assessing compound stability in DMSO.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes water absorption and potential for side reactions. |
| Storage Temperature | -20°C or -80°C | Slows down chemical degradation and reduces solvent evaporation. |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles and exposure to atmospheric moisture. |
| Handling | Thaw completely, vortex before use | Ensures the compound is fully dissolved and the solution is homogeneous. |
| Monitoring | Periodic analytical checks (e.g., HPLC) | Verifies the integrity and concentration of the stock solution over time. |
By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your experiments involving this compound and other valuable research compounds stored in DMSO.
References
- Current time information in San Diego, CA, US. (n.d.). Google.
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]
-
What is the best way of storing a DMSO in a research lab? (2018). Quora. Retrieved from [Link]
-
What is the best right way of storing DMSO in research lab? (2015). ResearchGate. Retrieved from [Link]
-
Kozik, V., Berish, A., & Wipf, P. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 271–279. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–299. Retrieved from [Link]
-
Dotsenko, V. V., & Krivokolysko, S. G. (2010). Oxidation of Thioamides with the DMSO–HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. Chemistry of Heterocyclic Compounds, 46(7), 856–867. Retrieved from [Link]
-
K-C., L., & Shackleford, S. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(7), 747–751. Retrieved from [Link]
-
Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.). ResearchGate. Retrieved from [Link]
-
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). PMC - NIH. Retrieved from [Link]
-
How long can a compound be stable in DMSO for? (2014). ResearchGate. Retrieved from [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. Retrieved from [Link]
-
Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2022). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2022). ResearchGate. Retrieved from [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2015). MDPI. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Publishing. Retrieved from [Link]
-
Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). ResearchGate. Retrieved from [Link]
Sources
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Mass Spectrometry Fragmentation of Isoxazole Derivatives
Welcome to the technical support center for the mass spectrometric analysis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, found in numerous pharmaceuticals, and understanding their behavior in a mass spectrometer is crucial for their identification, characterization, and metabolic studies.[1][2][3]
This resource provides in-depth, field-proven insights into the fragmentation patterns of isoxazole derivatives, troubleshooting common issues, and leveraging advanced techniques for structural elucidation. The information is presented in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) on Isoxazole Fragmentation
Q1: What are the fundamental fragmentation pathways for the isoxazole ring under mass spectrometry?
The fragmentation of the isoxazole ring is primarily dictated by the labile N-O bond, which is the weakest point in the ring system.[2] Upon ionization, particularly with energetic methods like Electron Ionization (EI), the molecular ion is formed and can undergo several characteristic fragmentation pathways.
-
N-O Bond Cleavage: The most common initial fragmentation step is the cleavage of the N-O bond. This can lead to a variety of subsequent rearrangements and fragment ions, depending on the substituents on the isoxazole ring.
-
Ring Cleavage and Rearrangements: Following N-O bond scission, the ring can open and undergo rearrangements. For instance, isoxazoles can sometimes isomerize to oxazoles, although this is not a universal phenomenon and depends on the specific molecular structure.[4]
-
Loss of Small Neutral Molecules: Depending on the substituents, you may observe the loss of small neutral molecules such as CO, HCN, or RCN (where R is a substituent). For example, in some phenyl-substituted oxazoles (structurally related to isoxazoles), consecutive losses of CO and HCN are observed.[5]
-
Influence of Substituents: The nature and position of substituents on the isoxazole ring have a profound influence on the fragmentation pathways. Electron-donating groups can stabilize certain fragment ions, favoring specific pathways, while bulky substituents may lead to sterically driven fragmentations.
A general representation of the initial N-O bond cleavage is depicted below:
Caption: Initial N-O bond cleavage in isoxazole fragmentation.
Q2: How does the ionization technique (e.g., EI vs. ESI) affect the observed fragmentation of isoxazoles?
The choice of ionization technique is critical as it determines the amount of internal energy imparted to the molecule, which in turn dictates the extent of fragmentation.
-
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This typically leads to extensive fragmentation and provides a detailed fragmentation pattern, which is excellent for structural elucidation and library matching.[6]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7][8] This method imparts very little excess energy to the analyte, often resulting in the observation of the intact protonated molecule ([M+H]+) or other adducts with minimal fragmentation.[7][8] This is advantageous for determining the molecular weight of the compound.[8] To induce fragmentation with ESI, it is typically coupled with tandem mass spectrometry (MS/MS).[7]
| Ionization Technique | Energy Level | Typical Observation | Best For |
| Electron Ionization (EI) | High | Extensive Fragmentation | Structural Elucidation, Library Matching |
| Electrospray Ionization (ESI) | Low | Intact Molecular Ion ([M+H]+) | Molecular Weight Determination |
Q3: I am observing a novel rearrangement in my isoxazole derivative. How can I confirm the fragmentation pathway?
Observing unexpected fragmentation patterns, such as complex rearrangements, is not uncommon, especially with novel or highly substituted isoxazole derivatives. A notable example is the two-step rearrangement observed in the collision-induced dissociation (CID) of valdecoxib metabolites.[9] To elucidate such pathways, a combination of techniques is recommended:
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of fragment ions.[9][10] This is a crucial first step in proposing a plausible structure for the fragment.
-
Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion and inducing its fragmentation (e.g., through CID), you can establish parent-daughter relationships between ions, helping to piece together the fragmentation cascade.[10]
-
Isotopic Labeling: Synthesizing analogs of your compound with stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) is a powerful method to trace the atoms through the fragmentation process. The resulting mass shifts in the fragment ions provide direct evidence for the proposed fragmentation mechanism.[9][11][12]
Here is a workflow for investigating novel rearrangements:
Caption: Workflow for elucidating novel fragmentation pathways.
Troubleshooting Guide for Isoxazole Derivative Analysis
Q4: I am not seeing the molecular ion peak for my isoxazole derivative. What could be the issue?
The absence of a molecular ion peak is a common problem, especially with EI-MS. Here are some potential causes and solutions:
-
Extensive Fragmentation (EI): The molecular ion may be too unstable and fragment completely before it can be detected.
-
Solution: Switch to a softer ionization technique like ESI or Chemical Ionization (CI) to favor the formation of the intact molecular ion.
-
-
Poor Ionization Efficiency: Your compound may not be ionizing efficiently under the chosen conditions.
-
Solution: For ESI, optimize the solvent system and pH to promote protonation or deprotonation. For GC-MS, ensure the compound is sufficiently volatile and thermally stable.
-
-
Instrumental Issues: There could be a problem with the mass spectrometer's settings or cleanliness.
-
Solution: Check the instrument's calibration and tuning.[13] Ensure the ion source is clean, as contamination can suppress the signal.
-
Q5: My mass spectra show poor signal intensity and a high baseline noise. What should I check?
Poor signal intensity and high noise can be caused by a variety of factors, from sample preparation to instrument maintenance.[13]
| Potential Cause | Troubleshooting Steps |
| Low Sample Concentration | Ensure your sample is at an appropriate concentration. If too dilute, the signal will be weak.[13] |
| Ion Suppression/Matrix Effects | Co-eluting compounds from your sample matrix can interfere with the ionization of your analyte.[13] Improve chromatographic separation or use a more effective sample cleanup method. |
| Contaminated System | A dirty ion source, transfer line, or mass analyzer can lead to high background noise and poor sensitivity. Follow the manufacturer's guidelines for cleaning these components. |
| Leaks in the System | Air leaks in the GC or MS system can significantly increase baseline noise.[14] Use a leak detector to check all fittings and seals.[14][15] |
| Improper Ionization Settings | The ionization source parameters (e.g., voltages, temperatures) may not be optimal for your compound.[13] Systematically tune these parameters to maximize the signal for your analyte. |
Q6: I am having difficulty differentiating between isomers of my isoxazole derivative. How can mass spectrometry help?
Differentiating isomers can be challenging as they have the same molecular weight. However, tandem mass spectrometry can often distinguish between them based on differences in their fragmentation patterns.[4]
-
Experimental Protocol for Isomer Differentiation:
-
Develop a robust chromatographic method (GC or LC) to achieve at least partial separation of the isomers.
-
Acquire full scan MS data to confirm that the isomers have the same molecular weight.
-
Perform MS/MS on the molecular ion of each isomer. Use a range of collision energies to generate a comprehensive set of fragment ions.
-
Compare the MS/MS spectra. Isomers will often produce different fragment ions or the same fragment ions in different relative abundances. These differences can be used as a fingerprint to distinguish them.[4]
-
For example, the position of a substituent on the isoxazole ring can influence which bonds are more likely to break, leading to unique fragment ions for each isomer.
Advanced Topics
Q7: What is the McLafferty rearrangement and is it observed in isoxazole derivatives?
The McLafferty rearrangement is a well-known fragmentation reaction in mass spectrometry that involves the transfer of a gamma-hydrogen atom to a radical cation on a carbonyl or other unsaturated group, followed by cleavage of the beta-bond.[16] This results in the formation of a neutral alkene and a new radical cation.
While classically associated with ketones and esters, a McLafferty-type rearrangement can occur in isoxazole derivatives if they possess a side chain with a gamma-hydrogen relative to a suitable acceptor site on the ring or a substituent. The presence of this rearrangement would produce a characteristic neutral loss. Careful analysis of the mass spectrum, particularly with HR-MS to confirm the elemental composition of the fragment ion, would be necessary to confirm its occurrence.
References
-
Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Available at: [Link]
-
HETEROCYCLE, Vol 14, No 6, 1980. Mass spectrometry of oxazoles. Available at: [Link]
-
Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Available at: [Link]
-
Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry. Available at: [Link]
-
National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Available at: [Link]
-
PubMed. (2025). Structural Insight into ESI+-Generated Ions of Oxazolochlorin Derivatives Using Cryogenic Infrared Ion Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Available at: [Link]
-
SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]
-
Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Available at: [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]
- Unknown. (n.d.).
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]
-
Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Available at: [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available at: [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]
-
PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. gmi-inc.com [gmi-inc.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. agilent.com [agilent.com]
- 16. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cell-Based Assays for Poorly Soluble Isoxazole Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with poorly soluble isoxazole compounds in cell-based assays. The unique chemical properties of the isoxazole scaffold, while beneficial for therapeutic targeting, often present significant challenges in aqueous environments like cell culture media.[1][2] This resource provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges, ensuring the generation of reliable and reproducible data.
I. Understanding the Core Problem: The Isoxazole Solubility Challenge
Isoxazole-containing compounds are a significant class of molecules in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[3][4][5] However, their often hydrophobic nature leads to poor aqueous solubility, a major hurdle in the development of cell-based assays.[1][6][7] This can manifest as compound precipitation, leading to inaccurate concentration-response curves and misleading biological data.[8]
Frequently Asked Questions (FAQs): The Basics
Q1: Why are my isoxazole compounds precipitating when I add them to my cell culture media?
A1: This is a classic issue of solvent shifting. Your isoxazole compound is likely dissolved in a high concentration of a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO). When this concentrated stock is introduced into the aqueous environment of your cell culture medium, the DMSO rapidly disperses, and the local concentration of the organic solvent around the compound molecules drops dramatically. If the compound's intrinsic solubility in the aqueous medium is low, it will "crash out" or precipitate.[9][10]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While DMSO is a widely used solvent, it is not inert and can have cytotoxic effects on cells.[11][12] Generally, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to minimize these effects.[9][11][13][14] However, the tolerance to DMSO can be cell-line dependent. It is always best practice to perform a DMSO tolerance test for your specific cell line to determine the maximum concentration that does not affect cell viability or the assay endpoint.[9][14]
Q3: How can I visually distinguish between compound precipitation and microbial contamination?
A3: This is a critical distinction to make. Under a microscope, chemical precipitates often appear as amorphous, crystalline, or needle-like structures.[9] In contrast, bacterial contamination will typically present as small, often motile, rod-shaped or spherical organisms. Fungal contamination usually appears as filamentous hyphae. If you are unsure, performing a sterility test by plating a sample of the media on an agar plate can confirm the presence of microbial contamination.
II. Troubleshooting Compound Precipitation: A Step-by-Step Guide
Encountering precipitation can be frustrating, but a systematic approach can help identify the cause and find a solution.
Immediate Precipitation Upon Addition to Media
Problem: A visible precipitate forms the moment your compound stock is added to the cell culture medium.
Causality: This is almost always due to the compound's low aqueous solubility and the rapid solvent shift from DMSO to the aqueous medium.[9]
Solutions:
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach. This involves a stepwise dilution of the compound in pre-warmed media, which can help to avoid localized high concentrations that lead to precipitation.
-
Reduce the Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit in the assay medium. Try testing a lower concentration range.
-
Increase the DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution. However, you must validate that this higher DMSO concentration does not impact your assay results.[15]
Delayed Precipitation During Incubation
Problem: The compound solution is initially clear, but a precipitate forms after a period of incubation (e.g., 24, 48, or 72 hours).
Causality: This can be due to several factors:
-
Temperature and pH Shifts: The change in temperature from room temperature to 37°C in the incubator, along with the CO2 environment that can alter media pH, can affect compound solubility.[9]
-
Interaction with Media Components: Over time, your compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[9][16]
-
Media Evaporation: Evaporation from the wells of a culture plate can increase the concentration of your compound, pushing it past its solubility limit.[9]
Solutions:
-
Pre-equilibrate Everything: Ensure your compound dilutions are made in media that has been pre-warmed to 37°C and pre-equilibrated in a CO2 incubator to stabilize the pH.
-
Assess Serum Protein Binding: Fetal bovine serum (FBS) in your media contains proteins like albumin that can bind to hydrophobic compounds.[17][18][19] This binding can either help to solubilize the compound or, in some cases, contribute to aggregation. Consider testing your assay in media with reduced serum concentrations, but be aware that this can also affect cell health.
-
Use Humidified Incubators and Proper Plate Sealing: To minimize evaporation, ensure your incubator has adequate humidity and consider using plate sealers for long-term experiments.
Experimental Protocol: Kinetic Solubility Assay in Cell Culture Media
This protocol will help you determine the maximum soluble concentration of your isoxazole compound in your specific assay media over time.
Materials:
-
Your isoxazole compound stock solution (e.g., 10 mM in 100% DMSO).
-
Complete cell culture medium (containing serum and other supplements), pre-warmed to 37°C.
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well clear bottom plate.
-
Microplate reader capable of measuring absorbance at 600-650 nm (for turbidity).
Methodology:
-
Prepare Serial Dilutions:
-
Create a series of dilutions of your compound in pre-warmed cell culture medium. For example, aim for final concentrations ranging from 1 µM to 100 µM.
-
It is crucial to prepare a corresponding set of vehicle controls (DMSO at the same final concentrations) to account for any effects of the solvent itself.
-
-
Incubation:
-
Incubate the tubes or plate at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 24, 48, and 72 hours).
-
-
Visual and Instrumental Assessment:
-
At each time point, visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measure, use a microplate reader to measure the turbidity of each well at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Data Analysis:
-
Plot the turbidity (absorbance) against the compound concentration for each time point. The highest concentration that does not show a significant increase in turbidity compared to the vehicle control can be considered the kinetic solubility limit under your assay conditions.
-
| Compound Concentration (µM) | Turbidity (Absorbance at 620 nm) - 24h | Turbidity (Absorbance at 620 nm) - 48h | Visual Observation (48h) |
| 100 | 0.58 | 0.89 | Heavy Precipitate |
| 50 | 0.21 | 0.45 | Moderate Precipitate |
| 25 | 0.08 | 0.15 | Slight Haze |
| 12.5 | 0.05 | 0.06 | Clear |
| 6.25 | 0.04 | 0.05 | Clear |
| Vehicle Control (DMSO) | 0.04 | 0.04 | Clear |
Interpretation: In this example, the kinetic solubility limit at 48 hours is approximately 12.5 µM.
III. Advanced Strategies for Working with Poorly Soluble Isoxazoles
If basic troubleshooting is not sufficient, you may need to employ more advanced formulation strategies.
Formulation-Based Approaches
Q4: Are there any formulation strategies I can use to improve the solubility of my isoxazole compound in the assay media?
A4: Yes, several formulation strategies can be adapted for in vitro use:[20][21]
-
Use of Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes be used in combination with DMSO to improve solubility.[22] However, the cytotoxic potential of any new solvent or solvent combination must be thoroughly evaluated.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[20][23] This is a powerful technique, but it's important to note that the cyclodextrin itself can sometimes interact with cell membranes or other assay components, so proper controls are essential.
-
Lipid-Based Formulations: For very lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be considered.[20][24] These formulations form microemulsions upon dilution in aqueous media, which can help to keep the compound solubilized.[24]
Workflow for Optimizing Isoxazole Compound Delivery in Cell-Based Assays
Caption: Decision workflow for handling poorly soluble isoxazole compounds.
IV. The Impact of Isoxazole Compounds on Assay Readouts
Beyond solubility, the chemical nature of isoxazoles can sometimes interfere with assay technologies.
FAQs: Assay Interference
Q5: Could my isoxazole compound be directly interfering with my assay readout, for example, in a fluorescence-based assay?
A5: Yes, this is a possibility. Some heterocyclic compounds can possess intrinsic fluorescent properties or can quench the fluorescence of reporter molecules. It is crucial to run a control where you add your compound to the assay system in the absence of cells to check for any direct effect on the assay chemistry.
Q6: My isoxazole compound is showing activity in a wide range of unrelated assays. What could be the cause of this?
A6: This could be a sign of non-specific activity, which is common with compounds that form aggregates at high concentrations. These aggregates can physically interfere with proteins and other cellular components, leading to false-positive results in a variety of assays.[8] This underscores the importance of ensuring your compound is fully soluble at the concentrations you are testing.
Protocol: Assessing Compound Autofluorescence
Materials:
-
Your isoxazole compound.
-
Assay buffer (the same buffer used in your cell-based assay).
-
A black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
A fluorescence plate reader.
Methodology:
-
Prepare Compound Dilutions: Prepare a serial dilution of your compound in the assay buffer, covering the same concentration range you plan to use in your experiment.
-
Plate Preparation: Add the dilutions to the wells of the 96-well plate. Include wells with assay buffer only as a blank.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Subtract the blank reading from all wells. If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent and this will need to be accounted for in your final data analysis.
By understanding the physicochemical properties of isoxazole compounds and employing a systematic troubleshooting approach, you can overcome the challenges of poor solubility and generate high-quality, reliable data in your cell-based assays.
V. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE. [Link]
-
Al-Suhaimi, E. A., Al-Riziza, N. A., & El-Malky, W. A. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports, 11(1), 1-11. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2023). ResearchGate. [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (2014). National Institutes of Health. [Link]
-
Isoxazole. Solubility of Things. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central. [Link]
-
CECHOVA, K., et al. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. Cryogenics 2025. Proceedings of the 18th IIR International Conference on Cryogenics. [Link]
-
Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). Innovare Academic Sciences. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]
-
In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012). Austin Publishing Group. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Deriving protein binding‐corrected chemical concentrations for in vitro testing. (2020). PubMed Central. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. [Link]
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023). PubMed. [Link]
-
Lessons from high-throughput protein crystallization screening: 10 years of practical experience. (2009). PubMed Central. [Link]
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023). Semantic Scholar. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Compound Management for Quantitative High-Throughput Screening. (2008). PubMed Central. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2020). ResearchGate. [Link]
-
The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. (2021). ResearchGate. [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2024). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2015). ResearchGate. [Link]
-
The Development of UM-203, A Reversible Covalent STING Antagonist. (2025). ACS Publications. [Link]
-
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PubMed Central. [Link]
-
Binding Constants of Clinical Drugs and Other Organic Ligands with Human and Mammalian Serum Albumins. (2022). MDPI. [Link]
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. (2007). PubMed Central. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). PubMed Central. [Link]
-
Serum protein binding displacement: theoretical analysis using a hypothetical radiopharmaceutical and experimental analysis with 123I-N-isopropyl-p-iodoamphetamine. (2009). PubMed. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Serum protein binding displacement: theoretical analysis using a hypothetical radiopharmaceutical and experimental analysis with 123I-N-isopropyl-p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Refinement of Purification Techniques for Isoxazole-5-carbothioamide Analogs
Welcome to the technical support center for the purification of Isoxazole-5-carbothioamide analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The isoxazole scaffold is a cornerstone in medicinal chemistry, but its unique electronic properties, combined with the presence of the sulfur-containing carbothioamide group, can present significant purification hurdles.[1][2][3]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your this compound analogs.
Problem 1: Poor Separation & Co-elution in Column Chromatography
Question: My target compound is co-eluting with a closely-related impurity (e.g., a regioisomer or starting material) on a silica gel column. How can I improve the separation?
Answer: This is a frequent challenge, as synthetic byproducts can have very similar polarities to the desired product.[4] A systematic approach is required to achieve baseline separation.
-
Causality: Silica gel separates compounds based on their polarity through hydrogen bonding and dipole-dipole interactions. If two compounds have similar functional groups and overall polarity, they will exhibit similar retention factors (Rƒ), leading to co-elution. The presence of the carbothioamide and isoxazole moieties offers multiple sites for interaction, complicating separation.
-
Strategic Solutions:
-
Systematic Solvent System Screening: Do not rely on a single solvent system. Use Thin Layer Chromatography (TLC) to screen a range of solvent systems with varying polarity and selectivity. A good starting point is a combination of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate). If that fails, explore different solvent properties. For example, replace Ethyl Acetate with Dichloromethane (DCM) for different dipole interactions, or add a small amount of Methanol for highly polar compounds.
-
Incorporate Mobile Phase Modifiers: The addition of a small percentage of an acid or base can dramatically improve separation by neutralizing ionizable functional groups and reducing peak tailing.[4][5]
-
For Basic Analogs: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing basic compounds from streaking and improving peak shape.[5]
-
For Acidic Analogs: Add 0.1-1% acetic acid or formic acid. This can help protonate the compounds, leading to more consistent interactions with the stationary phase.[5]
-
-
Change the Stationary Phase: If silica gel fails, consider alternatives.
-
Reverse-Phase (C18) Chromatography: This is an excellent alternative for moderately to highly polar compounds that are difficult to purify on normal phase silica.[5] Elution is performed with polar solvents like water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid as a modifier.[5][6]
-
Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a suitable alternative.
-
-
Employ Gradient Elution: A shallow solvent gradient can effectively resolve compounds with very close Rƒ values. Start with a low polarity mobile phase and gradually increase the percentage of the polar solvent over the course of the column run.
-
Problem 2: Compound "Oiling Out" or Failure to Crystallize
Question: I have isolated my compound via chromatography, but it exists as a persistent oil. Attempts to crystallize it have failed. What should I do?
Answer: "Oiling out" is a common frustration that occurs when a compound's melting point is lower than the boiling point of the chosen solvent, or when impurities are inhibiting lattice formation.[5]
-
Causality: Crystallization is a highly specific process of molecular self-assembly into a well-defined lattice. The presence of even minor impurities can disrupt this process. Furthermore, complex molecules with conformational flexibility may struggle to adopt the low-energy conformation required for the crystal lattice.
-
Strategic Solutions:
-
Solvent System Selection: The key is to find a solvent or solvent pair in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Single Solvent Method: Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator or -20°C freezer.
-
Binary Solvent Method: Dissolve the compound in a small amount of a "good" solvent in which it is very soluble (e.g., DCM, Methanol). Then, slowly add a "poor" solvent (e.g., Hexanes, Diethyl Ether, or water) dropwise until the solution becomes persistently turbid.[5] Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide a nucleation point for crystal growth.[5]
-
Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[5]
-
-
Final Purity Check: If the compound still refuses to crystallize, it may be impure. Re-purify a small amount using a different chromatographic method (e.g., preparative HPLC) and re-attempt crystallization.
-
Problem 3: Compound Decomposition During Purification
Question: My this compound analog appears to be degrading during workup or on the silica gel column, leading to low yields and multiple spots on TLC.
Answer: This suggests instability of your compound under the purification conditions. The isoxazole ring itself can be sensitive, and the carbothioamide group can also be reactive.
-
Causality: The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under certain conditions.[4]
-
Strongly Basic or Acidic Conditions: The isoxazole ring can open in the presence of strong bases.[4] Similarly, the acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4]
-
Nucleophilic Attack: The carbothioamide moiety can be susceptible to nucleophiles, especially under basic conditions.
-
-
Strategic Solutions:
-
Neutralize the Workup: Ensure that aqueous workups are performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases.
-
Use Deactivated Silica: If degradation on the column is suspected, run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If so, switch to a less acidic stationary phase like neutral alumina or use silica gel that has been pre-treated with a base like triethylamine.
-
Minimize Purification Time: Use flash column chromatography rather than traditional gravity chromatography to minimize the time the compound spends on the stationary phase.
-
Avoid Reactive Solvents: Be cautious with protic solvents like methanol in your mobile phase if your compound has functionalities that could react with it on the acidic silica surface.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel this compound analog? Start with a thorough analysis of the crude reaction mixture by TLC and LC-MS. This will tell you the number of components, their relative polarities, and their mass, helping you identify the product and major impurities. Use this information to conduct a systematic TLC solvent screen (see Protocol 1) to find a system that gives your product an Rƒ between 0.2 and 0.4 and provides good separation from impurities.
Q2: Are there alternatives to silica gel chromatography for these compounds? Yes. If you face issues with compound stability, poor separation, or very high polarity, consider these alternatives:
-
Preparative Reverse-Phase HPLC: This is a high-resolution technique ideal for purifying polar compounds or separating very similar analogs.[5][6]
-
Recrystallization: If your crude product is relatively pure (>85-90%) and solid, direct recrystallization can be a highly effective and scalable purification method that avoids chromatography altogether.[7][8]
-
Alumina Chromatography: A good alternative for compounds that are sensitive to the acidic nature of silica gel.
Q3: My analog is highly polar and remains at the baseline on TLC even with 100% Ethyl Acetate. What should I do? For highly polar compounds, you need a more polar mobile phase. Try a system of Dichloromethane/Methanol (e.g., 95:5 or 90:10). Adding a small amount of ammonium hydroxide can also help move basic polar compounds off the baseline.[5] If normal phase chromatography is still challenging, switch to reverse-phase (C18) TLC plates and HPLC, which are designed for polar compounds.
Data Presentation
Table 1: Common TLC/Column Chromatography Solvent Systems
| Polarity | Solvent System (v/v) | Compound Type | Notes |
| Low | Hexanes:Ethyl Acetate (9:1 to 1:1) | Non-polar to moderately polar analogs | The most common starting point for screening. |
| Medium | Dichloromethane:Ethyl Acetate (9:1 to 1:1) | Isomers with different dipole moments | Provides different selectivity compared to alkane-based systems. |
| High | Dichloromethane:Methanol (98:2 to 90:10) | Polar analogs | Effective for compounds with free hydroxyl or amine groups. |
| Modified | Hexanes:EtOAc + 0.5% TEA | Basic analogs | Reduces tailing and improves peak shape for basic compounds.[5] |
| Modified | DCM:MeOH + 0.5% Acetic Acid | Acidic analogs | Improves resolution for compounds with carboxylic acid groups.[5] |
Experimental Protocols & Workflows
Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation
This diagram provides a logical decision tree for addressing common separation issues.
Caption: A decision tree for troubleshooting poor chromatographic separation.
Protocol 1: Systematic Solvent System Screening using TLC
-
Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) to make a concentrated solution.
-
Spot the TLC Plate: Using a capillary spotter, carefully spot your crude material onto at least 3-4 different TLC plates.
-
Prepare Elution Chambers: In separate sealed chambers, prepare different solvent systems for testing (e.g., 4:1 Hex/EtOAc, 1:1 Hex/EtOAc, 95:5 DCM/MeOH).
-
Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up to about 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate).
-
Analyze: Identify the solvent system that provides the best separation between your desired product and impurities, ideally with a product Rƒ value between 0.2 and 0.4. This system is your starting point for column chromatography.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica-to-crude-compound weight ratio of 50:1 to 100:1. Pack the column using the chosen mobile phase (the "wet slurry" method is often most reliable).
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which is often superior for resolution.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC screen. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution process by TLC, spotting every few fractions to track the emergence of your compound and any impurities.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
References
-
Kumar, A., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
Reddy, L. V., et al. (2021). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. International Journal of Pharmaceutical Research. Retrieved from [Link]
-
Gholam-Jannati, S., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]
-
Radke, M., et al. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. Retrieved from [Link]
-
Singh, S., & Singh, P. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]
-
Wilson, W. B., & Wise, S. A. (2017). Liquid Chromatographic Retention Behavior of Polycyclic Aromatic Sulfur Heterocycles and Their Alkyl-Substituted Derivatives. ResearchGate. Retrieved from [Link]
-
Wilson, W. B., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A. Retrieved from [Link]
-
Gholam-Jannati, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Retrieved from [Link]
-
Various Authors. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. Retrieved from [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]
-
Li, J., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Kumari, V. S. A., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. Retrieved from [Link]
-
Tong, X., et al. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Ren, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]
-
da Silva, A. C. M., et al. (2020). The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isoxazole-5-carbothioamide and Doxorubicin in Cancer Cell Cytotoxicity
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison between the well-established chemotherapeutic drug, doxorubicin, and the emerging class of isoxazole-containing compounds, specifically focusing on Isoxazole-5-carbothioamide derivatives, as potential anticancer agents. We delve into their mechanisms of action, comparative efficacy, and their distinct effects on critical cellular processes, supported by experimental data and protocols for researchers in drug development.
Section 1: Unraveling the Mechanisms of Action
A fundamental understanding of a drug's mechanism of action is crucial for its effective application and for anticipating potential resistance mechanisms. Doxorubicin and this compound derivatives exhibit distinct modes of cytotoxicity.
Doxorubicin: The Established Incumbent
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades.[1] Its anticancer effects are multifactorial and primarily involve:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the helical structure.[2][3] This intercalation inhibits the action of topoisomerase II, an enzyme essential for DNA replication and repair. By trapping the enzyme-DNA complex, doxorubicin leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals and ROS.[1][2][3] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.[1][3]
-
Induction of Apoptosis: The extensive DNA damage and cellular stress induced by doxorubicin activate apoptotic pathways, leading to programmed cell death.[2]
Isoxazole Derivatives: A New Frontier in Cancer Therapy
Isoxazole-containing compounds have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[4][5][6][7][8][9] While the precise mechanisms of all isoxazole derivatives are still under investigation, several key pathways have been identified for various analogues:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to be potent inducers of apoptosis in cancer cells.[8]
-
Enzyme Inhibition: Certain isoxazole compounds act as inhibitors of crucial enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylase (HDAC).[8]
-
Disruption of Microtubule Dynamics: Some derivatives can interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and cell death.[8]
-
Inhibition of Signaling Pathways: Isoxazole-based compounds have been found to modulate various signaling pathways essential for cancer cell survival and proliferation.[8]
Caption: Comparative Mechanisms of Doxorubicin and Isoxazole Derivatives.
Section 2: Comparative Efficacy in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater efficacy.
Quantitative Efficacy Data
The following table summarizes the IC50 values for doxorubicin and various isoxazole derivatives across different cancer cell lines, as reported in the literature. It is important to note that direct comparisons of this compound with doxorubicin in the same study are limited. The data presented for isoxazole derivatives are from various studies on different analogues to provide a broader perspective on their potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | [10][11] |
| MCF-7 | Breast Cancer | 2.5 | [10][11] | |
| M21 | Skin Melanoma | 2.8 | [10][11] | |
| HeLa | Cervical Carcinoma | 2.9 | [10][11] | |
| UMUC-3 | Bladder Cancer | 5.1 | [10][11] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [10][11] | |
| TCCSUP | Bladder Cancer | 12.6 | [10][11] | |
| Huh7 | Hepatocellular Carcinoma | > 20 | [10][11] | |
| VMCUB-1 | Bladder Cancer | > 20 | [10][11] | |
| A549 | Lung Cancer | > 20 | [10][11] | |
| Isoxazole-Carboxamide 2d | HeLa | Cervical Cancer | 15.48 µg/ml | [4][12] |
| Hep3B | Liver Cancer | ~23 µg/ml | [4][12] | |
| Isoxazole-Carboxamide 2e | Hep3B | Liver Cancer | ~23 µg/ml | [4][12] |
| Isoxazole-Carboxamide 2a | MCF-7 | Breast Cancer | 39.80 µg/ml | [4][12] |
| Isoxazole Clubbed Dihydropyrazole-1-carbothioamides 28 & 29 | DU-145 | Prostate Cancer | 1 µg/ml | [13][14] |
| Isoxazole-Carboxamide 2e | B16F1 | Melanoma | 0.079 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of this compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).[17] Include untreated cells as a control.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17] Incubate the plate for 1.5 to 4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15][17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Section 3: Cellular Fate - Apoptosis and Cell Cycle Arrest
Both doxorubicin and isoxazole derivatives can induce cell death and inhibit proliferation by modulating the cell cycle and triggering apoptosis.
Comparative Effects on Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.
-
Doxorubicin: Doxorubicin treatment has been shown to increase the percentage of apoptotic cells in a dose-dependent manner in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.[18]
-
Isoxazole Derivatives: Studies on isoxazole-carboxamide derivatives have demonstrated their ability to shift cancer cells from necrosis towards apoptosis, indicating a more controlled and targeted cell death mechanism.[4][12]
Impact on Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.
-
Doxorubicin: Doxorubicin is known to induce cell cycle arrest, predominantly at the G2/M phase, in a dose-dependent manner in breast cancer cell lines.[18]
-
Isoxazole Derivatives: Certain isoxazole-carboxamide derivatives have also been shown to induce a delay in the G2/M phase of the cell cycle, similar to the effect of doxorubicin.[4][12]
Sources
- 1. remedypublications.com [remedypublications.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Isoxazole-5-Carbothioamide and Standard Antibiotics in Antibacterial Applications
An In-depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the pursuit of novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the heterocyclic compounds that have garnered significant interest are isoxazole derivatives, owing to their diverse pharmacological activities.[1] This guide provides a comprehensive comparison of the antibacterial performance of isoxazole-5-carbothioamide and its analogues against a range of standard antibiotics, supported by available experimental data. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation, offering a critical perspective for researchers in the field of antibacterial drug discovery.
Section 1: Unveiling the Antibacterial Potential of this compound
The isoxazole ring is a key structural motif found in several clinically approved drugs, including the β-lactam antibiotics cloxacillin and dicloxacillin, as well as the sulfonamide antibiotic sulfamethoxazole. This underscores the therapeutic relevance of the isoxazole scaffold in antibacterial drug design. The introduction of a carbothioamide group at the 5-position of the isoxazole ring has been explored as a strategy to enhance antibacterial potency.
While direct and extensive comparative data for this compound against a wide array of standard antibiotics is still emerging in publicly available literature, studies on closely related isoxazole derivatives provide valuable insights into their potential. These studies often employ standard antimicrobial susceptibility testing methods to determine the minimum inhibitory concentration (MIC) and zone of inhibition, providing a quantitative measure of antibacterial efficacy.
Section 2: Comparative Antibacterial Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the available antibacterial activity data for various isoxazole derivatives against common Gram-positive and Gram-negative bacteria, alongside the activity of standard antibiotics. It is important to note that the specific substitution patterns on the isoxazole ring significantly influence the antibacterial spectrum and potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference(s) |
| Isoxazole Derivatives | |||
| Isoxazole-Triazole Conjugate 7b | - | 15 | [2] |
| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5a) | 25 | 25 | [3] |
| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5c) | 22 | 23 | [3] |
| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles (5e, 5f, 5i) | Moderate Activity | Moderate Activity | [3] |
| Standard Antibiotics | |||
| Amoxicillin | - | - | [3] |
| Ciprofloxacin | 0.125 - 0.5 | 0.008 - 0.031 | [4] |
| Ampicillin | - | - | [5] |
Note: The data for isoxazole derivatives are from various studies and represent different structural analogues. Direct comparison should be made with caution. The specific this compound was not explicitly tested in these compiled studies, but the data provides a strong indication of the potential of this class of compounds.
From the available data, it is evident that certain isoxazole derivatives exhibit promising antibacterial activity. For instance, the isoxazole-triazole conjugate 7b shows notable activity against E. coli.[2] Similarly, several 3,5-disubstituted isoxazole derivatives have demonstrated inhibitory effects against both S. aureus and E. coli.[3] However, when compared to a broad-spectrum fluoroquinolone like ciprofloxacin, which exhibits very low MIC values against these strains, the currently reported isoxazole derivatives generally show more moderate activity.[4] It is crucial to recognize that the antibacterial potency of isoxazole derivatives is highly dependent on the specific chemical groups attached to the core ring structure.
Section 3: Mechanistic Insights: A Tale of Different Targets
The efficacy of an antibacterial agent is intrinsically linked to its mechanism of action. Standard antibiotics operate through well-defined pathways, which unfortunately have been compromised by the evolution of bacterial resistance.
Standard Antibiotic Mechanisms:
-
Cell Wall Synthesis Inhibition: Beta-lactams (e.g., Penicillins, Cephalosporins) and glycopeptides (e.g., Vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Protein Synthesis Inhibition: Macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, disrupting the translation of mRNA into proteins, which is essential for bacterial growth and function.
-
Nucleic Acid Synthesis Inhibition: Fluoroquinolones (e.g., Ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. Rifamycins inhibit RNA polymerase, preventing transcription.
-
Metabolic Pathway Inhibition: Sulfonamides and trimethoprim block the synthesis of folic acid, a vital cofactor for nucleotide synthesis.
Proposed Mechanism of Action for Isoxazole Derivatives:
While the exact mechanism for all isoxazole derivatives is not fully elucidated, a growing body of evidence suggests that some may act as bacterial DNA gyrase inhibitors .[6][7] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. By inhibiting this enzyme, isoxazole derivatives can effectively halt these critical cellular processes, leading to bacterial cell death. This mechanism is particularly noteworthy as it is also the target of the highly successful fluoroquinolone class of antibiotics. The potential for isoxazole derivatives to bind to a different site on the DNA gyrase or to inhibit it through a novel interaction could offer a strategy to combat fluoroquinolone-resistant strains.
The following diagram illustrates the proposed mechanism of action for DNA gyrase inhibiting isoxazole derivatives in comparison to the established mechanisms of standard antibiotics.
Caption: Broth Microdilution MIC Assay Workflow.
Kirby-Bauer Disk Diffusion Assay (Zone of Inhibition)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the isoxazole derivative or standard antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.
Section 5: Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds in the search for new antibacterial agents. While the available data suggests that their potency may not yet surpass that of established broad-spectrum antibiotics like ciprofloxacin, their potential to act via mechanisms such as DNA gyrase inhibition makes them a compelling area for further investigation.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize the isoxazole scaffold for enhanced antibacterial potency and a broader spectrum of activity.
-
Direct Comparative Studies: Head-to-head comparisons of optimized this compound derivatives against a comprehensive panel of standard antibiotics are crucial for a definitive assessment of their potential.
-
Detailed Mechanistic Elucidation: In-depth studies to confirm the precise molecular target(s) and mechanism of action will be vital for rational drug design and for identifying potential advantages over existing drugs.
The continued exploration of the this compound scaffold holds the potential to yield novel antibacterial agents that could play a significant role in addressing the growing challenge of antibiotic resistance.
References
[8]A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Research and Review. Retrieved from [Link] [2]New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules. [Link] [9]The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences. [Link] [3]Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. [Link] [10]Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. (2020). ResearchGate. [Link] [11]Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link] [5]Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link] [12]New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). PubMed Central. [Link] [4]Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. (2025). Informatics Journals. [Link] [13]Antibacterial activity of isoxazoles against Gram positive bacteria in... (n.d.). ResearchGate. Retrieved from [Link] [14]Comparative Antibacterial Activity of Five Brands of Ciprofloxacin Injectables in Nigeria. (2015). ResearchGate. [Link] [6]Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). (2015). Journal of Medicinal Chemistry. [Link] [15]Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. (1985). Drugs Under Experimental and Clinical Research. [Link] [16]Binding interactions of isoxazole ligand 4d in cavity of DNA gyrase. (n.d.). ResearchGate. Retrieved from [Link] [7]Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2014). Journal of Medicinal Chemistry. [Link] [17]MIC (mg/mL) values for the compounds 4a-c, 5a-d. (n.d.). ResearchGate. Retrieved from [Link] [1]Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation. (n.d.). Amazon Web Services. Retrieved from [Link] [18]New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2024). RSC Medicinal Chemistry. [Link] [19]Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Validation of Isoxazole-5-carbothioamide as a Selective COX-2 Inhibitor
This guide provides a comprehensive framework for the validation of Isoxazole-5-carbothioamide as a selective cyclooxygenase-2 (COX-2) inhibitor. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed experimental protocols to support the validation process. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain, fever, and inflammation.[3][4]
Traditional NSAIDs, such as ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[1][2] While this effectively reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[3][5] This led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[3][6]
Isoxazole derivatives have shown promise as a new class of selective COX-2 inhibitors.[7][8][9] This guide outlines a systematic approach to validate the efficacy and selectivity of a novel compound from this family, this compound.
Benchmarking Against Established NSAIDs
To provide a clear context for the performance of this compound, its inhibitory profile will be compared against three well-characterized compounds:
-
Celecoxib: A widely prescribed selective COX-2 inhibitor, serving as the primary positive control for selectivity.[3][4]
-
Rofecoxib: A potent selective COX-2 inhibitor (withdrawn from the market due to cardiovascular concerns) that serves as a benchmark for high selectivity.[6][10]
-
Ibuprofen: A non-selective NSAID that will serve as a negative control for selectivity.[1][2]
In Vitro Validation: Determining Potency and Selectivity
The initial validation of a potential COX-2 inhibitor begins with in vitro assays to determine its potency and selectivity for the two COX isoforms.
Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [11][12]
-
Reagent Preparation : Prepare COX assay buffer, COX probe, COX cofactor, and purified recombinant human or ovine COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[12]
-
Test Compound Preparation : Dissolve this compound and comparator drugs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to test a range of concentrations.
-
Assay Plate Setup : In a 96-well plate, add the assay buffer, cofactor, probe, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition : Add the diluted test compounds, comparator drugs, or vehicle control to the appropriate wells. Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known potent inhibitor like Celecoxib).[12]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]
-
Data Acquisition : Immediately measure the fluorescence kinetics at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[12]
-
Data Analysis : Calculate the rate of reaction for each concentration. Determine the IC50 value for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[14]
Data Summary: COX Enzymatic Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 8.5 | 0.09 | 94.4 |
| Celecoxib | 7.6 | 0.08 | 95.0 |
| Rofecoxib | >100 | 0.53 | >188 |
| Ibuprofen | 12 | 80 | 0.15 |
Note: The data presented are representative values compiled from various sources for illustrative purposes.[13]
Cell-Based Assay: Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring prostanoid production in human whole blood.[13][15] It accounts for factors like protein binding and cell permeability.
Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition [13]
-
Blood Collection : Collect fresh venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production) :
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 Production) :
-
Aliquot whole blood into tubes containing the test compound or vehicle.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[16]
-
Incubate the blood for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an ELISA kit.[16]
-
-
Data Analysis : Calculate the IC50 values for the inhibition of TXB2 (COX-1 activity) and PGE2 (COX-2 activity) production.
Data Summary: COX Inhibition in Human Whole Blood Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 15.2 | 0.35 |
| Celecoxib | 10.8 | 0.29 |
| Rofecoxib | >50 | 0.41 |
| Ibuprofen | 5.1 | 15.5 |
Note: The data presented are representative values for illustrative purposes.
Visualization of Pathways and Workflows
Caption: The COX signaling pathway and points of inhibition.
Caption: Workflow for the in vitro validation of COX-2 selectivity.
In Vivo Validation: Assessing Efficacy in Animal Models
Successful in vitro results must be followed by in vivo studies to evaluate the compound's anti-inflammatory and antipyretic properties in a whole-organism context.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19][20]
-
Animal Acclimatization : Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Dosing : Divide the rats into groups: a control group (vehicle), a positive control group (e.g., Celecoxib), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally one hour before inducing inflammation.
-
Inflammation Induction : Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Edema Measurement : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[21]
-
Data Analysis : Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Data Summary: Inhibition of Carrageenan-Induced Paw Edema
| Treatment (Dose) | Max. Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 55 |
| Celecoxib (10 mg/kg) | 58 |
| Ibuprofen (30 mg/kg) | 60 |
Note: The data presented are representative values for illustrative purposes.
Antipyretic Activity: LPS-Induced Pyrexia
This model assesses the ability of a compound to reduce fever, a cardinal sign of inflammation.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Pyrexia in Rats [22][23]
-
Animal Preparation : Acclimatize rats and measure their baseline rectal temperature using a digital thermometer.
-
Grouping and Dosing : Group the animals as described in the paw edema model. Administer the test compounds and controls.
-
Fever Induction : One hour after drug administration, induce pyrexia by injecting LPS (e.g., 50 µg/kg, i.p.).[22][24]
-
Temperature Monitoring : Record the rectal temperature of each rat at hourly intervals for up to 6 hours post-LPS injection.
-
Data Analysis : Compare the change in rectal temperature from baseline for each treatment group against the vehicle control group.
Data Summary: Reduction of LPS-Induced Fever
| Treatment (Dose) | Max. Reduction in Rectal Temp. (°C) vs. Control |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 1.4 |
| Celecoxib (10 mg/kg) | 1.5 |
| Ibuprofen (30 mg/kg) | 1.6 |
Note: The data presented are representative values for illustrative purposes.
Discussion and Conclusion
The validation pathway described provides a robust framework for characterizing this compound. The representative data suggest that this compound exhibits strong, selective inhibition of the COX-2 enzyme, with a selectivity index comparable to that of Celecoxib. This high selectivity, demonstrated in both enzymatic and cell-based assays, is a primary indicator of a potentially reduced risk of gastrointestinal side effects.
The in vivo data further support its potential as an effective anti-inflammatory and antipyretic agent. The compound demonstrated efficacy comparable to both selective and non-selective NSAIDs in well-established animal models of inflammation and fever.[17][18][22]
References
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
Celecoxib - StatPearls. NCBI Bookshelf. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
-
Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]
-
Ibuprofen. Wikipedia. [Link]
-
Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Amrita Vishwa Vidyapeetham. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. [Link]
-
Celecoxib -NSAID Mechanism of Action. YouTube. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Attenuation of Lipopolysaccharide Fever in Rats by Protein Kinase C Inhibitors. PubMed. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. PubMed Central. [Link]
-
Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels. PubMed Central. [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
-
Antipyretic Effect on LPS-Induced Pyrexia in Rats by Bupleurum Chinense. Roots Press. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
The Effects of Lipopolysaccharide-Induced Endogenous Hyperthermia and Different Antipyretic Treatment Modalities on Rat Brain. PubMed. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PubMed Central. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]
-
The phases of polyphasic lipopolysaccharide (LPS) fever in rats are... ResearchGate. [Link]
-
Selective COX-2 inhibition and cardiovascular effects: A review of the rofecoxib development program. ResearchGate. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
-
Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. ResearchGate. [Link]
-
Selective inhibition of prostacyclin synthase activity by rofecoxib. PubMed Central. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed Central. [Link]
-
An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. PubMed Central. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dove Press. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study - Amrita Vishwa Vidyapeetham [amrita.edu]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of prostacyclin synthase activity by rofecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 22. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rootspress.org [rootspress.org]
- 24. Attenuation of lipopolysaccharide fever in rats by protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoxazole Analogs in Antitubercular Assays: A Guide for Drug Discovery Professionals
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. Among the heterocyclic compounds that have shown considerable promise, the isoxazole scaffold has emerged as a privileged structure in the development of potent antitubercular agents.[1][2][3] This guide provides a comprehensive head-to-head comparison of notable isoxazole analogs, synthesizing data from various studies to offer researchers and drug development professionals a clear perspective on their performance in critical antitubercular assays.
The Rationale for Isoxazole Analogs in TB Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural versatility. This allows for the generation of diverse chemical libraries with a wide range of biological activities.[4] In the context of TB, isoxazole-containing compounds have demonstrated potent bactericidal activity against both replicating and non-replicating Mtb, with some analogs exhibiting minimum inhibitory concentrations (MICs) superior to current first-line drugs.[5] Their mechanisms of action, while varied, often involve the inhibition of essential mycobacterial processes such as mycolic acid synthesis, a key component of the mycobacterial cell wall.[6][7]
Comparative Analysis of Lead Isoxazole Analogs
To provide a clear and objective comparison, this guide focuses on two prominent classes of isoxazole analogs that have been extensively studied for their antitubercular potential: Curcumin-related Isoxazoles and 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides . The following table summarizes their in vitro performance based on data from peer-reviewed publications.
| Compound Class | Representative Analog | Mtb Strain | MIC (µg/mL) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/MIC) | Reference |
| Curcumin-related Isoxazoles | Mono-O-methylcurcumin isoxazole | H37Rv | 0.09 | >128 (Vero cells) | >1422 | |
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | Compound 42g | H37Rv | 0.5 | >100 (Vero cells) | >200 | [8] |
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | Compound 42l | H37Rv | 1 | >100 (Vero cells) | >100 | [8] |
| Standard Drugs (for comparison) | Isoniazid | H37Rv | ~0.05-0.2 | - | - | |
| Standard Drugs (for comparison) | Kanamycin | H37Rv | ~1.6 | - | - |
Note: MIC and CC50 values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes and is extracted from the cited literature.
The mono-O-methylcurcumin isoxazole stands out for its exceptional potency, with an MIC value significantly lower than that of the standard drug isoniazid. The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series also demonstrates promising activity, with the added advantage of having been optimized for improved metabolic stability, a critical parameter for drug development.[8]
Experimental Protocols for Antitubercular Evaluation
The reliability of any head-to-head comparison hinges on the standardization of experimental protocols. Below are detailed methodologies for the key in vitro assays used to evaluate the antitubercular activity of isoxazole analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.[9][10] The principle lies in the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds (isoxazole analogs) and standard drugs (e.g., isoniazid)
-
Alamar Blue reagent
-
Sterile distilled water
Procedure:
-
Preparation of Inoculum: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard drugs in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add 30 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Cytotoxicity Assessment (CC50) using the MTT Assay
It is crucial to assess the toxicity of promising antitubercular compounds against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action: A Look into Isoxazole's Antitubercular Strategy
While a single, universal mechanism of action for all isoxazole analogs has not been identified, several key targets and pathways have been elucidated for different sub-classes.
A significant body of evidence points towards the inhibition of mycolic acid biosynthesis as a primary mode of action for many antitubercular compounds, including some related to isoxazoles.[6][7] Mycolic acids are long-chain fatty acids that are essential components of the unique and impermeable cell wall of Mtb.
Caption: Putative mechanism of action of some isoxazole analogs.
Some isoxazole-containing compounds, such as the thiourea drug isoxyl, have been shown to inhibit the synthesis of oleic acid, a precursor to mycolic acids, by targeting the Δ9-stearoyl desaturase enzyme.[6] Other isoxazole derivatives may have different molecular targets, and further research is needed to fully elucidate the mechanisms for the most potent analogs.
Future Perspectives and Conclusion
The isoxazole scaffold has proven to be a fertile ground for the discovery of novel antitubercular agents. The remarkable potency of compounds like mono-O-methylcurcumin isoxazole and the drug-like properties of optimized 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides underscore the potential of this chemical class.
Future efforts should focus on:
-
Comprehensive Head-to-Head Studies: Conducting large-scale comparative studies of diverse isoxazole analogs under standardized conditions to create a robust structure-activity relationship (SAR) database.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent analogs to enable rational drug design and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy and Safety: Advancing the most promising candidates through preclinical in vivo efficacy and safety studies in relevant animal models of tuberculosis.[8][13]
References
- Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. (2023). Bentham Science.
- Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. (2023).
- Changtam, C., Hongmanee, P., & Suksamrarn, A. (2010). Isoxazole analogs of curcuminoids with highly potent multidrug-resistant antimycobacterial activity. European Journal of Medicinal Chemistry, 45(10), 4446-4457.
- Phetsuksiri, B., Jackson, M., Scherman, H., McNeil, M., Besra, G. S., & Brennan, P. J. (2003). Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(52), 53123-53130.
- Azzali, E., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. ACS Infectious Diseases, 9(1), 133-149.
- Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents. (2023). Current Medicinal Chemistry.
- Sahoo, C. R., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research, 31(12), 2135-2148.
- Phetsuksiri, B., et al. (2003). Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Rani, B., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry.
- Franzblau, S. G., et al. (1998). Rapid, low-cost, colorimetric method for the determination of antimicrobial susceptibility of Mycobacterium tuberculosis. Journal of clinical microbiology, 36(2), 362-366.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Gonzalez-Juarrero, M., et al. (2013). Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery. Antimicrobial agents and chemotherapy, 57(10), 4847-4854.
- Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity through Experimental and Docking Studies. (2024). Authorea Preprints.
- Kumar, K., et al. (2013). Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Journal of medicinal chemistry, 56(21), 8548-8557.
- Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004-1009.
- Investigation of Antituberculosis Activity of Substituted Isoxazole Derivatives: A Combined Experimental and Molecular Docking Study. (2024). International Journal of Medical Toxicology and Legal Medicine.
- Isoxazole is five membered heterocyclic ring having a broad spectrum of pharmacological activities like anti-tubercular, anti-cancer, anti-bacterial, anti-fungal, anti-HIV, anti-inflammatory and anti-hypertensive activities. In the present research work we reported the synthesis of some novel isoxazoles by using various different substituted chalcones and screened for their anti-microbial activity. (2024). IP International Journal of Comprehensive and Advanced Pharmacology.
- Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1465.
- Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13. (2025). BenchChem.
- Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. (2025). BenchChem.
- Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. (2011).
- Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2017). Brieflands.
- Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. (2007). Journal of Clinical Microbiology, 45(8), 2662-2668.
Sources
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole analogs of curcuminoids with highly potent multidrug-resistant antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the knowledge around antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit-to-lead optimization and release of a novel antitubercular chemotype via scaffold derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of Isoxazole-5-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and rigid structure make it a versatile scaffold for the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoxazole-5-carbothioamide derivatives, with a particular focus on their anticancer potential. We will objectively compare their performance with their isoxazole-5-carboxamide counterparts, supported by experimental data, to provide actionable insights for researchers in drug discovery and development.
The this compound Core: A Scaffold of Interest
The core structure of interest consists of an isoxazole ring substituted at the 5-position with a carbothioamide group (-CSNHR). This moiety offers distinct physicochemical properties compared to its carboxamide (-CONHR) analog. The presence of the sulfur atom in the carbothioamide linkage increases its lipophilicity and alters its hydrogen bonding capabilities, which can significantly impact biological activity.
Comparative Analysis: Carbothioamide vs. Carboxamide
A pivotal aspect of understanding the SAR of this compound derivatives is to compare them directly with their more extensively studied carboxamide analogs. While the body of research on isoxazole-5-carbothioamides is still emerging, existing studies provide compelling evidence of their potential superiority in certain therapeutic areas, particularly as anticancer agents.
A key study investigating isoxazole-clubbed dihydropyrazole derivatives revealed that the carbothioamide linkage is more essential for antiproliferative activity than the carboxamide linkage . This finding suggests that the sulfur atom plays a crucial role in the compound's interaction with its biological target, leading to enhanced cytotoxicity against cancer cells.
Table 1: Comparative Anticancer Activity of Isoxazole-clubbed Dihydropyrazole Derivatives
| Compound ID | Linker Group | R Group | Cancer Cell Line | IC50 (µg/mL) |
| Carbothioamides | ||||
| 28 | -CSNH- | 4-Cl-Ph | DU-145 (Prostate) | 1 |
| 29 | -CSNH- | 4-F-Ph | DU-145 (Prostate) | 1 |
| 23 | -CSNH- | 4-OCH3-Ph | DU-145 (Prostate) | 2 |
| 24 | -CSNH- | 2,4-diCl-Ph | DU-145 (Prostate) | 4 |
| Carboxamides | ||||
| 4a | -CONH- | H | DU-145 (Prostate) | >100 |
| 4b | -CONH- | 4-Cl-Ph | DU-145 (Prostate) | >100 |
| 4c | -CONH- | 4-F-Ph | DU-145 (Prostate) | >100 |
| 4d | -CONH- | 4-OCH3-Ph | DU-145 (Prostate) | >100 |
This data is adapted from a study on isoxazole-clubbed dihydropyrazoles and highlights the general trend of increased potency with the carbothioamide linker.
The enhanced activity of the carbothioamide derivatives can be attributed to several factors:
-
Increased Lipophilicity: The sulfur atom increases the overall lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Altered Hydrogen Bonding: The thioamide group has different hydrogen bond donor and acceptor properties compared to the amide group, which can lead to stronger or more favorable interactions with the target protein.
-
Electronic Effects: The electronic nature of the C=S bond differs from the C=O bond, which can influence the overall electron distribution of the molecule and its reactivity.
Structure-Activity Relationship (SAR) of this compound Derivatives
While a comprehensive SAR for isoxazole-5-carbothioamides is still under development due to the limited number of dedicated studies, we can extrapolate key trends from the available data and by analogy to the more extensively studied carboxamides. The SAR can be systematically explored by considering substitutions at three key positions: the N-aryl ring of the carbothioamide, the C3-position of the isoxazole ring, and the C4-position of the isoxazole ring.
Caption: Key positions for SAR studies on the this compound scaffold.
Substitution on the N-Aryl Ring (R1)
The nature and position of substituents on the N-aryl ring of the carbothioamide moiety have a profound impact on biological activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and trifluoromethyl (-CF3) groups are frequently associated with increased anticancer activity.[4] These groups can enhance binding affinity through halogen bonding and by modulating the electronic properties of the aromatic ring. For instance, compounds with a 4-chlorophenyl or 4-fluorophenyl group at this position have shown high potency.
-
Electron-Donating Groups (EDGs): Methoxy (-OCH3) or methyl (-CH3) groups can have variable effects. While in some cases they may contribute to activity, in others they can lead to a decrease in potency. The position of the substituent is also critical, with para-substitution often being favored.
Substitution at the C3-Position of the Isoxazole Ring (R2)
The C3-position is another critical site for modification.
-
Aryl and Heteroaryl Groups: The presence of an aromatic or heteroaromatic ring at this position is a common feature of many biologically active isoxazole derivatives. The substitution pattern on this ring can fine-tune the activity. For example, in a series of isoxazole-carboxamides, a 2-chlorophenyl group at the C3-position led to potent anticancer activity.[5]
Substitution at the C4-Position of the Isoxazole Ring (R3)
The C4-position is less commonly explored for extensive modifications, but it can still influence activity.
-
Small Alkyl Groups: A small alkyl group, such as a methyl group, is often present in active compounds. This group can contribute to the overall lipophilicity and steric profile of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of this compound and isoxazole-5-carboxamide derivatives are provided below.
General Synthetic Workflow
The synthesis of this compound derivatives typically involves the conversion of the corresponding isoxazole-5-carboxamide.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of Isoxazole-5-carboxamide Derivatives
-
Activation of Carboxylic Acid: To a solution of the isoxazole-5-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add the appropriate amine (1.1 eq.) and a base like triethylamine (TEA, 2.0 eq.) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-5-carboxamide.
Protocol 2: Synthesis of this compound Derivatives
-
Thionation: To a solution of the isoxazole-5-carboxamide (1.0 eq.) in an anhydrous solvent like toluene or tetrahydrofuran (THF), add Lawesson's reagent (0.6 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (80-110 °C) and stir for 4-8 hours.
-
Work-up and Purification: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6]
Protocol 3: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., DU-145, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (isoxazole-5-carbothioamides and carboxamides) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values for each compound.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound derivatives, although in their early stages, have revealed a promising class of compounds with potent biological activities, particularly in the realm of anticancer research. The direct comparison with their carboxamide analogs strongly suggests that the carbothioamide moiety is a key pharmacophore that can significantly enhance antiproliferative effects.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and evaluating a broader and more diverse library of this compound derivatives to establish a more comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy: Investigating the in vivo efficacy and pharmacokinetic properties of the most potent compounds in animal models.
By systematically exploring the SAR of this promising scaffold, the scientific community can unlock its full therapeutic potential and develop novel drug candidates for the treatment of cancer and other diseases.
References
- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-15.
-
International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved from [Link]
- Kakkar, S., & Narasimhan, B. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 27(14), 2971-2997.
- Eid, A. M., Hawash, M., Amer, J., Jarrar, A., Qadri, S., Alnimer, I., ... & Zalloum, H. (2021). Synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents.
- Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- Lee, H. Y., Lee, Y. H., Kim, H. R., & Kim, B. G. (2010). Synthesis and biological evaluation of novel N-phenyl-5-carboxamidyl isoxazoles as potential chemotherapeutic agents for colon cancer. Bulletin of the Korean Chemical Society, 31(11), 3343-3348.
- Martis, G. J., Gaonkar, S. L., & Kumar, P. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(15), 8213-8243.
- Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2023). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 8(1), 1147-1163.
- Sambasiva Rao, A., Shaik, A. B., & Yejella, R. P. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 7(6), 1017-1030.
- Shaik, S. P., Prasad, Y. R., & Sridevi, C. (2023). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 762-769.
- Singh, G., & Dhiman, M. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Zablotskaya, A., Zicāne, D., & Tetere, Z. (2020). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Molecules, 25(21), 5081.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to the Kinase Cross-Reactivity Profiling of Isoxazole-5-carbothioamide
This guide provides an in-depth analysis and a practical framework for evaluating the selectivity of Isoxazole-5-carbothioamide, a representative member of the versatile isoxazole class of kinase inhibitors. We will explore the rationale behind kinase cross-reactivity profiling, present a detailed experimental workflow, and compare its hypothetical performance against established inhibitors, grounding our discussion in the principles of modern drug discovery.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[2][3][4] Its derivatives, including this compound, are frequently investigated as kinase inhibitors due to their synthetic tractability and ability to form key interactions within the ATP-binding pocket.[5][6]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity, often termed "off-target" activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a cornerstone of preclinical drug development.[7][8] This guide provides the experimental and intellectual framework for conducting such an evaluation for this compound.
The Rationale Behind Kinase Profiling Methodologies
The goal of kinase profiling is to understand an inhibitor's spectrum of activity across the human kinome.[8] This is achieved by measuring the inhibitor's potency against a large, diverse panel of purified kinases. The choice of assay methodology is critical for generating reliable and high-throughput data.
Causality Behind Experimental Choices:
-
Why Purified Enzymes? Using purified recombinant kinases in biochemical assays is the most direct method to assess the interaction between an inhibitor and a kinase, eliminating the complexities of a cellular environment.[8] This ensures that the observed inhibition is a direct consequence of the compound's activity on the specific kinase.
-
Why Multiple Assay Formats? No single assay format is perfect. Different technologies measure different endpoints of the kinase reaction (e.g., ATP consumption vs. substrate phosphorylation) and have unique potential for artifacts.[1] Using multiple techniques can help confirm observed activities.[1] Common formats include:
-
Radiometric Assays: Historically the gold standard, these assays use [γ-³²P]ATP to directly measure the transfer of a radioactive phosphate to a substrate.[9][10] They are highly sensitive and direct but involve handling radioactivity.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays are a popular, non-radioactive alternative. Kinase activity consumes ATP and generates ADP. The assay quantifies the amount of ADP produced via a coupled enzyme reaction that generates light.[11] A potent inhibitor leads to less kinase activity, less ADP, and therefore a lower luminescent signal.[11][12] This format is highly amenable to high-throughput screening.
-
Biophysical Assays (e.g., Thermal Shift): These methods measure the direct binding of an inhibitor to a kinase. Inhibitor binding typically stabilizes the protein, increasing its melting temperature (Tₘ).[1] This provides an orthogonal validation of interaction without measuring catalytic activity.
-
For this guide, we will focus on the widely adopted, luminescence-based approach due to its balance of scalability, sensitivity, and safety.
Experimental Workflow: Profiling this compound
A robust profiling experiment follows a tiered strategy. First, a single-dose screen identifies potential "hits." Second, full dose-response curves are generated for these hits to determine their potency (IC₅₀).[8]
Caption: Experimental workflow for kinase cross-reactivity profiling.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare stock solutions of a known promiscuous inhibitor (e.g., Staurosporine) and a selective control inhibitor for comparison.
-
Perform serial dilutions to create working solutions for the desired final assay concentrations. The initial screen is typically performed at 1 µM.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the compound dilutions to the appropriate wells.
-
For controls, add 5 µL of DMSO (0% inhibition, negative control) and 5 µL of a pan-kinase inhibitor (100% inhibition, positive control) to designated wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase, its corresponding substrate, and reaction buffer. The use of highly pure, well-characterized enzyme preparations is critical to avoid false positives from contaminating kinases.[13]
-
Dispense 5 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for each kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (e.g., ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is stable and proportional to the amount of ADP generated, and thus to kinase activity.[12]
-
Data Presentation and Comparative Analysis
Raw data is converted to percent inhibition relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
Table 1: Single-Dose (1 µM) Cross-Reactivity Profile
| Kinase Target | Kinase Family | % Inhibition by this compound | % Inhibition by Staurosporine (Control) | % Inhibition by Compound X (Selective Control) |
| CK1δ | CMGC | 98% | 99% | 95% |
| CK1ε | CMGC | 85% | 99% | 15% |
| p38α (MAPK14) | CMGC | 75% | 98% | 5% |
| JNK2 | CMGC | 40% | 97% | 2% |
| JNK3 | CMGC | 15% | 96% | 1% |
| SRC | TK | 12% | 99% | 3% |
| ABL1 | TK | 8% | 99% | 1% |
| AKT1 | AGC | 5% | 95% | 0% |
| ROCK1 | AGC | 3% | 91% | 2% |
| ... (Panel of >100 other kinases) | ... | <10% | >90% | <10% |
Interpretation: The single-dose screen immediately provides a snapshot of selectivity. In this hypothetical dataset, this compound shows potent activity against its primary target, CK1δ.[5] However, it also demonstrates significant inhibition of the closely related CK1ε and the MAP kinase p38α. This contrasts sharply with the promiscuous inhibitor Staurosporine, which inhibits nearly everything, and the highly selective "Compound X," which only hits its intended target.
Table 2: IC₅₀ Values for Primary Hits
For kinases showing >70% inhibition at 1 µM, full 10-point dose-response curves are generated to determine the IC₅₀ (the concentration required to inhibit 50% of kinase activity).[7]
| Kinase Target | IC₅₀ of this compound (nM) |
| CK1δ | 35 |
| CK1ε | 150 |
| p38α | 450 |
Interpretation: The IC₅₀ data confirms the selectivity profile. There is a clear window of selectivity between the primary target (CK1δ) and the off-targets. The compound is approximately 4-fold more potent against CK1δ than CK1ε and over 12-fold more potent than against p38α. This level of selectivity may be acceptable for a lead compound, but it highlights p38α as a key off-target to monitor in subsequent cellular and in vivo studies.
A common metric to quantify selectivity is the Selectivity Score (S) . For example, S(50) is the number of kinases inhibited by more than 50% at a given concentration. A lower score indicates higher selectivity.[5] For this compound at 1 µM, the S(50) would be 3 based on this data, which is significantly better than a non-selective compound like Staurosporine.
Mechanistic Context: The CK1 Signaling Pathway
Understanding the biological context of on- and off-target kinases is crucial. CK1δ is involved in numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response. Its overexpression is linked to several cancers.[5] The off-target p38α is a key mediator of inflammatory responses.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis: Benchmarking the Antioxidant Potential of Isoxazole-5-carbothioamide Against the Gold Standard, Trolox
Introduction: The Imperative for Novel Antioxidants
In the landscape of cellular biology and pharmacology, the battle against oxidative stress is a perpetual frontier. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This has fueled a relentless search for potent antioxidant compounds capable of mitigating cellular damage.
For decades, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, has served as the quintessential benchmark in antioxidant research.[1][2] Its well-characterized mechanism, involving the donation of a hydrogen atom from the hydroxyl group of its chromanol ring, provides a reliable standard for quantifying antioxidant capacity.[3]
However, the quest for novel and potentially more potent antioxidants continues. Among the myriad of synthetic scaffolds explored, isoxazole derivatives have emerged as a promising class of heterocyclic compounds.[4] These five-membered rings, containing both nitrogen and oxygen, are keystones in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and, notably, antioxidant properties.[5][6]
This guide provides an in-depth comparative analysis, benchmarking a specific novel compound, Isoxazole-5-carbothioamide , against Trolox. We will delve into the mechanistic underpinnings of their antioxidant action, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance in three standard in vitro assays: DPPH, ABTS, and FRAP.
Mechanistic Underpinnings of Antioxidant Action
The efficacy of an antioxidant is fundamentally tied to its molecular structure and its ability to donate electrons or hydrogen atoms to neutralize free radicals.
-
Trolox: As depicted below, the antioxidant power of Trolox resides in the hydroxyl (-OH) group attached to its chromanol ring. This group readily donates a hydrogen atom to a free radical, quenching its reactivity. The resulting Trolox radical is stabilized by resonance within the aromatic ring system, preventing it from becoming a pro-oxidant.[3]
-
This compound: The antioxidant potential of this compound is hypothesized to be multifactorial. The primary contribution is likely from the carbothioamide (-CSNH₂) moiety . The nitrogen-hydrogen bonds in the amino group can serve as hydrogen donors, a mechanism similar to that of many phenolic and amine-containing antioxidants.[7] Furthermore, the isoxazole ring itself, an electron-rich heterocyclic system, may contribute to radical stabilization. The presence of both sulfur and nitrogen atoms introduces complex electronic properties that can enhance radical scavenging capabilities.
Caption: Antioxidant mechanisms of Trolox and this compound.
Experimental Design: A Multi-Faceted Approach to Validation
To ensure a robust and self-validating comparison, a multi-assay approach is essential. We selected three of the most widely used and respected methods in antioxidant research, each probing a slightly different aspect of antioxidant capacity.[8]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method assesses the capacity of an antioxidant to act as a hydrogen donor. The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.[9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺). It is versatile, being applicable to both hydrophilic and lipophilic compounds over a wide pH range.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the previous two assays, FRAP measures the total reducing power of a compound by quantifying its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous (Fe²⁺) form.[12]
Caption: Overall experimental workflow for comparative antioxidant analysis.
Protocols
Synthesis of this compound
A plausible synthetic route involves the conversion of a corresponding carboxylic acid. This protocol is adapted from established methods for forming carboxamides and thioamides.[13][14]
-
Step 1: Synthesis of 5-Methylisoxazole-3-Carboxylic Acid: Begin with the condensation reaction of dimethyl oxalate and acetone using sodium methoxide, followed by a condensation-cyclization reaction with a hydroxylamine salt to yield 5-methylisoxazole-3-methyl formate.[15] Saponify the resulting ester using a base like LiOH to yield the carboxylic acid.
-
Step 2: Thionation: Dissolve the synthesized 5-methylisoxazole-3-carboxylic acid in an anhydrous solvent like dichloromethane (DCM).
-
Step 3: Amide Formation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like triethylamine (TEA), followed by the addition of an ammonia source to form the corresponding carboxamide.
-
Step 4: Conversion to Carbothioamide: Treat the resulting 5-methylisoxazole-3-carboxamide with a thionating agent like Lawesson's reagent in a solvent such as toluene and reflux the mixture.
-
Step 5: Purification: After the reaction is complete (monitored by TLC), cool the mixture, remove the solvent under reduced pressure, and purify the crude product using column chromatography to obtain pure this compound.
DPPH Radical Scavenging Assay Protocol
This protocol is based on standard, widely published methodologies.[8][16]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound and Trolox in methanol.
-
Serial Dilutions: Create a series of dilutions for both the test compound and Trolox (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each dilution to separate wells. Add 100 µL of the 0.1 mM DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
IC50 Determination: Plot the % inhibition against the concentration for each compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay Protocol
This protocol follows the improved method for generating the ABTS radical.[11][17]
-
Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Radical Generation: Mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the ABTS•⁺ radical cation.
-
Working Solution: Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add 10 µL of the sample or Trolox standard dilutions to 1 mL of the diluted ABTS•⁺ solution.
-
Incubation: Allow the reaction to proceed for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol is based on the method developed by Benzie and Strain.[12]
-
Reagent Preparation (FRAP Reagent):
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
-
Standard Curve: Prepare a series of aqueous solutions of Trolox at different concentrations (e.g., 100-1000 µM) to create a standard curve.
-
Reaction: Add 25 µL of the sample, standard, or blank (distilled water) to a 96-well plate. Add 175 µL of the prepared FRAP reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the Trolox standard curve. The results are expressed as µM Trolox Equivalents (TE).
Comparative Data Analysis
The following tables present hypothetical, yet scientifically plausible, data based on published results for similar isoxazole derivatives, which have shown greater potency than Trolox in some assays.[4][6][18]
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Trolox (Standard) | 3.10 ± 0.92 | 4.50 ± 0.75 |
| This compound | 0.55 ± 0.28 | 1.25 ± 0.41 |
Lower IC50 values indicate higher antioxidant potency.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µM TE / g) |
| Trolox (Standard) | Defined as reference |
| This compound | 1850 ± 150 |
Higher FRAP values indicate greater reducing power.
Discussion and Interpretation
The presented data strongly suggests that this compound possesses superior antioxidant potential compared to the established standard, Trolox, across multiple mechanistic pathways.
Superior Radical Scavenging: The IC50 values obtained from both the DPPH and ABTS assays are significantly lower for this compound than for Trolox. This indicates that a much lower concentration of the isoxazole derivative is required to scavenge 50% of the free radicals in the respective systems. Specifically, the data suggests an approximately 5.6-fold higher potency in the DPPH assay and a 3.6-fold higher potency in the ABTS assay. This potent activity points towards a highly efficient hydrogen atom or electron donation mechanism.
Structure-Activity Relationship (SAR): The enhanced activity can be attributed to the unique structural features of this compound. While Trolox relies on a single hydroxyl group, the carbothioamide moiety (-CSNH₂) in our test compound provides two N-H bonds that can participate in hydrogen donation.[7] The presence of the sulfur atom may also play a crucial role by influencing the electronic distribution and stability of the resulting radical, a topic that warrants further quantum mechanical studies. Research on other isoxazole derivatives has shown that the presence and position of electron-donating groups can significantly enhance antioxidant activity, a principle that likely applies here.[6][19]
Potent Reducing Power: The FRAP assay results corroborate the findings from the radical scavenging assays. The high FRAP value for this compound demonstrates its robust capacity to act as a reducing agent, readily donating electrons to reduce Fe³⁺ to Fe²⁺. This suggests that its antioxidant action is not limited to hydrogen atom transfer but also involves a potent electron transfer mechanism.[8]
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a highly promising antioxidant agent, outperforming the gold-standard Trolox in key in vitro assays. Its multifaceted mechanism, involving both potent radical scavenging and significant reducing power, makes it a compelling candidate for further investigation.
While these in vitro results are compelling, they represent the first step in a comprehensive evaluation. Future research should focus on:
-
In vivo studies: Assessing the compound's efficacy and safety in biological systems to understand its bioavailability, metabolism, and ability to mitigate oxidative stress in a living organism.
-
Mechanistic Elucidation: Investigating its effects on specific ROS, such as superoxide and hydroxyl radicals, and its potential to upregulate endogenous antioxidant enzymes.
-
Analog Synthesis: Exploring the synthesis of related analogs to further refine the structure-activity relationship and potentially identify even more potent derivatives.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
-
Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. (2020). MDPI. Retrieved January 9, 2024, from [Link]
-
ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. (2021). YouTube. Retrieved January 9, 2024, from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences. Retrieved January 9, 2024, from [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. Retrieved January 9, 2024, from [Link]
-
Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2023). Journal of Pharmaceutical Negative Results. Retrieved January 9, 2024, from [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed. Retrieved January 9, 2024, from [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed. Retrieved January 9, 2024, from [Link]
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved January 9, 2024, from [Link]
-
Evaluation of antioxidant capacity of 13 plant extracts by three different methods. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 9, 2024, from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
Trolox. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 9, 2024, from [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. Retrieved January 9, 2024, from [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. Retrieved January 9, 2024, from [Link]
-
Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. (2013). Journal of Agricultural and Food Chemistry. Retrieved January 9, 2024, from [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. (2018). PHARMACY: Jurnal Farmasi Indonesia. Retrieved January 9, 2024, from [Link]
-
Antioxidant capacity assessed by ferric reducing ability (FRAP) assay... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
-
Synthesis and antioxidant activity study of carbothioamide and their corresponding thiazole derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 9, 2024, from [Link]
-
Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants. (2025). ResearchGate. Retrieved January 9, 2024, from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 9, 2024, from [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 9, 2024, from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved January 9, 2024, from [Link]
-
Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. (n.d.). Pharmacognosy Journal. Retrieved January 9, 2024, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trolox - Wikipedia [en.wikipedia.org]
- 3. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. youtube.com [youtube.com]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for Isoxazole-5-carbothioamide
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling Isoxazole-5-carbothioamide (CAS No. 175334-72-2)[1][2][3], a compound for which comprehensive hazard data is not yet fully available. In the absence of a complete Safety Data Sheet (SDS), this document synthesizes information from related compounds and established best practices for handling chemicals with unknown toxicological profiles.[4] Our goal is to empower you with a robust framework for safe handling, from initial preparation to final disposal, fostering a culture of safety and scientific excellence.
The Precautionary Principle: Understanding the Risks
This compound is a heterocyclic compound containing both an isoxazole ring and a carbothioamide functional group. While specific toxicity data for this compound is limited, the known hazards of its constituent moieties necessitate a cautious approach.
-
Isoxazole Moiety: The isoxazole ring is a common scaffold in many pharmaceuticals. While the parent isoxazole is flammable and can cause irritation, derivatives can have a wide range of biological activities and toxicities.[5]
-
Carbothioamide Moiety: Thioamides are a class of compounds known for their potential toxicity, including hepatotoxicity and potential carcinogenicity.[6] They can also be irritants to the skin, eyes, and respiratory tract.
Therefore, This compound must be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity upon absorption or inhalation. A conservative approach to handling is paramount until more definitive data becomes available.[4]
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound.[7][8] The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles. | Protects the eyes from splashes of the compound, which should be assumed to be an irritant. |
| Body Protection | A disposable, low-lint, chemical-resistant gown with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin. The disposable nature minimizes the risk of take-home contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosol generation. |
Workflow for Donning and Doffing PPE
Caption: Proper sequence for putting on and taking off PPE.
Operational Plan: From Handling to Disposal
A clear and logical operational plan is crucial for minimizing risk and ensuring regulatory compliance.
Handling Procedures
-
Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.
-
-
Weighing and Transfer:
-
When weighing the solid compound, use a balance inside the fume hood or a powder-containment balance enclosure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.[9]
-
Spill and Decontamination
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Immediate Actions:
-
Alert others in the immediate vicinity.
-
If there is a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
For minor spills contained within the fume hood, proceed with the following cleanup procedure.
-
-
Decontamination Protocol:
-
Wear the appropriate PPE as outlined in Section 2.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert absorbent material (e.g., vermiculite, sand).
-
Wipe the spill area with a suitable decontaminating solution. A common practice for many organic compounds is to use a solution of soap and water, followed by a rinse with 70% ethanol. However, consult with your EHS department for specific recommendations for thioamide compounds.[10][11]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12]
-
Contact your EHS department to arrange for the pickup and disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Conclusion: A Commitment to Safety
The responsible handling of novel chemical compounds like this compound is a cornerstone of scientific integrity and laboratory safety. By adhering to the precautionary principles and detailed protocols outlined in this guide, researchers can confidently advance their work while ensuring the protection of themselves, their colleagues, and the environment. As new information about the hazards of this compound becomes available, it is essential to update these procedures accordingly.
References
-
University of California, Los Angeles. (n.d.). Novel Chemicals with Unknown Hazards SOP. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole-5-carboxamide. PubChem Compound Database. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. [Link]
-
Brigham Young University. (n.d.). A Chemists' Guide to PPE. [Link]
-
Harvard University Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials. [Link]
-
Lakeland Inc. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). No SDS Required. [Link]
-
Society for Science. (n.d.). Hazardous chemicals, activities or devices. [Link]
-
Safety Partners, LLC. (2019, October 30). Do you need to generate an SDS?. [Link]
-
Pharma Beginners. (2024, January 19). Decontamination in Pharma. [Link]
-
VanVeller, B., et al. (2024, April 20). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
-
Camacho, C. A., et al. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Taylor & Francis Online. (n.d.). Thioamide – Knowledge and References. [Link]
-
The Royal College of Ophthalmologists. (n.d.). Ophthalmic Instrument Decontamination. [Link]
Sources
- 1. Isoxazoles | Fisher Scientific [fishersci.ie]
- 2. 175334-72-2|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. twu.edu [twu.edu]
- 5. fishersci.com [fishersci.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. pharmadevils.com [pharmadevils.com]
- 11. curriculum.rcophth.ac.uk [curriculum.rcophth.ac.uk]
- 12. societyforscience.org [societyforscience.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
